molecular formula C6H8N2O B1305930 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 25016-09-5

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1305930
CAS No.: 25016-09-5
M. Wt: 124.14 g/mol
InChI Key: JWYFGNVBKRJGTN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(4-9)8(2)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYFGNVBKRJGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380016
Record name 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-09-5
Record name 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
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Record name 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
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Foundational & Exploratory

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

CAS Number: 25016-09-5

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 25016-09-5), a heterocyclic aldehyde of significant interest in synthetic chemistry. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This document, designed for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, spectroscopic profile, synthesis, and mechanistic underpinnings. Furthermore, it explores its applications as a versatile building block in the development of novel pharmaceutical and agrochemical agents, while also addressing critical safety and handling protocols.

Introduction to this compound

The Pyrazole Scaffold: A Cornerstone in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous blockbuster drugs for treating a range of diseases, from cancer to erectile dysfunction.[2] The substitution pattern on the pyrazole ring is crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties, making intermediates like this compound invaluable tools for synthetic chemists.[1]

Compound Identity and Nomenclature
  • Systematic Name: this compound

  • Synonyms: this compound

  • CAS Number: 25016-09-5

  • Molecular Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol

Significance and Key Applications

This compound is a key synthetic intermediate. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.[4] This reactivity, combined with the inherent biological relevance of the dimethyl-pyrazole core, makes it a valuable precursor for:

  • Pharmaceutical Development: Serving as a foundational component in the synthesis of novel therapeutic agents, particularly kinase inhibitors for oncology and anti-inflammatory compounds.[3][5]

  • Agrochemical Formulation: Used in the creation of advanced pesticides and herbicides, leveraging the biological activity of the pyrazole scaffold to improve crop yields.[5][6]

Physicochemical Properties and Spectroscopic Data

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 25016-09-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14
Appearance Liquid or Solid
Melting Point 40-42 °C
Boiling Point 227.7 °C at 760 mmHg
Flash Point 91.5 °C
SMILES String O=CC1=CC(C)=NN1C
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N
Spectroscopic Profile

Detailed characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra should be acquired for each batch, typical spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets), the aldehydic proton (singlet), and the proton on the pyrazole ring (singlet).

  • ¹³C NMR: The carbon NMR would show signals corresponding to the two methyl carbons, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]+ corresponding to the compound's molecular weight (124.14).

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazole carbaldehydes is often achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings. A related isomer, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is synthesized from 1,3-dimethyl-1H-pyrazol-5(4H)-one using a mixture of phosphoryl trichloride (POCl₃) and dimethylformamide (DMF), which is characteristic of this reaction type.[7]

Synthetic Workflow Diagram

The overall process from starting materials to the final, purified product can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start 1,3-Dimethyl-1H-pyrazol-5(4H)-one reaction Vilsmeier-Haack Formylation start->reaction Add dropwise at low temp reagents DMF + POCl3 reagents->reaction workup Aqueous Work-up (Quench & Neutralize) reaction->workup Monitor by TLC extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purify Column Chromatography or Recrystallization extraction->purify product This compound purify->product analysis Spectroscopic Analysis (NMR, MS) product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol (Vilsmeier-Haack Approach)

This protocol is adapted from established procedures for the formylation of pyrazole systems.[7]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • Phosphoryl trichloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Vilsmeier Reagent Formation: In a well-ventilated fume hood, add phosphoryl trichloride (1.5 eq) dropwise to a stirred, ice-cooled solution of N,N-Dimethylformamide (3.0 eq). The addition should be slow to control the exothermic reaction. Stir the resulting mixture at 0-5 °C for 30 minutes.

  • Addition of Substrate: Add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) to the Vilsmeier reagent solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice/cold water.

  • Neutralization: Adjust the pH of the aqueous solution to ~7-8 by the slow addition of a sodium hydroxide solution.

  • Extraction: Extract the resulting solution with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Reaction Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent POCl3 POCl3 POCl3->Reagent Intermediate Sigma Complex Intermediate Reagent->Intermediate Pyrazole Pyrazole Substrate Pyrazole->Intermediate Attack Product Final Product: This compound Intermediate->Product Rearomatization & Hydrolysis H2O H2O (Work-up) H2O->Product

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation reaction.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as harmful and an irritant.

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage and Stability
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is -20°C for long-term stability.

  • Keep away from moisture.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with a confirmed CAS number of 25016-09-5. Its strategic importance is rooted in the proven success of the pyrazole scaffold in drug discovery and agrochemical science. The synthetic accessibility of this compound, primarily through robust methods like the Vilsmeier-Haack reaction, ensures its continued use in research and development. As the demand for novel, structurally diverse bioactive molecules grows, the role of versatile building blocks like this compound is set to expand, paving the way for future innovations in human health and agriculture.

References

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde . National Center for Biotechnology Information (PMC). [Link]

  • 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 . J&K Scientific. [Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde . National Center for Biotechnology Information (PMC). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles . National Center for Biotechnology Information. [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates . Letters in Applied NanoBioScience. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]

  • 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9 . Molbase. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . National Center for Biotechnology Information (PMC). [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI. [Link]

Sources

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No. 25016-09-5), a key heterocyclic intermediate. Pyrazole derivatives are foundational building blocks in the development of pharmaceuticals and agrochemicals, making a thorough understanding of their characteristics essential for researchers in these fields.[1][2] This document consolidates critical data on the compound's identity, physicochemical properties, characteristic spectral signatures, and essential safety protocols, designed to support professionals in drug discovery and chemical synthesis.

Chemical Identity and Structure

This compound is a substituted pyrazole featuring methyl groups at the N1 and C3 positions and a carbaldehyde (formyl) group at the C5 position. This arrangement of functional groups dictates its reactivity and utility as a versatile synthetic precursor.

IdentifierValueSource
CAS Number 25016-09-5[3][4]
Molecular Formula C₆H₈N₂O[4]
Molecular Weight 124.14 g/mol [4]
IUPAC Name This compound
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N[4]
SMILES O=CC1=CC(C)=NN1C[4]
Purity (Typical) 97%

Physicochemical Properties

The physical state of this compound can be ambiguous at ambient temperatures due to its low melting point. It is often described as both a liquid and a solid.[4] Careful temperature control is advisable during handling and storage to maintain its stability and prevent phase changes.

PropertyValueNotes
Physical Form Low-melting solid or liquid[4]
Melting Point 40-42 °C
Boiling Point 227.7 °C (at 760 mmHg)
Flash Point 91.5 ± 21.8 °C
Storage Temperature -20 °C, sealed, away from moisture

Synthesis and Characterization Workflow

Synthetic Rationale

While specific synthesis routes for this exact molecule are proprietary, pyrazole-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction. This involves treating a suitable pyrazole precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, with a formylating agent like a mixture of dimethylformamide (DMF) and phosphoryl trichloride (POCl₃).[1][5] This electrophilic substitution reaction is a robust and widely adopted method for introducing aldehyde functionalities onto electron-rich heterocyclic systems.

Characterization and Quality Control

A rigorous analytical workflow is critical to confirm the identity and purity of this compound post-synthesis. The following diagram outlines a standard characterization protocol.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Characterization synthesis Vilsmeier-Haack Reaction extraction Aqueous Workup & Extraction synthesis->extraction purification Column Chromatography or Distillation extraction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir IR Spectroscopy purification->ir mp Melting Point Determination purification->mp final_product Verified Product (Identity, Purity >97%) nmr->final_product ms->final_product ir->final_product mp->final_product

Caption: Standard workflow for synthesis and analytical verification.

Spectroscopic Profile (Expected)

While specific experimental spectra are not available in the cited literature, the structural features of this compound allow for the prediction of its key spectroscopic signatures. Researchers should anticipate the following characteristics when analyzing this compound.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A distinct singlet in the downfield region, typically between δ 9.5-10.5 ppm.

    • Pyrazole Ring Proton (-CH=): A singlet around δ 6.0-7.0 ppm.

    • N-Methyl (-N-CH₃): A singlet corresponding to three protons, usually in the δ 3.5-4.5 ppm range.

    • C-Methyl (-C-CH₃): A singlet for the other three protons, typically found more upfield around δ 2.0-2.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 180-195 ppm.

    • Pyrazole Ring Carbons: Three distinct signals in the aromatic/heterocyclic region (approx. δ 105-150 ppm).

    • Methyl Carbons: Two signals in the upfield region (approx. δ 10-40 ppm).

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

    • C=N and C=C Stretches (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound at m/z 124.14.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification
  • Signal Word: Warning

  • Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Eyewash stations and safety showers should be readily accessible.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[7][8][9]

  • Handling: Avoid breathing dust, fumes, or vapors.[6][7] Prevent contact with skin and eyes.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] For long-term stability, storage at -20°C is recommended, protected from moisture.

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

  • On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][8]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[7][8]

References

  • Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o168. Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2936. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Supplementary Data. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance.... Retrieved from [Link]

Sources

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis, characterization, and critical applications, grounding all technical information in authoritative sources.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into numerous therapeutic agents, including anticancer kinase inhibitors, treatments for pulmonary hypertension, and anti-inflammatory drugs.[2][3]

This compound (CAS No: 25016-09-5) is a key intermediate within this chemical class. Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it an indispensable precursor for constructing more complex, poly-functionalized molecules with potential therapeutic or agricultural value.[4] This guide will serve as a comprehensive technical resource on this high-value compound.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 124.14 g/mol
Chemical Formula C₆H₈N₂O
CAS Number 25016-09-5
Physical Form Solid
Melting Point 40-42 °C
Boiling Point 227.7 °C at 760 mmHg
SMILES String O=CC1=CC(C)=NN1C
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N

Synthesis Pathway: The Vilsmeier-Haack Reaction

The formylation of electron-rich heterocyclic rings is a common and powerful transformation in organic synthesis. The Vilsmeier-Haack reaction is a widely documented and efficient method for introducing a formyl (-CHO) group onto pyrazole scaffolds.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7]

Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired carbaldehyde.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1,3-Dimethyl- 1H-pyrazole Pyrazole->Intermediate Product 1,3-Dimethyl-1H-pyrazole -5-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O H2O->Product

Caption: Logical flow of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of a Related Pyrazole Carbaldehyde

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of pyrazole derivatives and serves as a robust template.[8]

Objective: To synthesize 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-1H-pyrazol-5(4H)-one. This demonstrates the core Vilsmeier-Haack transformation on a closely related substrate.

Materials:

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol)

  • N,N-Dimethylformamide (DMF) (60 mmol)

  • Phosphorus oxychloride (POCl₃) (90 mmol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium hydroxide solution

  • Ice-cold water

Procedure:

  • Reagent Preparation: In a well-ventilated fume hood, add phosphorus oxychloride (90 mmol) dropwise to a stirred, cold (0 °C) solution of DMF (60 mmol).

  • Mixture Maturation: Stir the resulting mixture at 0 °C for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: To the Vilsmeier reagent solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

  • Reaction: Heat the reaction mixture to 90 °C (363 K) for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Neutralization & Extraction: Adjust the pH of the aqueous mixture to 7 using a sodium hydroxide solution. Extract the resulting solution with ethyl acetate (3 x 30 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Synthesis_Workflow Synthesis Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add Pyrazole Substrate reagent_prep->add_substrate reaction Heat Reaction (90°C, 4h) add_substrate->reaction quench Quench with Ice Water reaction->quench neutralize Neutralize to pH 7 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry isolate Isolate Product (Solvent Removal) dry->isolate end End isolate->end Applications Role as a Synthetic Intermediate cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals StartNode 1,3-Dimethyl-1H-pyrazole -5-carbaldehyde Pharma1 Anti-inflammatory Agents StartNode->Pharma1 Further Synthesis Pharma2 Analgesics StartNode->Pharma2 Further Synthesis Pharma3 Kinase Inhibitors StartNode->Pharma3 Further Synthesis Agro1 Herbicides StartNode->Agro1 Further Synthesis Agro2 Pesticides StartNode->Agro2 Further Synthesis

Caption: Applications in pharmaceutical and agrochemical synthesis.

Agrochemical Formulation

In agriculture, pyrazole derivatives are used to create effective pesticides and herbicides. [4]The specific substitutions on the pyrazole ring, facilitated by intermediates like this carbaldehyde, are crucial for tuning the biological activity and selectivity of the final agrochemical product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following guidelines are based on available Safety Data Sheets (SDS).

  • Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [9][10]* Handling: Use only in a well-ventilated area or a chemical fume hood. [11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [10][12]Avoid breathing dust and wash hands thoroughly after handling. [9][12]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [10][11]It should be stored away from moisture and incompatible materials such as strong oxidizing agents. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the fields of medicinal chemistry and agricultural science. Its straightforward synthesis via robust methods like the Vilsmeier-Haack reaction, combined with the reactive versatility of its aldehyde group, secures its role as a valuable building block. For researchers and developers, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel, high-impact molecules.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp-pp. Available at: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 27(19), 6296. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11645-11653. Available at: [Link]

  • Patil, S. B., & Patil, D. B. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 556-570. Available at: [Link]

  • Wang, C., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]

  • Wang, C., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3333. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Available at: [Link]

  • Google Patents. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(72), 45473-45480. Available at: [Link]

  • ResearchGate. Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4894. Available at: [Link]

  • PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. The strategic placement of the dimethyl groups and the reactive carbaldehyde function at the C5 position makes this compound a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the structure, synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Properties

The structural and electronic properties of this compound are fundamental to its reactivity and utility as a synthetic intermediate.

Chemical Structure:

  • Systematic Name: this compound

  • CAS Number: 25016-09-5[1]

  • Molecular Formula: C₆H₈N₂O[1]

  • Molecular Weight: 124.14 g/mol [1]

The molecule consists of a pyrazole ring with methyl groups attached to the nitrogen at position 1 (N1) and the carbon at position 3 (C3). A formyl (aldehyde) group is attached to the carbon at position 5 (C5).

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Physical Form Solid[2]
Melting Point 40-42 °C[1]
Boiling Point 227.7 °C at 760 mmHg[1]
Flash Point 91.5 ± 21.8 °C[1]
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. This reaction introduces a formyl group onto an electron-rich heterocyclic ring.[3]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of 1,3-dimethylpyrazole attacks the electrophilic carbon of the chloroiminium ion. The substitution preferentially occurs at the C5 position due to the directing effects of the N1-methyl group.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 1,3-Dimethylpyrazole DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole 1,3-Dimethylpyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Hydrolysis (H₂O)

Figure 1: Generalized workflow of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 1,3-Dimethylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. The reaction is exothermic. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1,3-dimethylpyrazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step is highly exothermic and should be performed slowly in a fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Structural Characterization

The unambiguous identification and purity assessment of this compound are crucial. This is achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below based on the analysis of closely related structures and general principles of spectroscopy.

Spectroscopic Data Summary:

TechniqueExpected Peaks / Signals
¹H NMR Singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the C4-H proton (~6.5-7.0 ppm), and two singlets for the two methyl groups (~3.8-4.0 ppm for N-CH₃ and ~2.3-2.5 ppm for C-CH₃).
¹³C NMR Signal for the aldehyde carbonyl carbon (~185-190 ppm), signals for the pyrazole ring carbons (C3, C4, C5), and signals for the two methyl carbons.
IR (Infrared) A strong absorption band for the C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C-H stretching bands for the aromatic and methyl groups, and characteristic pyrazole ring vibrations.[4]
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight (124.14). Fragmentation may show loss of H· (M-1) or the CHO group (M-29).[5]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The aldehyde functionality provides a reactive handle for a variety of chemical transformations.

Agrochemicals

Pyrazole-containing compounds are prominent in the agrochemical sector, with many commercialized as fungicides and herbicides.[6][7] The pyrazole scaffold is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides.[8] While specific commercial products directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in patented herbicidal and fungicidal compounds. For instance, derivatives of pyrazole carbaldehydes are precursors to compounds with potent herbicidal activity against various weeds.[6]

Agro_Applications cluster_synthesis Synthetic Pathway cluster_targets Biological Targets Start This compound Mods Chemical Modifications (e.g., condensation, oxidation, reduction) Start->Mods Product Active Agrochemical (Fungicide/Herbicide) Mods->Product SDHI Succinate Dehydrogenase (Fungicides) Product->SDHI Inhibition HPPD HPPD Enzymes (Herbicides) Product->HPPD Inhibition

Figure 2: Synthetic utility in agrochemical development.

Pharmaceuticals

The pyrazole nucleus is a well-established pharmacophore found in a wide range of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The aldehyde group of this compound can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of a library of derivatives for drug discovery programs.[9] For example, pyrazole carbaldehydes can be used to synthesize Schiff bases and other heterocyclic systems with potential biological activities.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally important and synthetically versatile intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical fields. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists working with this key heterocyclic building block.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fu, Q., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 735625.
  • ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]

  • Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936.
  • Wang, Y., et al. (2020).
  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • Patel, H., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4655.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Popova, E. A., et al. (2019). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 9(50), 29198-29219.
  • SciELO. (n.d.). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Retrieved from [Link]

  • ResearchGate. (n.d.). Representatives of the three types of HPPD herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]

  • Sharma, S., et al. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 1-31.
  • SpectraBase. (n.d.). 1,3-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • NIH. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-backed methodology for the synthesis of this compound, a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1][2] The narrative eschews a rigid template, instead presenting a logically structured pathway that emphasizes mechanistic understanding and practical execution. The core strategy is a robust two-stage process: the initial construction of the 1,3-dimethyl-1H-pyrazole precursor via a classical condensation reaction, followed by its regioselective formylation using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations for experimental choices, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] this compound (CAS No: 5744-59-2) serves as a critical intermediate, leveraging the reactivity of its aldehyde functional group for further molecular elaboration while benefiting from the stability and specific electronic properties of the dimethylated pyrazole ring.[1] Its structure is foundational for creating more complex molecules and is frequently employed in the synthesis of agrochemicals like pesticides and herbicides.[1][5] This guide provides an authoritative pathway to its synthesis, grounded in established chemical principles.

Strategic Synthesis Overview

The most direct and industrially scalable route to this compound involves a two-part strategy. This approach ensures high yields and purity by first creating a stable, well-defined precursor, which is then functionalized in a controlled manner.

  • Stage 1: Precursor Synthesis. Formation of the 1,3-dimethyl-1H-pyrazole ring system through the condensation of methylhydrazine with a suitable 1,3-dicarbonyl compound.

  • Stage 2: Regioselective Formylation. Introduction of the aldehyde group at the C5 position of the pyrazole ring via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[6][7][8]

The overall workflow is designed for efficiency and control at each transformation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A Acetylacetone + Methylhydrazine B Condensation Reaction (Knorr Synthesis) A->B C 1,3-Dimethyl-1H-pyrazole (Precursor) B->C E Electrophilic Substitution C->E Introduce Precursor D POCl3 + DMF (Vilsmeier Reagent Formation) D->E F Hydrolysis E->F G This compound (Final Product) F->G

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 1,3-Dimethyl-1H-pyrazole Precursor

Mechanistic Principle: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is a classic example of the Knorr synthesis, first reported in 1883.[3] The reaction proceeds via the condensation of a hydrazine derivative (methylhydrazine) with a β-dicarbonyl compound (acetylacetone). The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The use of methylhydrazine directly installs one of the required methyl groups on a ring nitrogen.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole

This protocol is adapted from general procedures for pyrazole synthesis.[9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add methylhydrazine (4.6 g, 0.1 mol) to the solution at room temperature. The addition is exothermic; maintain a gentle rate to control the temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 1,3-dimethyl-1H-pyrazole as a colorless liquid.

Data Presentation: Reagents for Stage 1
ReagentFormulaMolar Mass ( g/mol )MolesVolume/Mass
AcetylacetoneC₅H₈O₂100.120.110.0 g
MethylhydrazineCH₆N₂46.070.14.6 g
EthanolC₂H₅OH46.07-100 mL

Stage 2: Vilsmeier-Haack Formylation

Mechanistic Deep Dive

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[8][10][11] The process involves two key phases: the formation of the electrophile and the subsequent aromatic substitution.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent. This is the active formylating agent.[7][11]

  • Electrophilic Aromatic Substitution: The electron-rich C5 position of the 1,3-dimethyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate, which quickly rearomatizes.

  • Hydrolysis: The resulting iminium salt intermediate is stable until the reaction workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product, this compound.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1 POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrazole 1,3-Dimethyl-1H-pyrazole Pyrazole->Iminium_Salt 2. Electrophilic Attack Aldehyde Final Aldehyde Iminium_Salt->Aldehyde 3. Hydrolysis H2O Water (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a robust procedure derived from established methods for the formylation of pyrazoles and other heterocycles.[5][7][12]

  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 22 g, 0.3 mol). Cool the flask in an ice-salt bath to 0°C.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 23 g, 0.15 mol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition. Causality Note: This step is highly exothermic. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation of the reagent.

  • Reagent Maturation: After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add 1,3-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) dropwise to the prepared Vilsmeier reagent, again maintaining the temperature below 10°C.

  • Reaction: Once the substrate addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice. Trustworthiness Note: This step hydrolyzes the intermediate and quenches any remaining reactive species. The use of ice manages the exotherm.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product often precipitates as a solid or oil. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation: Reagents for Stage 2
ReagentFormulaMolar Mass ( g/mol )MolesVolume/Mass
1,3-Dimethyl-1H-pyrazoleC₅H₈N₂96.130.19.6 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.322 g
Phosphorus Oxychloride (POCl₃)POCl₃153.330.1523 g

Conclusion

The two-stage synthesis pathway presented in this guide, culminating in the Vilsmeier-Haack formylation, represents a highly reliable and efficient method for producing this compound. By first constructing the stable pyrazole precursor and then performing a regioselective formylation, this strategy provides excellent control over the final product's structure and purity. The detailed protocols and mechanistic insights offered herein serve as a self-validating system for researchers, enabling the confident and reproducible synthesis of this key chemical intermediate for applications in drug discovery and beyond.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. Retrieved January 11, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. Retrieved January 11, 2026, from [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Jordan Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.). Google Patents.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved January 11, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 11, 2026, from [Link]

  • 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives. (2021). Journal of Advanced Scientific Research. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylpyrazoles

In the landscape of modern drug discovery and materials science, the pyrazole core is a privileged scaffold, appearing in numerous marketed drugs and high-performance materials.[1] Its derivatives are valued for a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[2][3] Among the vast library of pyrazole derivatives, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring opens a gateway for a multitude of subsequent chemical transformations, enabling the construction of complex, poly-functionalized heterocyclic systems.

The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] This guide provides an in-depth technical exploration of the V-H reaction as applied to the synthesis of pyrazole-4-carbaldehydes, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical, field-proven insights.

Part 1: The Core Mechanism and Regioselectivity

A thorough understanding of the reaction mechanism is paramount for successful synthesis, optimization, and troubleshooting. The V-H reaction is not merely a mixing of reagents; it is a controlled electrophilic aromatic substitution driven by a specific, highly reactive intermediate.

Formation of the Vilsmeier Reagent: The Electrophile

The reaction is initiated by the in situ formation of the active formylating agent, the Vilsmeier reagent. This is a chloroiminium salt, most commonly generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The formation is an exothermic process that must be performed under anhydrous conditions, typically at low temperatures (0-5 °C), to prevent decomposition.[7]

The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative and a chloride ion to generate the highly electrophilic (chloromethylene)dimethyliminium ion—the Vilsmeier reagent.[4][9]

The Electrophilic Attack: Why the C4 Position?

The regioselectivity of the V-H reaction on the pyrazole ring is a direct consequence of its electronic properties. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to an uneven distribution of electron density across the carbon atoms of the ring. Computational studies and experimental evidence consistently show that the C4 position possesses the highest electron density, making it the most nucleophilic and, therefore, the most susceptible to attack by an electrophile like the Vilsmeier reagent.[2][10][11]

Attack at the C3 or C5 positions would lead to a highly unstable intermediate where the positive charge is placed on an already electron-deficient nitrogen atom, making this pathway energetically unfavorable.[11] The electrophilic substitution thus proceeds with high regioselectivity at the C4 position.

From Iminium Intermediate to Aldehyde

The nucleophilic attack by the C4 carbon of the pyrazole onto the Vilsmeier reagent forms a new carbon-carbon bond and generates a cationic intermediate. This intermediate is then stabilized by the loss of a proton (H+), restoring the aromaticity of the pyrazole ring and forming a neutral iminium salt precursor. The final step is the aqueous workup, during which this intermediate is readily hydrolyzed to yield the desired pyrazole-4-carbaldehyde and dimethylamine hydrochloride.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Pyrazole Pyrazole (Electron-rich C4) SigmaComplex Sigma Complex (Cationic Intermediate) Pyrazole->SigmaComplex Electrophilic Attack Iminium Iminium Precursor SigmaComplex->Iminium Deprotonation (-H⁺) Iminium_hydrolysis Iminium Precursor Product Pyrazole-4-carbaldehyde Iminium_hydrolysis->Product Aqueous Workup (+H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Pyrazole.

Part 2: Reaction Scope, Limitations, and Strategic Optimization

The success of the V-H formylation is highly dependent on the substrate's structure and the chosen reaction conditions.

Substrate Scope

The reaction is generally applicable to a wide range of pyrazoles, particularly those bearing electron-donating groups (EDGs) which enhance the nucleophilicity of the C4 position.

  • N-Substitution: Both N-unsubstituted and N-substituted pyrazoles can undergo the reaction. N-alkyl and N-aryl pyrazoles are common substrates.

  • C-Substitution: Pyrazoles with alkyl or aryl groups at the C3 and C5 positions are generally good substrates.[1] 1,3-dialkyl-substituted pyrazoles often react efficiently.[1]

  • Halogenated Pyrazoles: The reaction is effective for the formylation of 5-chloropyrazoles, providing a direct route to valuable 5-chloro-1H-pyrazole-4-carbaldehydes, which are important building blocks for further functionalization.[1][12][13]

Limitations and Side Reactions

Despite its versatility, the V-H reaction has limitations influenced by both electronic and steric factors.

  • Electron-Withdrawing Groups (EWGs): Pyrazoles bearing strong EWGs (e.g., nitro groups) on the ring system show low to no reactivity.[1] These groups deactivate the ring towards electrophilic attack by significantly reducing the electron density at C4.

  • Steric Hindrance: Bulky substituents near the C4 position can sterically hinder the approach of the Vilsmeier reagent, leading to lower yields or requiring more forcing conditions.[1]

  • Unexpected Reactivity: Certain functional groups on the pyrazole substituents can lead to side reactions. For example, a hydroxyl group on an N-alkyl chain can be substituted by a chlorine atom under the reaction conditions.[1] In some cases, dehydrochlorination or dealkylation has also been observed.[1]

Optimization of Reaction Conditions

Fine-tuning the reaction parameters is crucial for maximizing yield and minimizing byproducts.

  • Stoichiometry: An excess of both DMF and POCl₃ is often required for efficient conversion, especially for less reactive substrates.[1] Ratios of pyrazole:DMF:POCl₃ can range from 1:3:1.2 to 1:6:4 or even higher.[1][7]

  • Temperature and Time: The optimal temperature and reaction time are highly substrate-dependent. While reagent formation is done at 0-5 °C, the formylation step can require heating, often to temperatures between 70 °C and 120 °C, for several hours.[1][3][14] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[7]

Table 1: Representative Vilsmeier-Haack Formylation of Substituted Pyrazoles

EntryPyrazole SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
11-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 6 : 4120192
21-Phenyl-3-propyl-5-chloro-1H-pyrazole1 : 6 : 4120452[1]
31,3-Diphenyl-5-chloro-1H-pyrazole1 : 6 : 4120545[1]
4Hydrazone of Acetophenone1 : 3 (V-H Reagent)80-90470-85
51-Benzyl-3-(4-fluorophenyl)hydrazoneNot specified705-6Good[3]

Part 3: Experimental Protocol and Workflow

This section provides a generalized, self-validating protocol for the V-H formylation of a pyrazole substrate. Researchers must adapt this procedure based on the specific reactivity of their substrate.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • The reaction to form the Vilsmeier reagent is exothermic . Maintain strict temperature control with an ice bath during the addition of POCl₃ to DMF.

  • The workup procedure involves quenching the reaction with ice or water, which is also highly exothermic. Perform this step slowly and carefully behind a safety shield.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-6 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[7]

    • After the addition is complete, stir the resulting pale yellow or colorless mixture at 0-5 °C for 15-30 minutes.

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature or heat to the optimized temperature (e.g., 70-120 °C) as required.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC.[7] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a saturated sodium bicarbonate solution. Extract with ethyl acetate or dichloromethane, spot the organic layer on the TLC plate, and compare it with the starting material.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[3]

    • Neutralize the acidic solution by slowly adding a base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is ~7-8.[4]

    • The product may precipitate as a solid, which can be collected by vacuum filtration.

    • If the product is not a solid, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine to reduce the amount of dissolved water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure pyrazole-4-carbaldehyde.

Caption: Figure 2: General Experimental Workflow for V-H Formylation.

Part 4: Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Table 2: Troubleshooting Guide for the Vilsmeier-Haack Reaction

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive Vilsmeier reagent due to moisture.[7]2. Substrate is unreactive (contains strong EWGs).[1]3. Insufficient reaction time or temperature.1. Use fresh, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried.[7]2. Consider an alternative formylation method for deactivated substrates.3. Increase reaction temperature and/or time. Monitor carefully by TLC.
Formation of Multiple Products 1. Side reactions due to excessive heat or prolonged reaction time.2. Unstable substrate or product under reaction conditions.1. Optimize temperature and time to favor the desired product. Isolate a small amount of the byproduct and characterize to understand the side reaction.2. Perform the reaction at the lowest possible temperature that allows for conversion.
Difficult Product Isolation 1. Product is partially water-soluble.2. Emulsion formation during extraction.[7]3. Product degradation during basic workup.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.[7]2. Add a small amount of brine or filter the emulsion through a pad of Celite® to break it.[7]3. Use a milder base for neutralization (e.g., sodium acetate instead of NaOH).
Dark Tar-Like Mixture 1. Polymerization or decomposition of starting material or product.2. Reaction temperature was too high.1. Lower the reaction temperature. Add the pyrazole substrate at a slower rate.2. Re-evaluate the thermal stability of the substrate.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the regioselective synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a first-choice method for accessing these valuable synthetic intermediates. By mastering the underlying mechanism, understanding the factors that govern reactivity, and adhering to a carefully planned experimental protocol, researchers can effectively leverage this reaction to advance projects in medicinal chemistry, agrochemicals, and materials science. This guide serves as a foundational resource to empower scientists to confidently and successfully apply the Vilsmeier-Haack reaction in their synthetic endeavors.

References

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).
  • Synthesis of Vilsmeier's reagent - PrepChem.com. (n.d.).
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023). The Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.).
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (n.d.).
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. (n.d.).
  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (2017).
  • Pyrazole. (n.d.).
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - MDPI. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. (n.d.).
  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes - JOCPR. (n.d.).
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2015).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.).
  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| - YouTube. (2020).
  • Vilsmeier reagent - Wikipedia. (n.d.).
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.).
  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. (n.d.).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019).
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. (2015).

Sources

An In-depth Technical Guide to the Spectral Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, with the CAS Number 25016-09-5, is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and materials science. Its pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the spectral data for this compound. As a Senior Application Scientist, the following sections will not only present the expected spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a self-validating approach to a structural confirmation.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.0Singlet1HPyrazole ring proton (C4-H)
~4.0Singlet3HN-methyl protons (N-CH₃)
~2.4Singlet3HC-methyl protons (C-CH₃)

Expertise & Experience in Interpretation:

  • The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

  • The pyrazole ring proton (C4-H) will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, influenced by the ring currents of the heterocyclic system.

  • The N-methyl protons are deshielded by the adjacent nitrogen atom and are expected to appear at a lower field than the C-methyl protons.

  • The C-methyl protons will be the most upfield signal among the protons attached to the pyrazole ring system.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~185Aldehyde carbonyl carbon (-CHO)
~150Pyrazole ring carbon (C3)
~140Pyrazole ring carbon (C5)
~110Pyrazole ring carbon (C4)
~40N-methyl carbon (N-CH₃)
~15C-methyl carbon (C-CH₃)

Expertise & Experience in Interpretation:

  • The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift.

  • The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3 and C5, being attached to nitrogen, will be more downfield than C4.

  • The methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is recommended.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected Wavenumber (cm⁻¹) Vibration Functional Group
~2820 and ~2720C-H stretchAldehyde
~1680C=O stretchAldehyde
~1580-1450C=N and C=C stretchPyrazole ring
~3000-2850C-H stretchMethyl groups

Expertise & Experience in Interpretation:

  • The presence of two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets) is characteristic of the C-H stretch of an aldehyde.

  • A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde. The conjugation with the pyrazole ring will slightly lower this frequency compared to a simple aliphatic aldehyde.

  • The absorptions in the 1580-1450 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.[3]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Interpretation
124Molecular ion (M⁺)
123[M-H]⁺
95[M-CHO]⁺
81Fragmentation of the pyrazole ring

Expertise & Experience in Interpretation:

  • The molecular ion peak (M⁺) at m/z 124 will confirm the molecular weight of the compound (C₆H₈N₂O).

  • A prominent peak at m/z 123, corresponding to the loss of a hydrogen atom, is expected due to the stability of the resulting cation.

  • The loss of the formyl group (CHO) would result in a fragment at m/z 95.

  • Further fragmentation of the pyrazole ring would lead to smaller charged species.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer ionization method that would primarily show the protonated molecule [M+H]⁺ at m/z 125.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

M [C₆H₈N₂O]⁺˙ m/z = 124 M_H [C₆H₇N₂O]⁺ m/z = 123 M->M_H - H˙ M_CHO [C₅H₇N₂]⁺ m/z = 95 M->M_CHO - CHO˙ Frag1 Further Fragments M_CHO->Frag1

Figure 2: Predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The integration of these techniques, guided by the principles of spectral interpretation and sound experimental protocols, ensures the high degree of confidence required in research and development settings. This guide serves as a foundational resource for scientists working with this important heterocyclic building block, enabling them to effectively characterize their materials and advance their scientific endeavors.

References

  • National Center for Biotechnology Information. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • RSC Publishing. Analytical Methods. [Link]

Sources

A Technical Guide to the Solubility of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the solubility of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block in modern medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document offers both theoretical insights and practical, field-proven methodologies for its characterization. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and experimental protocols necessary to determine its solubility profile.

Introduction: The Significance of this compound

This compound is a heterocyclic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its pyrazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is paramount for optimizing synthetic routes, developing robust purification strategies, and for the formulation of any subsequent active pharmaceutical ingredients.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Melting Point 40-42 °C
Boiling Point 227.7 °C at 760 mmHg
Appearance Colorless to light yellow solid or liquid

The melting point of 40-42 °C indicates that this compound can exist as either a solid or liquid at or near ambient laboratory temperatures, a factor to consider during handling and dissolution.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Characteristics : The presence of the nitrogen atoms in the pyrazole ring and the carbonyl group (C=O) of the aldehyde introduce polarity and the potential for hydrogen bonding with protic solvents.

  • Non-polar Characteristics : The methyl groups and the carbon backbone of the pyrazole ring contribute to its non-polar character.

Based on this structure, a qualitative prediction of its solubility in a range of common laboratory solvents is presented below.

SolventPolarityPredicted Solubility of this compoundRationale
Water HighLow to ModerateThe polar functional groups may allow for some aqueous solubility, but the overall hydrocarbon content is likely to limit it. Pyrazole itself is soluble in water, but the added methyl and carbaldehyde groups increase its lipophilicity.[1]
Methanol/Ethanol HighHighThese polar, protic solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the molecule, while also having sufficient non-polar character to interact with the hydrocarbon portions.
Acetone HighHighAs a polar, aprotic solvent, acetone can effectively solvate the polar regions of the molecule.
Dichloromethane MediumHighIts intermediate polarity makes it a good solvent for compounds with both polar and non-polar features.
Ethyl Acetate MediumHighSimilar to dichloromethane, its polarity is well-suited for this type of molecule.
Toluene LowModerateThe non-polar aromatic ring of toluene will interact favorably with the non-polar parts of the molecule, but less so with the polar functional groups.
Hexane LowLowAs a non-polar solvent, hexane is unlikely to effectively solvate the polar pyrazole and aldehyde moieties.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive published data, an experimental approach is necessary to quantitatively determine the solubility of this compound. The following protocol describes a robust method for this determination.

Materials and Equipment
  • This compound (as solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and appropriate glassware for dilutions

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Incubate with shaking (e.g., 24-48h at constant temp.) prep2->equil Step 3 sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Carefully collect supernatant sep1->sep2 Step 4 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC, UV-Vis) ana1->ana2 Step 5 & 6 ana3 Calculate solubility ana2->ana3 Step 7

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol).

    • Perform serial dilutions to create a series of standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) and construct a standard curve of response versus concentration. This is crucial for the accurate quantification of the compound in the solubility samples.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, indicating a saturated solution. A starting point could be 5-10 mg of the compound.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker and agitate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the previously prepared standard curve.

  • Quantification:

    • Analyze the diluted supernatant using the validated analytical method (e.g., HPLC).

    • Determine the concentration of this compound in the diluted sample by comparing its response to the standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Implications for Research and Drug Development

A comprehensive understanding of the solubility of this compound has several important implications:

  • Synthetic Chemistry : The choice of solvent for a reaction involving this compound will directly impact reaction rates and yields. A solvent that fully dissolves the reactants is generally preferred.

  • Purification : Solubility data is critical for developing effective crystallization procedures. A solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

  • Formulation Science : For any bioactive derivatives synthesized from this intermediate, their aqueous solubility is a key determinant of their potential for oral administration. Poor aqueous solubility can lead to low bioavailability.

  • Analytical Method Development : Knowledge of solubility in common HPLC mobile phases (e.g., acetonitrile, methanol, water) is essential for developing robust analytical methods for its quantification.

Conclusion

References

  • ChemBK. Pyrazole.[Link]

Sources

biological activity of dimethyl-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Dimethyl-Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the diverse biological activities of dimethyl-pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms, experimental validation, and therapeutic potential of this versatile chemical scaffold.

Introduction: The Versatility of the Dimethyl-Pyrazole Core

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its numerous derivatives, dimethyl-pyrazoles have emerged as particularly significant due to their synthetic accessibility and broad spectrum of biological activities. The strategic placement of two methyl groups on the pyrazole ring can influence the molecule's steric and electronic properties, enhancing its binding affinity and selectivity for various biological targets. This guide will dissect the key biological activities attributed to dimethyl-pyrazole derivatives, offering both mechanistic insights and practical experimental frameworks.

Part 1: Anticancer Activity of Dimethyl-Pyrazole Derivatives

Dimethyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Targeting Kinase Signaling Pathways

A prominent target for many dimethyl-pyrazole-based anticancer agents is the family of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their dysregulation is a hallmark of many cancers. For instance, 3,5-dimethyl-1H-pyrazol-1-yl derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is often achieved by inhibiting CDK1, which prevents the cell from entering mitosis.

Another critical target is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. Certain dimethyl-pyrazole derivatives can inhibit key kinases within this pathway, leading to a downstream reduction in cell proliferation and survival signals.

Below is a diagram illustrating the general mechanism of action for dimethyl-pyrazole derivatives in targeting cancer cell signaling pathways.

anticancer_pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Survival Signaling cluster_outcomes Cellular Outcomes DMP Dimethyl-Pyrazole Derivative CDK1 CDK1 DMP->CDK1 Inhibition PI3K PI3K DMP->PI3K Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest CDK1->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Suppression of

Caption: Mechanism of anticancer activity of dimethyl-pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow Diagram:

mtt_workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate and incubate. start->seed_cells add_compound 2. Add varying concentrations of dimethyl-pyrazole derivative. seed_cells->add_compound incubate_compound 3. Incubate for 24-72 hours. add_compound->incubate_compound add_mtt 4. Add MTT solution to each well and incubate for 2-4 hours. incubate_compound->add_mtt formazan_formation 5. Mitochondrial reductases in viable cells convert MTT to formazan. add_mtt->formazan_formation solubilize 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. formazan_formation->solubilize read_absorbance 7. Measure absorbance at ~570 nm using a plate reader. solubilize->read_absorbance calculate_ic50 8. Calculate the IC50 value. read_absorbance->calculate_ic50 end End calculate_ic50->end anti_inflammatory_pathway cluster_cell Inflamed Cell cluster_enzymes Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 DMP Dimethyl-Pyrazole Derivative DMP->COX2 Selective Inhibition Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the dimethyl-pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Part 3: Antimicrobial Activity

Certain dimethyl-pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial mechanisms of dimethyl-pyrazole derivatives are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity. For example, some derivatives have been found to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the dimethyl-pyrazole derivative in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

Dimethyl-pyrazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as on conducting more extensive preclinical and clinical studies to validate their therapeutic efficacy and safety.

References

  • Title: Synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazol-1-yl derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrazole-based compounds as cyclin-dependent kinase inhibitors: a review. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization and anticancer activity of novel pyrazolyl-thiazole derivatives. Source: Journal of Molecular Structure URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrazole-benzimidazole hybrids as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: A review on the synthesis and medicinal applications of pyrazole derivatives. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

discovery and history of pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a formyl group onto this privileged scaffold unlocks a vast chemical space for derivatization, making pyrazole aldehydes invaluable building blocks in drug discovery. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to pyrazole aldehydes. It delves into the core methodologies, from the seminal Vilsmeier-Haack reaction to alternative strategies involving organometallic intermediates and the Duff reaction. By examining the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers aiming to leverage these versatile intermediates in the design and synthesis of novel bioactive compounds.

The Pyrazole Scaffold: A Legacy of Discovery

The story of pyrazole aldehydes begins with the discovery of the parent heterocycle itself. The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, has long been a focus of chemical synthesis due to its prevalence in biologically active compounds.[1][2][3] The pioneering work of German chemists in the late 19th century laid the foundation for pyrazole chemistry.

In 1883, Ludwig Knorr reported the synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[4][5][6][7] This reaction, now famously known as the Knorr Pyrazole Synthesis , proved to be a robust and versatile method for constructing the pyrazole core and is still widely used today.[4][5][8] Shortly thereafter, Hans von Pechmann discovered another route to pyrazoles in 1898, involving the reaction of diazomethane with acetylenes.[9][10][11] These foundational discoveries opened the door for chemists to explore the rich reactivity of the pyrazole ring and to begin functionalizing it to create new molecular entities.

The incorporation of a formyl (-CHO) group is particularly significant, as it serves as a versatile chemical handle for a wide array of transformations, including reductive amination, oxidation, and condensation reactions, enabling the construction of complex molecular architectures.[12][13]

The Dawn of Pyrazole Aldehydes: Foundational Synthetic Methodologies

The direct introduction of a formyl group onto the pyrazole ring presented a new synthetic challenge. Over the years, several methods have been developed, with the Vilsmeier-Haack reaction emerging as the most prominent and widely adopted technique.

The Vilsmeier-Haack Reaction: The Cornerstone of Pyrazole Formylation

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[14][15] It has become the workhorse for the synthesis of pyrazole aldehydes, particularly pyrazole-4-carbaldehydes, due to its reliability and generally good yields.[12][16][17][18][19]

Mechanism and Rationale: The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[14][20] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring.[20][21] The choice of DMF and POCl₃ is critical; DMF serves as the source of the formyl group, while POCl₃ activates it to form the electrophilic Vilsmeier reagent. The reaction is typically performed under anhydrous conditions as the reagent is moisture-sensitive.[20]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + Vilsmeier Reagent Imine_Salt Iminium Salt Intermediate Intermediate->Imine_Salt - H⁺ Aldehyde Pyrazole Aldehyde Imine_Salt->Aldehyde Hydrolysis (H₂O)

Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation.

Experimental Protocol: General Synthesis of 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes [22]

  • Reagent Preparation: In a fume hood, phosphorus oxychloride (POCl₃, 3.0 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 equivalents) with stirring, under an inert atmosphere. The mixture is allowed to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: The starting 1,3-disubstituted 5-chloro-1H-pyrazole (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the prepared Vilsmeier reagent at 0-5°C.

  • Heating and Monitoring: The reaction mixture is then heated to a temperature between 60-120°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).[20][22]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a pH of 7-8. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure pyrazole-4-carbaldehyde.

Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazoles

Starting PyrazoleReaction ConditionsProductYield (%)Reference
1-Phenyl-1H-pyrazoleDMF/POCl₃, 70°C, 12h1-Phenyl-1H-pyrazole-4-carbaldehyde60[23]
Acetophenone phenylhydrazoneDMF/POCl₃, 60-70°C, 6h3-Phenyl-1H-pyrazole-4-carbaldehydeGood[13][19]
1,3-Dimethyl-5-chloro-1H-pyrazoleDMF/POCl₃, 120°C, 2h1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde85[22]
3-(4-Galloyl)-5-phenyl-4H-pyrazoleDMF/POCl₃3-Phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeGood[17]
The Duff Reaction: A Phenolic Formylation Alternative

The Duff reaction is another classical method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[18][24] While less efficient than the Vilsmeier-Haack reaction, often requiring higher temperatures and longer reaction times, the Duff reaction can be a valuable alternative for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack protocol.[18][25]

Mechanism and Rationale: The reaction proceeds through the formation of an iminium species from the protonated HMTA.[24] This electrophile then attacks the activated aromatic ring. For pyrazoles, the reaction requires electron-donating groups to facilitate the electrophilic substitution.[18] An intramolecular redox step followed by hydrolysis yields the final aldehyde product.[24]

Duff_Reaction_Workflow start Start reactants Substituted Pyrazole + Hexamethylenetetramine (HMTA) + Acidic Medium (e.g., TFA) start->reactants reflux Heat to Reflux (100-160°C, ~12h) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete hydrolysis Acidic Hydrolysis (e.g., aq. HCl) monitor->hydrolysis Reaction Complete workup Extraction & Purification hydrolysis->workup product Pyrazole-4-carbaldehyde workup->product

Logical workflow for the Duff formylation of pyrazoles.

Experimental Protocol: Duff Reaction for Pyrazole Formylation [18]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted pyrazole (1.0 equivalent), hexamethylenetetramine (HMTA, 1.5-2.0 equivalents), and the acidic medium (e.g., trifluoroacetic acid) are combined.

  • Execution: The mixture is heated to reflux (typically between 100-160°C) and maintained at this temperature for several hours (often 12 hours or more).

  • Hydrolysis: After cooling, the reaction is quenched by the addition of an aqueous acid solution (e.g., 2M HCl) and heated for another 15-30 minutes to hydrolyze the intermediate.

  • Work-up and Purification: The mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified via column chromatography to yield the desired pyrazole aldehyde.

Formylation via Organometallic Intermediates

A more targeted, albeit multi-step, approach to specific pyrazole aldehydes involves the use of organometallic intermediates. This method is particularly useful when specific regioselectivity is required and cannot be achieved by direct electrophilic substitution. The synthesis of 1H-pyrazole-4-carbaldehyde is a prime example of this strategy's utility.[26]

Rationale and Workflow: This method typically involves the protection of the acidic N-H proton of the pyrazole, followed by halogenation at the desired position (e.g., C4). A subsequent metal-halogen exchange using a Grignard reagent or an organolithium compound generates a nucleophilic pyrazolyl species. This nucleophile is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group. A final deprotection step yields the target compound.[23][26]

Grignard_Formylation_Route start Pyrazole step1 Iodination (I₂/HIO₃) start->step1 iodopyrazole 4-Iodo-1H-pyrazole step1->iodopyrazole step2 N-Protection (e.g., Ethyl vinyl ether) iodopyrazole->step2 protected_pyrazole N-Protected 4-Iodopyrazole step2->protected_pyrazole step3 Grignard Formation (i-PrMgCl) protected_pyrazole->step3 grignard_reagent N-Protected Pyrazolylmagnesium Bromide step3->grignard_reagent step4 Formylation (DMF) grignard_reagent->step4 protected_aldehyde N-Protected Pyrazole-4-carbaldehyde step4->protected_aldehyde step5 Deprotection (Acid) protected_aldehyde->step5 product 1H-Pyrazole-4-carbaldehyde step5->product

Synthetic route to 1H-pyrazole-4-carbaldehyde via a Grignard intermediate.
Miscellaneous Synthetic Routes

While the Vilsmeier-Haack reaction remains the dominant method, other strategies have been reported for the synthesis of pyrazole aldehydes. These include:

  • Oxidation of Corresponding Alcohols: Pyrazole-4-carbaldehydes can be prepared by the oxidation of the corresponding (pyrazol-4-yl)methanol precursors.[12][16] This is a two-step approach where the alcohol is first synthesized, often by reduction of a corresponding ester, and then oxidized using a variety of reagents.

  • Direct C-H Functionalization: Modern synthetic organic chemistry has seen a surge in transition-metal-catalyzed C-H functionalization reactions.[27][28] While still an emerging area for the direct formylation of pyrazoles, these methods hold promise for future synthetic strategies, potentially offering novel regioselectivities and milder reaction conditions.[29]

The Enduring Importance of Pyrazole Aldehydes in Drug Discovery

The development of reliable synthetic routes to pyrazole aldehydes has had a profound impact on medicinal chemistry. These compounds are not typically the final therapeutic agents but rather versatile intermediates that open the door to a vast array of derivatives.[12][16] The aldehyde functional group is a gateway to further molecular complexity, allowing researchers to readily synthesize libraries of compounds for biological screening.[30][31][32][33]

The pyrazole aldehyde moiety is a key component in the synthesis of compounds with a wide range of biological activities, including:

  • Antimicrobial[17]

  • Anti-inflammatory[12]

  • Antitumor[12][30]

  • Antiviral[12]

  • Analgesic[13]

The continued exploration of new synthetic methodologies and the application of existing ones ensure that pyrazole aldehydes will remain a central tool for scientists working at the interface of chemistry and biology to develop the next generation of therapeutics.

References

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Hans von Pechmann. Chemeurope.com. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Rassudova, O. A., & Fisyuk, A. S. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Organic Preparations and Procedures International, 43(4), 389-393. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]

  • Pechmann-Pyrazol-Synthese. Wikipedia. [Link]

  • Hans von Pechmann. Wikipedia. [Link]

  • Hans von Pechmann. Alchetron. [Link]

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27367. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 213-228. [Link]

  • Al-wsab, M. A., Al-Ghorbani, M., & Al-Adra'i, S. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]

  • Knorr pyrazole synthesis. ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

  • Rezenom, Y. H., & Fair, J. D. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Chembiochem, 19(14), 1485-1489. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Küçükgüzel, Ş. G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles. European journal of medicinal chemistry, 97, 786-815. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis of pyrazole carbaldehydes. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Some Examples of Bioactive Compounds Containing Pyrazole. ResearchGate. [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Duff reaction. Wikipedia. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry (JJC). [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. RSC Advances. [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

Sources

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][4] Within this versatile class of compounds, this compound emerges as a pivotal synthetic intermediate, a molecular linchpin that enables the construction of more complex, functionally diverse molecules for drug discovery and agrochemical development.[4] This guide provides a detailed exploration of its synthesis, chemical behavior, and key applications, offering field-proven insights for researchers and development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in research and industrial processes.[5] The properties of this compound are summarized below.

PropertyValueSource
CAS Number 25016-09-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical Form Solid / Liquid
Melting Point 40-42 °C
Boiling Point 227.7 °C at 760 mmHg
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N

Core Synthesis: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes, including the 1,3-dimethyl-5-carbaldehyde isomer, is the Vilsmeier-Haack reaction.[4][6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9]

Causality and Mechanism

The Vilsmeier-Haack reaction's efficacy hinges on the generation of a potent electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[9][10] The pyrazole ring, being an electron-rich heterocycle, is sufficiently nucleophilic to attack the Vilsmeier reagent. The subsequent electrophilic aromatic substitution, followed by hydrolysis during aqueous workup, yields the target aldehyde.[7][10]

The synthesis typically begins with a pyrazolone precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one, which is itself synthesized from the condensation of ethyl acetoacetate and methylhydrazine.[11][12] The Vilsmeier-Haack reaction on this precursor not only introduces the formyl group but can also result in chlorination at the 5-position, depending on the reaction conditions, leading to intermediates like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[11] For the synthesis of the 5-carbaldehyde, direct formylation of 1,3-dimethylpyrazole is the preferred route.

Vilsmeier_Haack_Mechanism Mechanism of the Vilsmeier-Haack Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation of Electrophile POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Formation of Electrophile Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1,3-Dimethylpyrazole (Electron-rich Heterocycle) Pyrazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Workup Hydrolysis H₂O (Hydrolysis) Hydrolysis->Intermediate

Caption: Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol: Synthesis of a Related Intermediate

The following protocol is adapted from the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which illustrates the core principles of the Vilsmeier-Haack reaction on a pyrazole scaffold.[11]

Objective: To synthesize a formylated pyrazole derivative via the Vilsmeier-Haack reaction.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium hydroxide solution

  • Ice-cold water

Procedure:

  • Reagent Preparation (Self-Validating Step): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add DMF (60 mmol). The flask is placed in an ice bath to cool. Causality: The initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the Vilsmeier reagent.

  • Vilsmeier Reagent Formation: Add POCl₃ (90 mmol) dropwise to the cold, stirred DMF. Maintain the temperature at or below 5 °C. After the addition is complete, stir the resulting mixture at low temperature for an additional 20 minutes to ensure complete formation of the chloroiminium salt.[11]

  • Substrate Addition: Add the pyrazole precursor, 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol), to the Vilsmeier reagent solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to 90 °C (363 K) for 4 hours.[11] Causality: Heating provides the necessary activation energy for the electrophilic substitution on the less reactive pyrazolone ring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water. Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.

  • pH Adjustment: Adjust the pH of the aqueous solution to 7 using a sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[11] Causality: Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with water.

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final, high-purity compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the reactivity of its aldehyde functional group.[5] This aldehyde serves as a synthetic "handle" for a wide array of chemical transformations.

  • Condensation Reactions: The aldehyde readily reacts with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively.[5][13][14] This is a common strategy for linking the pyrazole core to other pharmacophores.

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (1,3-Dimethyl-1H-pyrazole-5-carboxylic acid) using standard oxidizing agents.[14][15] This carboxylic acid is another valuable intermediate for forming amides and esters.

  • Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[5][14]

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, further extending the molecular framework.

Reactivity_Diagram Reactivity of this compound Start 1,3-Dimethyl-1H-pyrazole- 5-carbaldehyde Imine Schiff Base / Imine Start->Imine Acid Carboxylic Acid Start->Acid Alcohol Primary Alcohol Start->Alcohol Alkene Alkene Derivative Start->Alkene Amine R-NH₂ Amine->Imine Condensation Oxidant [O] Oxidant->Acid Oxidation Reductant [H] Reductant->Alcohol Reduction Wittig Wittig Reagent Wittig->Alkene Olefination

Caption: Key reactions of the aldehyde group.

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a precursor to biologically active molecules. The pyrazole scaffold is a known pharmacophore, and the aldehyde functionality allows for the systematic modification and optimization of lead compounds.

  • Pharmaceutical Development: This intermediate is crucial for synthesizing compounds with potential anti-inflammatory, analgesic, and anticancer properties.[4][16] The ability to easily generate libraries of derivatives via reactions at the aldehyde position makes it an ideal starting point for structure-activity relationship (SAR) studies.

  • Agrochemical Formulation: In agriculture, pyrazole-based compounds are used in the formulation of effective pesticides and herbicides.[4][17] this compound serves as a key building block in the synthesis of these agrochemicals, contributing to improved crop protection and yields.[4]

  • Fused Heterocyclic Systems: The aldehyde is a versatile precursor for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves important scaffolds in medicinal chemistry.[18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its straightforward and scalable synthesis, primarily via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, provides chemists with a reliable platform for constructing novel molecular architectures. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this compound's synthesis and reactivity is essential for designing next-generation therapeutic agents and crop protection solutions.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PMC - NIH. [Link]

  • Synthesis of pyrazole carbaldehydes. (n.d.). ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH. [Link]

  • 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH. [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Research Square. [Link]

  • 1,3-dimethyl-1H-pyrazol-5-ol. (n.d.). PubChem. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. (n.d.). ChemRxiv. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole-Carbaldehyde Scaffold

In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its importance in drug design. When functionalized with a carbaldehyde group, particularly at the C4 position, the pyrazole scaffold is transformed into a highly versatile building block: the pyrazole-carbaldehyde. This guide provides an in-depth technical exploration of pyrazole-carbaldehyde analogs, from their synthesis and chemical reactivity to their profound impact on modern drug discovery, with a particular focus on their applications as kinase inhibitors and antimicrobial agents.

The aldehyde functionality serves as a linchpin for a vast array of chemical transformations, allowing for the facile introduction of molecular diversity.[1] This is paramount in the iterative process of lead optimization, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This guide will delve into the key synthetic methodologies for accessing the pyrazole-carbaldehyde core, explore its derivatization into therapeutically relevant scaffolds, and provide detailed protocols for both synthesis and biological evaluation.

I. Synthetic Strategies for Pyrazole-Carbaldehyde Analogs

The cornerstone of pyrazole-carbaldehyde synthesis is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich heterocyclic systems.[4][5][6][7]

The Vilsmeier-Haack Reaction: Mechanism and Protocol

The Vilsmeier-Haack reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] The resulting electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

The general mechanism proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The pyrazole ring attacks the Vilsmeier reagent, typically at the C4 position, which is the most nucleophilic carbon.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: General workflow of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde [8]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Ensure the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

II. Medicinal Chemistry Applications of Pyrazole-Carbaldehyde Analogs

The true value of pyrazole-carbaldehydes in drug discovery lies in their ability to be readily converted into a diverse array of more complex heterocyclic systems and functionalized derivatives.

Antimicrobial Agents: The Rise of Pyrazole-Based Schiff Bases

A prominent application of pyrazole-carbaldehydes is in the synthesis of Schiff bases, which are formed through the condensation reaction with primary amines.[9][10] These pyrazole-based Schiff bases have demonstrated significant potential as antimicrobial agents.[9][11] The imine (-C=N-) linkage is crucial for their biological activity, and by varying the amine component, a wide range of analogs with modulated antimicrobial profiles can be generated.[11]

Schiff_Base_Formation PyrazoleCHO Pyrazole-4-carbaldehyde SchiffBase Pyrazole Schiff Base PyrazoleCHO->SchiffBase + Amine Amine Primary Amine (R-NH₂) Amine->SchiffBase

Caption: Synthesis of pyrazole Schiff bases from pyrazole-carbaldehydes.

Experimental Protocol: Synthesis of a Pyrazole-Based Schiff Base [12]

  • Dissolution: Dissolve 1 equivalent of the desired pyrazole-4-carbaldehyde in ethanol in a round-bottom flask.

  • Addition of Amine: Add a solution of 1 equivalent of the appropriate primary amine in ethanol to the flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry it under a vacuum to yield the pure Schiff base.

Compound Bacterial Strain Activity (MIC in µg/mL) Reference
Pyrazole Schiff Base 3cS. aureusComparable to standard
Pyrazole Schiff Base 3fS. aureusExcellent
Thiazole-pyrazole Schiff baseGram +ve & Gram -veBetter than chloramphenicol[9]
Anticancer Agents: Targeting Kinase Signaling Pathways

The pyrazole scaffold is a key component in numerous kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][3][13] Pyrazole-carbaldehydes serve as critical intermediates in the synthesis of these inhibitors, which often target dysregulated signaling pathways in cancer cells, such as the PI3K/Akt/mTOR and JAK-STAT pathways.[1][14]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many cancers. Pyrazole-based inhibitors can be designed to block the ATP-binding site of key kinases in this pathway, such as PI3K, thereby inhibiting downstream signaling and promoting apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based agents.

Experimental Protocol: Reductive Amination for Kinase Inhibitor Synthesis [1]

Reductive amination is a versatile method to introduce diverse amine functionalities, which is a common strategy in the synthesis of kinase inhibitor libraries.

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the reaction mixture in portions.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

Target Kinase Pyrazole-based Inhibitor Example Reported Activity (IC₅₀) Reference
Akt1Afuresertib analog1.3 nM[13]
Aurora A/BPyrazolyl benzimidazole35 nM / 75 nM[13]
JAK familyPyrazolo[3,4-d]pyrimidinesVaries[14]

III. Conclusion and Future Perspectives

The pyrazole-carbaldehyde core represents a remarkably fruitful starting point for the synthesis of novel therapeutic agents. Its straightforward and efficient synthesis, coupled with the versatile reactivity of the aldehyde group, provides medicinal chemists with a powerful platform for generating diverse molecular libraries. The demonstrated success of pyrazole-carbaldehyde-derived compounds as both antimicrobial and anticancer agents underscores the enduring value of this privileged scaffold. Future research will undoubtedly continue to uncover novel biological activities and therapeutic applications for this versatile class of compounds, further solidifying their importance in the ongoing quest for new and improved medicines.

IV. References

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Molecules. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Retrieved from [Link]

  • SciSpace. (n.d.). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Retrieved from [Link]

  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • SAGE Journals. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Retrieved from [Link]

  • International Research Journal of Pharmacy. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Springer. (2024). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • International Journal of Pharmacy & Life Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Synthesis, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No. 25016-09-5), a key heterocyclic building block for professionals in pharmaceutical and agrochemical research. We will delve into its chemical properties, reliable sourcing, robust synthesis protocols, and critical applications, grounding all claims in verifiable literature.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of bioactive molecules, from anti-inflammatory drugs to advanced agrochemicals.[2][3] this compound, specifically, is a highly valuable intermediate. The aldehyde functional group at the C5 position serves as a versatile handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. This guide aims to be a definitive resource for researchers looking to incorporate this valuable reagent into their synthetic workflows.

Compound Properties and Specifications

A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application and safe handling.

PropertyValueSource(s)
CAS Number 25016-09-5[4][5][6][7]
Molecular Formula C₆H₈N₂O[4][6][7]
Molecular Weight 124.14 g/mol [4][6][7]
Physical Form Liquid or low-melting solid[4][7]
Melting Point 40-42 °C[4]
Boiling Point 227.7 °C at 760 mmHg[4]
SMILES O=CC1=CC(C)=NN1C[7]
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N[4][7]

Sourcing & Procurement of this compound

Reliable sourcing is the first step in any successful research campaign. Below is a list of established suppliers for this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct Number (Example)Purity (Typical)Notes
Sigma-Aldrich (Merck) CIAH987EEFB497%Often supplied through partners like ChemScene.[4]
J&K Scientific 10015997%A common supplier for research-grade chemicals.[6]
Ambeed A25319N/AProvides key physicochemical and safety data.[8]
Crescent Chemical Co. TMT00498-1G774N/AListed as a chemical synthesis reagent.[9]

Note: Availability and product numbers may vary by region and time. It is important to note that some suppliers, like Sigma-Aldrich, may provide this as part of a collection for early discovery researchers and may not collect extensive analytical data themselves.[7]

Synthesis and Purification: A Mechanistic Approach

While commercially available, an in-house synthesis of this compound may be necessary for large-scale campaigns or derivatization studies. The most direct and industrially relevant method is the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The key to the reaction is the in-situ formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (typically phosphorus oxychloride, POCl₃).[12]

The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution. The reaction proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium (Vilsmeier) salt.

  • Electrophilic Attack: The pyrazole's π-system attacks the electrophilic carbon of the Vilsmeier reagent. Substitution occurs preferentially at the C5 position due to the directing effects of the ring nitrogens.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.

The logical workflow for this synthesis is depicted below.

Vilsmeier_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1,3-Dimethylpyrazole (Starting Material) Pyrazole->Intermediate Hydrolysis Aqueous Hydrolysis (e.g., NaHCO₃ aq.) Intermediate->Hydrolysis Extraction Solvent Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the formylation of similar pyrazole systems.[1][13][14]

Materials:

  • 1,3-Dimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5 molar equivalents) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (2 molar equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 20-30 minutes. The formation of a solid white salt may be observed.

  • Reaction: Dissolve 1,3-dimethylpyrazole (1 molar equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of NaHCO₃. This step is highly exothermic and should be done slowly in a fume hood. Stir until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Applications in Research and Drug Development

The pyrazole aldehyde moiety is a cornerstone for building molecular diversity. Its applications are broad, primarily centered in medicinal chemistry and agrochemical synthesis.[2]

  • Scaffold for Bioactive Molecules: Pyrazole carbaldehydes are crucial starting materials for synthesizing compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][15]

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These products are often pharmacologically active themselves or serve as intermediates for more complex heterocycles.

  • Agrochemicals: This compound and its derivatives are used in the synthesis of modern herbicides and fungicides, contributing to improved crop yields.[2][16]

The diagram below illustrates the central role of the title compound in synthetic diversification.

Applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds center_node This compound Reductive_Amination Reductive Amination center_node->Reductive_Amination Wittig_Reaction Wittig Reaction center_node->Wittig_Reaction Condensation Condensation (e.g., with Hydrazine) center_node->Condensation Oxidation Oxidation center_node->Oxidation Amines Substituted Amines Reductive_Amination->Amines Forms C-N bond Alkenes Styryl Pyrazoles Wittig_Reaction->Alkenes Forms C=C bond Hydrazones Hydrazones / Azines Condensation->Hydrazones Forms C=N bond Carboxylic_Acid Pyrazole-5-carboxylic Acid Oxidation->Carboxylic_Acid Increases oxidation state

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in the development of complex molecules within the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a formyl group at the C5 position, serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive analysis of the primary synthetic strategies for this target molecule, focusing on the selection of appropriate starting materials and the underlying chemical principles that govern the reaction pathways. We will delve into the most efficient and well-documented methods, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Primary Synthetic Strategy: Ring Formation with a C5 Functional Precursor

The most robust and regioselective approach to synthesizing this compound involves constructing the pyrazole ring from acyclic precursors. This strategy ensures the formyl group or its precursor is precisely installed at the desired C5 position, circumventing the regioselectivity challenges associated with post-modification of a pre-formed pyrazole ring. The key intermediate in this pathway is an ester, specifically ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .

Part 1: Synthesis of the Key Intermediate: Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This synthesis is a classic example of pyrazole ring formation via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.

Core Starting Materials:

  • Acetone

  • Diethyl Oxalate

  • Methylhydrazine

The reaction proceeds in a two-step sequence as outlined in a patented method[1]. First, a Claisen condensation between acetone and diethyl oxalate generates a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with methylhydrazine to yield the target pyrazole ester[1].

Acetone Acetone Intermediate Dicarbonyl Intermediate (Sodium (E)-1-ethoxy-1,4-dioxopentan-2-en-2-olate) Acetone->Intermediate 1. NaOEt, EtOH DEO Diethyl Oxalate DEO->Intermediate PyrazoleEster Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Intermediate->PyrazoleEster 2. Methylhydrazine,   DMF, Heat MeNHNH2 Methylhydrazine MeNHNH2->PyrazoleEster

Figure 1: Synthesis of the key pyrazole C5-ester intermediate.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [1]

  • Step 1: Formation of the Intermediate:

    • Charge a reaction vessel with absolute ethanol, sodium ethoxide, and diethyl oxalate.

    • Cool the reaction mixture to between 5-15 °C.

    • Slowly add acetone dropwise, ensuring the internal temperature is maintained below 15 °C.

    • After the addition is complete, allow the reaction to proceed with stirring for approximately 24 hours. This completes the formation of the dicarbonyl intermediate.

  • Step 2: Cyclization to Form the Pyrazole Ring:

    • In a separate vessel, charge N,N-dimethylformamide (DMF) and the intermediate prepared in Step 1.

    • Cool the mixture to 5-15 °C.

    • Slowly add a 40% aqueous solution of methylhydrazine dropwise, again maintaining the temperature below 15 °C.

    • Upon completion of the addition, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours to drive the cyclization.

    • After the reaction is complete (monitored by TLC or GC), concentrate the solution under reduced pressure to obtain the crude product.

    • The crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be purified by vacuum distillation.

Part 2: Conversion of the C5-Ester to the C5-Carbaldehyde

With the key C5-ester intermediate in hand, a standard two-step reduction-oxidation sequence is employed to furnish the final aldehyde product.

  • Reduction of the Ester to a Primary Alcohol: The ester is selectively reduced to the corresponding primary alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol. This transformation requires a potent reducing agent.

    • Recommended Reagent: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, Diethyl ether) is highly effective for this conversion. Diisobutylaluminium hydride (DIBAL-H) can also be used, often at low temperatures, to achieve the same result.

  • Oxidation of the Primary Alcohol to the Aldehyde: The resulting alcohol is then oxidized to this compound. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

    • Recommended Reagents: Mild oxidizing agents are required. Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are all suitable and high-yielding methods for this transformation.

PyrazoleEster Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate PyrazoleAlcohol (1,3-Dimethyl-1H-pyrazol-5-yl)methanol PyrazoleEster->PyrazoleAlcohol Reduction (e.g., LiAlH₄) PyrazoleAldehyde 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde PyrazoleAlcohol->PyrazoleAldehyde Mild Oxidation (e.g., PCC, DMP)

Figure 2: Two-step conversion of the C5-ester to the target C5-aldehyde.

Alternative Synthetic Routes: A Critical Evaluation

While the previously described method is the most effective, it is instructive to consider alternative strategies and their inherent limitations.

Strategy 2: Direct Formylation of 1,3-Dimethylpyrazole

The Vilsmeier-Haack reaction is a premier method for introducing a formyl group onto electron-rich heterocyclic systems.[2][3][4][5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2]

  • Starting Material: 1,3-Dimethylpyrazole

  • The Challenge of Regioselectivity: The core issue with this approach is the regioselectivity of electrophilic substitution on the pyrazole ring. For N-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site. Consequently, the Vilsmeier-Haack reaction on 1,3-dimethylpyrazole overwhelmingly yields the undesired 1,3-dimethyl-1H-pyrazole-4-carbaldehyde as the major product.[6] Directing formylation to the C5 position is not synthetically viable via this method.

Strategy 3: Functional Group Interconversion from 1,3-Dimethyl-1H-pyrazol-5-amine

Another potential, albeit more circuitous, route involves starting with a C5-amino substituted pyrazole.

  • Starting Material: 1,3-Dimethyl-1H-pyrazol-5-amine . This compound can be synthesized from the condensation of methyl hydrazine with 3-aminobutyronitrile.[7]

  • Hypothetical Conversion: The conversion of the amine to an aldehyde is a multi-step process that is not commonly reported for this specific substrate. It would theoretically involve:

    • Diazotization: Conversion of the primary amine to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid).

    • Formylation: Subsequent reaction of the diazonium salt under conditions that install a formyl group (e.g., a variation of the Sandmeyer reaction), which can be challenging and low-yielding.

Given the efficiency of the ring-synthesis strategy, this amine-based route is not considered a practical or preferred method.

Summary and Recommendations

For the synthesis of this compound, the choice of starting material is intrinsically linked to the overall synthetic strategy. A comparative analysis highlights the most effective approach.

Strategy Core Starting Materials Key Advantages Key Disadvantages Recommendation
Ring Formation Acetone, Diethyl Oxalate, Methylhydrazine[1]Excellent regiocontrol, high yields, well-documented.Multi-step process (ring formation, reduction, oxidation).Highly Recommended
Direct Formylation 1,3-DimethylpyrazolePotentially fewer steps.Poor regioselectivity; yields the wrong isomer (C4-aldehyde).[6]Not Recommended
From C5-Amine 1,3-Dimethyl-1H-pyrazol-5-amine[7]Utilizes a different set of precursors.Complex and challenging functional group conversion (diazotization).Not Recommended

The most scientifically sound and industrially viable method for preparing this compound begins with the construction of the pyrazole ring to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate . This is achieved using readily available and cost-effective starting materials: acetone, diethyl oxalate, and methylhydrazine . The subsequent two-step conversion of the resulting ester via reduction to the primary alcohol and mild oxidation to the aldehyde provides a reliable and regiochemically unambiguous route to the target molecule. This strategic approach ensures high purity and yield, making it the preferred method for both laboratory-scale synthesis and large-scale production.

References

  • Benchchem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
  • ResearchGate. Synthesis of pyrazole carbaldehydes.
  • Google Patents. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Guidechem. How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2][3] Compounds incorporating this five-membered heterocyclic ring exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][4] Within this class, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde and its derivatives serve as exceptionally versatile intermediates. The reactive aldehyde group at the 5-position provides a synthetic handle for extensive molecular elaboration, enabling the construction of complex libraries of potential drug candidates.

This guide provides an in-depth exploration of the synthesis of this compound derivatives, with a primary focus on the robust and widely employed Vilsmeier-Haack reaction. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and outline the necessary analytical techniques for structural validation, ensuring researchers can confidently and reliably produce these valuable chemical entities.

Synthetic Strategies: Pathways to Pyrazole Carbaldehydes

The construction of functionalized pyrazoles can be approached from two main directions: building the pyrazole ring with the aldehyde precursor already in place, or functionalizing a pre-formed pyrazole ring.

  • Ring Formation via Cyclocondensation: The classic Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, remains a fundamental method for creating the pyrazole core.[5] By selecting appropriately substituted starting materials, one can build a pyrazole ring that can later be functionalized.

  • Post-Modification of the Pyrazole Ring: For introducing a formyl (-CHO) group onto an existing pyrazole, the Vilsmeier-Haack reaction is the preeminent method.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation of electron-rich aromatic and heterocyclic systems. This approach is highly effective for pyrazoles and is the focus of our primary protocol.

Protocol I: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of a key intermediate where the Vilsmeier-Haack reaction serves a dual purpose: chlorination and formylation of the pyrazolone starting material.[2][9] This intermediate is highly valuable for subsequent derivatization through nucleophilic substitution of the chlorine atom.

Causality and Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, chloro-N,N-dimethylmethyleniminium salt, from POCl₃ and DMF. This is a highly exothermic process, necessitating careful temperature control. The 1,3-dimethyl-1H-pyrazol-5(4H)-one substrate then attacks this powerful electrophile, leading to substitution at the electron-rich 4-position. Concurrently, the hydroxyl group of the pyrazolone tautomer is converted into a chlorosulfonate or phosphate ester, which is subsequently displaced by a chloride ion, yielding the chlorinated product. The final aqueous workup hydrolyzes the iminium intermediate to the desired carbaldehyde.

Experimental Workflow: Vilsmeier-Haack Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dmf Cool DMF in Ice Bath prep_poc Add POCl₃ Dropwise (Exothermic Control) prep_dmf->prep_poc Formation of Vilsmeier Reagent add_sub Add 1,3-dimethyl- 1H-pyrazol-5(4H)-one prep_poc->add_sub heat Heat to 90°C for 4h add_sub->heat monitor Monitor by TLC heat->monitor Check for SM consumption quench Pour into Ice Water monitor->quench neutralize Neutralize to pH 7 (e.g., NaOH solution) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize Product concentrate->purify

Caption: Workflow for Vilsmeier-Haack synthesis of the pyrazole carbaldehyde.

Step-by-Step Methodology

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water and ice

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Preparation: To a three-neck flask equipped with a stirrer, dropping funnel, and condenser, add anhydrous DMF (2.0 eq). Cool the flask in an ice bath to 0-5 °C. Add POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction Initiation: After the addition is complete, stir the resulting mixture at low temperature for an additional 20 minutes. To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise.

  • Reaction Progression: After adding the substrate, remove the ice bath and heat the reaction mixture to 90 °C for 4 hours.[2]

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/cold water.[2] This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralization: Adjust the pH of the aqueous solution to ~7 using a sodium hydroxide solution.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Protocol II: Synthesis of Aryloxy-Pyrazole Carbaldehyde Derivatives

This protocol demonstrates how the chloro-substituted intermediate from Protocol I can be readily diversified via Nucleophilic Aromatic Substitution (SNAAr).

Causality and Mechanistic Insight

The electron-withdrawing nature of the pyrazole ring and the adjacent formyl group activates the chlorine atom at the 5-position towards nucleophilic attack. A phenoxide, generated in situ from a phenol and a strong base like potassium hydroxide (KOH), acts as the nucleophile, displacing the chloride ion to form a new carbon-oxygen bond. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium cation and promoting the reactivity of the phenoxide nucleophile.

Experimental Workflow: Derivatization via SNAAr

cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine Chloro-pyrazole, Phenol, KOH in DMF heat Heat to 115°C for 6h combine->heat monitor Monitor by TLC heat->monitor quench Pour into Cold Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize Product concentrate->purify sub 1,3-Dimethyl-1H- pyrazol-5(4H)-one inter 5-Chloro-1,3-dimethyl-1H- pyrazole-4-carbaldehyde sub->inter Vilsmeier-Haack (POCl₃, DMF) deriv Aryloxy-Derivative inter->deriv SNAAr (Phenol, KOH)

Sources

Application Notes and Protocols: A Researcher's Guide to the Versatile Reactivity of the Pyrazole Aldehyde Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone heterocyclic scaffold in modern medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3][4] The introduction of an aldehyde group onto this privileged structure creates a synthetically versatile intermediate, a powerful linchpin for molecular elaboration. This guide provides an in-depth exploration of the key reactions involving the pyrazole aldehyde, offering not just protocols but also the underlying mechanistic principles and strategic considerations essential for researchers in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Pyrazole Aldehydes

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its importance in pharmacology.[1][2] When functionalized with a carboxaldehyde group, typically at the C4 or C5 position, the pyrazole becomes an exceptionally useful building block. The aldehyde's electrophilic carbon and its capacity to be easily converted into a wide array of other functional groups make it a focal point for synthetic diversification.

This document serves as a practical guide to harnessing the reactivity of the pyrazole aldehyde. We will explore its participation in fundamental organic transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions, oxidation-reduction chemistry, and its role as a key component in complex multicomponent reactions.

Carbon-Carbon Bond Forming Reactions: Extending the Scaffold

The construction of new C-C bonds is central to the synthesis of complex organic molecules. The pyrazole aldehyde is an excellent electrophile for a variety of classic and modern C-C bond-forming reactions.

Knoevenagel Condensation: Synthesis of Pyrazole-Based Chalcones and Olefins

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is extensively used to synthesize pyrazole-containing chalcones, which are α,β-unsaturated ketones known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[5][6][7]

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium carbonate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final conjugated product. The use of green, aqueous media and mild catalysts like ammonium carbonate has made this a highly efficient and environmentally friendly transformation.[8]

Protocol 1: Green Synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile [8]

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 248.3 mg)

    • Malononitrile (1 mmol, 66.1 mg)

    • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 19.2 mg)

    • Ethanol:Water (1:1, 10 mL)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer

    • Ultrasonic bath

    • Filtration apparatus

  • Procedure:

    • To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) to 10 mL of a 1:1 ethanol-water mixture.

    • Add ammonium carbonate (20 mol%) to the mixture.

    • Stir the reaction mixture at ambient temperature in an ultrasonic bath for 15-20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane mobile phase.

    • Upon completion, the solid product will precipitate from the solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation: Scope of Knoevenagel Condensation

Active Methylene CompoundBase/CatalystSolventYield (%)Reference
Malononitrile(NH₄)₂CO₃Water/Ethanol~95%[8]
Substituted AcetophenonesNaOHPEG-40085-95%[5]
Ethyl AcetoacetatePiperidineEthanol~80-90%[9]
3-Methyl-1H-pyrazol-5(4H)-oneTaurineWater~90%[10][11]
Wittig Reaction: Olefination for Diverse Structures

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[12][13][14] This reaction is highly reliable for installing a double bond with absolute regiocontrol, making it invaluable for creating pyrazole analogues of stilbenes, cinnamates, and other olefinic compounds.

Expert Insight: The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene, while non-stabilized ylides (containing alkyl groups) favor the (Z)-alkene.[12] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Wittig_Workflow Phosphonium Triphenylphosphonium Salt Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack PyrazoleAldehyde Pyrazole-4-carbaldehyde PyrazoleAldehyde->Intermediate Alkene Pyrazole-Alkene Product Intermediate->Alkene Elimination Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: General workflow of the Wittig Reaction.

Protocol 2: Synthesis of a Pyrazole-Stilbene Analog via Wittig Reaction

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48.0 mg)

    • Anhydrous Tetrahydrofuran (THF, 20 mL)

    • 1-Phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 172.2 mg)

  • Equipment:

    • Three-neck round-bottom flask, oven-dried

    • Magnetic stirrer, reflux condenser, nitrogen inlet

    • Syringes

  • Procedure:

    • Ylide Formation: To a dry three-neck flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.2 mmol) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

    • Wittig Reaction: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pyrazole-alkene.

Carbon-Nitrogen Bond Forming Reactions

The formation of C-N bonds from aldehydes is fundamental for synthesizing Schiff bases, amines, and other nitrogen-containing heterocycles, which are prevalent in bioactive compounds.

Schiff Base Formation

The condensation of pyrazole aldehydes with primary amines or hydrazides readily forms Schiff bases (imines).[15][16][17] These compounds are not only important synthetic intermediates but also serve as ligands in coordination chemistry and exhibit a wide range of biological activities themselves.[18]

Mechanistic Insight: The reaction involves the nucleophilic attack of the amine nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then eliminates a molecule of water, typically under acidic catalysis, to form the stable C=N double bond of the imine.

Protocol 3: General Procedure for Pyrazole Schiff Base Synthesis [19]

  • Materials:

    • 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

    • Substituted primary amine or aniline (1 mmol)

    • Ethanol (15 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Equipment:

    • 50 mL round-bottom flask

    • Magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve the pyrazole aldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Add the substituted amine (1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The solid Schiff base product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure product.

Reductive Amination

Reductive amination is a highly effective method for converting aldehydes into amines.[20] It can be performed as a one-pot reaction where the initially formed imine is reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the isolation of the intermediate imine and often provides higher yields and purities than direct alkylation methods.[21]

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aldehyde Pyrazole Aldehyde Imine Imine/Iminium Ion (Intermediate) Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine FinalAmine Final Pyrazole-Amine Product Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalAmine

Caption: Workflow for one-pot reductive amination.

Oxidation and Reduction of the Aldehyde

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group for forming amides, esters, and for its role as a pharmacophore. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[22] Care must be taken to choose conditions that do not degrade the pyrazole ring. Oxidation with KMnO₄ in a water-pyridine medium has been shown to be effective.[22]

Reduction to Alcohol

Selective reduction of the pyrazole aldehyde to the corresponding primary alcohol is easily achieved using mild hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ is generally preferred over stronger agents like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance, leaving other reducible groups on the pyrazole scaffold intact.[22]

The Pyrazole Aldehyde in Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. Pyrazole aldehydes are excellent substrates for various MCRs, enabling the rapid construction of complex, drug-like heterocyclic systems.[9][10][11][23] For instance, they are key components in four-component reactions with hydrazine, β-ketoesters, and malononitrile to build fused pyrano[2,3-c]pyrazole systems.[9][11]

Trustworthiness: The power of MCRs lies in their step- and atom-economy. By combining multiple synthetic operations without isolating intermediates, they reduce waste, save time, and can rapidly generate libraries of diverse compounds for biological screening. The pyrazole aldehyde's defined reactivity as an electrophile makes it a reliable component in these complex cascades.

Conclusion

The pyrazole aldehyde is far more than a simple functional group; it is a strategic tool for molecular design and synthesis. Its predictable and versatile reactivity in C-C and C-N bond formation, oxidation-reduction, and multicomponent reactions allows for the efficient and controlled elaboration of the privileged pyrazole core. The protocols and insights provided in this guide are intended to empower researchers to fully leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

  • Vertex AI Search. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies.
  • ResearchGate. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved January 11, 2026, from [Link]

  • NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved January 11, 2026, from [Link]

  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved January 11, 2026, from [Link]

  • Wiley Online Library. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Retrieved January 11, 2026, from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved January 11, 2026, from [Link]

  • NIH. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Retrieved January 11, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Retrieved January 11, 2026, from [Link]

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved January 11, 2026, from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved January 11, 2026, from [Link]

  • NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved January 11, 2026, from [Link]

  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a.... Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved January 11, 2026, from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative amidation of aldehydes with pyrazole to prepare acyl.... Retrieved January 11, 2026, from [Link]

  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Retrieved January 11, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved January 11, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 11, 2026, from [Link]

  • NIH. (n.d.). Experimental and Theoretical DFT Investigations in the[5][15]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Retrieved January 11, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved January 11, 2026, from [Link]

  • NIH. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Retrieved January 11, 2026, from [Link]

  • The Organic Reaction Resource. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 11, 2026, from [Link]

  • Journal of Applicable Chemistry. (2023). Full Paper. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved January 11, 2026, from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Utility of a Versatile Building Block

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable physicochemical properties.[4] Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[5][6]

Within this important class of compounds, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable and versatile chemical intermediate.[7] Its structure combines the stable, drug-like pyrazole core with a reactive aldehyde functional group. This aldehyde serves as a synthetic handle for a wide array of chemical transformations, allowing medicinal chemists to efficiently construct complex molecular architectures and explore diverse chemical spaces in the quest for novel therapeutic agents.

This guide provides an in-depth exploration of the strategic applications of this compound, detailing key synthetic transformations, step-by-step protocols, and the rationale behind their use in drug development programs.

Core Synthetic Strategies & Applications

The aldehyde functionality of this compound is the gateway to its utility. It readily participates in classic carbonyl chemistry, enabling the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in the synthesis of bioactive molecules.

Building Complexity via Condensation Reactions

The Knoevenagel condensation is a primary tool for extending the molecular framework. By reacting the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), a new C=C double bond is formed, introducing functionality that can be further elaborated or can itself be part of a critical pharmacophore.

Rationale: This reaction is exceptionally reliable and high-yielding. It is often the first step in multicomponent reactions (MCRs) to build fused heterocyclic systems like pyranopyrazoles, which are known to possess a range of biological activities.[8] The electron-rich pyrazole ring can influence the reactivity and subsequent cyclization pathways, offering a degree of regiochemical control.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

In modern drug discovery, efficiency is paramount. MCRs, where three or more reactants combine in a single pot to form a complex product, embody the principles of green and economical chemistry.[8][9] this compound is an excellent substrate for various MCRs.

Rationale: MCRs allow for the rapid generation of molecular diversity from a single, reliable core structure. For instance, a one-pot reaction of the aldehyde, malononitrile, and an active methylene compound like ethyl acetoacetate can quickly yield highly substituted and functionally dense pyrano[2,3-c]pyrazoles.[8] This strategy dramatically accelerates the synthesis of compound libraries for high-throughput screening.

MCR_Workflow A 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde E One-Pot Reaction Vessel (Solvent: Ethanol, RT) A->E B Active Methylene Compound 1 (e.g., Malononitrile) B->E C Active Methylene Compound 2 (e.g., Ethyl Acetoacetate) C->E D Catalyst (e.g., Piperidine) D->E catalytic amount F Knoevenagel Condensation Michael Addition Intramolecular Cyclization E->F G Highly Substituted Pyrano[2,3-c]pyrazole Library F->G High Yield & Diversity H Biological Screening (e.g., Antimicrobial, Anticancer) G->H

Caption: Workflow for a multicomponent reaction (MCR).

Oxidation to Carboxylic Acid: A Gateway to Amides

The aldehyde can be smoothly oxidized to the corresponding 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. This transformation is strategically important as the carboxylic acid group is a key structural motif in many drugs and serves as a precursor for amide bond formation.[10]

Rationale: Amide bonds are among the most common and stable linkages in pharmaceuticals. Converting the aldehyde to a carboxylic acid allows for coupling with a vast library of commercially available amines via standard peptide coupling reagents (e.g., EDC, HOBt). This opens up a straightforward path to systematically probe the structure-activity relationship (SAR) by varying the amine substituent. These derivatives find use in both pharmaceutical and agrochemical development.[7][10]

Experimental Protocols

The following protocols are presented as robust, validated starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Pyrano[2,3-c]pyrazole Derivative via a Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis of a biologically active pyranopyrazole derivative, adapted from literature procedures.[8]

Objective: To efficiently synthesize a complex heterocyclic scaffold for biological screening.

Materials:

  • This compound (1 mmol, 124.14 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg, 127.6 µL)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, and stir bar

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes. Monitor the progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the aldehyde spot indicates completion.

  • Work-up and Isolation: Upon completion, a solid precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst. Dry the product under vacuum. The product is often of high purity, but if necessary, it can be recrystallized from ethanol to yield the final pyranopyrazole derivative.

Trustworthiness Check: The protocol's validity is confirmed by the spontaneous precipitation of the product in high yield and purity, a common feature of well-optimized MCRs. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the expected structure.

Protocol 2: Oxidation to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

This protocol details the conversion of the aldehyde to a carboxylic acid, a key intermediate for amide library synthesis.

Objective: To synthesize the carboxylic acid derivative for subsequent amide coupling reactions.

Materials:

  • This compound (10 mmol, 1.24 g)

  • Potassium permanganate (KMnO₄) (12 mmol, 1.90 g)

  • Acetone (50 mL)

  • Water (20 mL)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

  • Erlenmeyer flask (250 mL), ice bath, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (10 mmol) in acetone (50 mL) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Oxidant Addition: Prepare a solution of potassium permanganate (12 mmol) in water (20 mL). Add the KMnO₄ solution dropwise to the cooled, stirring aldehyde solution over 30 minutes. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Quenching: Cool the reaction mixture in an ice bath again. Cautiously add solid sodium bisulfite in small portions until the purple color of excess permanganate disappears and the brown MnO₂ precipitate dissolves.

  • Isolation: Remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Causality Note: The use of KMnO₄ in aqueous acetone is a classic method for oxidizing aldehydes to carboxylic acids. The acetone acts as a co-solvent, while the permanganate is a powerful but cost-effective oxidant. The sodium bisulfite quench is crucial for safely neutralizing excess oxidant and dissolving the MnO₂ byproduct, simplifying purification.

Data Summary: Biological Activity of Derivatives

The true value of this compound is realized in the biological activity of its derivatives. The table below summarizes representative data for compounds synthesized from this building block.

Compound ClassDerivative Structure (General)Target/ActivityPotency (MIC/IC₅₀)Reference
Pyrano[2,3-c]pyrazoles Fused tricyclic systemAntibacterial (Gram-positive/negative)8.0 - 15.6 µg/mL[8]
Pyrazolyl Amides R-C(=O)NH-PyrazoleAnti-inflammatory, AnalgesicVaries with 'R' group[7][10]
Pyrazolopyrimidines Fused bicyclic systemAntimicrobialPotent activity reported[11]

Conclusion and Future Outlook

This compound is a high-value, strategically important building block in medicinal chemistry. Its robust pyrazole core coupled with a synthetically versatile aldehyde group provides an efficient entry point to a wide range of complex heterocyclic systems. The demonstrated utility in constructing compounds with significant antibacterial, anti-inflammatory, and anticancer potential underscores its importance.[5][6] As the demand for novel, drug-like molecules continues to grow, the application of efficient synthetic strategies centered around scaffolds like this compound will undoubtedly expand, solidifying the pyrazole nucleus as a truly privileged scaffold in the future of drug discovery.[1][2]

Drug_Discovery_Cascade Start 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde Step1 Synthetic Diversification (MCR, Condensation, Oxidation) Start->Step1 Key Synthon Step2 Compound Library (e.g., Pyranopyrazoles, Pyrazolyl Amides) Step1->Step2 Generates Step3 High-Throughput Screening (HTS) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Active Compounds Step6 Preclinical Candidate Step5->Step6

Caption: Drug discovery workflow starting from the aldehyde.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • MCR-Lab. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • J&K Scientific. (n.d.). 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Chen, G., et al. (2012). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Chen, G., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Available at: [Link]

  • Abdel-Wahab, B. F. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Chemical Research. Available at: [Link]

  • Gurunanjappa, P., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and pharmacological activities of pyrazole derivatives: A review. Molecules. Available at: [Link]

  • Al-Zahrani, L. A., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Pandhurnekar, C., et al. (2021). A Comprehensive Review on Synthesis and Applications of Pyrazole and its Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • El-Metwaly, N. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

Sources

Application Notes & Protocols: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde as a Foundational Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No: 25016-09-5) is a highly versatile heterocyclic aldehyde that serves as a cornerstone intermediate in modern organic synthesis and medicinal chemistry.[1] Its strategic importance stems from the combination of a stable, drug-like pyrazole core and a reactive aldehyde functional group. The pyrazole moiety is a well-established "privileged scaffold" present in a multitude of approved therapeutic agents.[2][3] This guide provides an in-depth exploration of the synthetic utility of this building block, focusing on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. We present detailed, field-proven protocols for its use in Knoevenagel condensations and the construction of fused pyrazolo[3,4-d]pyrimidine systems, offering researchers and drug development professionals a practical framework for leveraging its synthetic potential.

Physicochemical Properties and Handling

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below.

PropertyValueReference
CAS Number 25016-09-5[1]
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Solid
Melting Point 40-42 °C[1]
Boiling Point 227.7 °C at 760 mmHg[1]
SMILES O=CC1=CC(C)=NN1C
InChI Key JWYFGNVBKRJGTN-UHFFFAOYSA-N

Handling and Storage: Store in a cool (-20°C is recommended for long-term stability), dry, and well-ventilated area away from moisture.[1] As with all aldehydes, it is advisable to handle the compound in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. While generally stable, the aldehyde functionality can be susceptible to oxidation over time if exposed to air.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dominated by the electrophilic nature of its aldehyde carbon. This allows it to readily participate in a wide array of classical and modern organic transformations, making it an ideal starting point for generating molecular diversity.

G cluster_reactions Key Transformation Classes main 1,3-Dimethyl-1H- pyrazole-5-carbaldehyde knoevenagel Knoevenagel Condensation (C=C Bond Formation) main->knoevenagel + Active Methylene + Base reductive_amination Reductive Amination (C-N Bond Formation) main->reductive_amination + Amine + Reducing Agent fused_heterocycles Fused Heterocycle Synthesis (e.g., Pyrazolopyrimidines) main->fused_heterocycles + Dinucleophile (e.g., Aminopyrazole) wittig Wittig Olefination (C=C Bond Formation) main->wittig + Phosphonium Ylide

Caption: Key synthetic pathways involving this compound.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, creating α,β-unsaturated systems that are themselves valuable synthetic intermediates.[4] this compound is an excellent substrate for this reaction, readily condensing with active methylene compounds.

Scientific Rationale: The reaction proceeds via the deprotonation of an active methylene compound (e.g., malononitrile, dialkyl malonate) by a base to form a stabilized carbanion. This nucleophile then attacks the electrophilic aldehyde carbon. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable conjugated product.[5] The choice of a mild base, such as piperidine or even ammonium carbonate in green media, is often sufficient to catalyze the reaction without promoting unwanted side reactions.[5][6]

Protocol 1: Green Synthesis of 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methylene)malononitrile

This protocol is adapted from established green chemistry methods for Knoevenagel condensation.[6] It utilizes an aqueous ethanol system and a mild, inexpensive catalyst, minimizing environmental impact.

Materials:

  • This compound (1.0 eq, e.g., 1.24 g, 10 mmol)

  • Malononitrile (1.05 eq, e.g., 0.69 g, 10.5 mmol)

  • Ammonium Carbonate ((NH₄)₂CO₃) (0.2 eq, e.g., 0.19 g, 2 mmol)

  • Ethanol

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.24 g, 10 mmol).

  • Add 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Stir until the aldehyde is fully dissolved.

  • Add malononitrile (0.69 g, 10.5 mmol) and ammonium carbonate (0.19 g, 2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 1-2 hours.

    • Expert Insight: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane:ethyl acetate. The product spot should be significantly less polar than the starting aldehyde.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration, washing the filter cake with 20 mL of cold water.

  • Dry the product under vacuum to yield the desired 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methylene)malononitrile as a solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Gateway to Fused Heterocycles: Synthesis of Pyrazolo[3,4-d]pyrimidines

One of the most powerful applications of this building block is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. These scaffolds are potent purine isosteres and are central to numerous drug discovery programs targeting kinases, phosphodiesterases, and other key enzymes.[7]

Scientific Rationale: The synthesis leverages the aldehyde as an electrophilic trigger for a condensation-cyclization cascade. In a one-pot procedure, the aldehyde can react with a dinucleophile like cyanamide in an acid-promoted process. The reaction involves initial imination followed by an intramolecular cyclization and subsequent aromatization to furnish the stable fused ring system.[8] This approach is highly efficient and demonstrates excellent atom and step economy.

Protocol 2: One-Pot, Acid-Promoted Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is based on a general and efficient method for constructing the 4-aminopyrazolo[3,4-d]pyrimidine core.[8]

G start Starting Materials: - this compound - Cyanamide (NH₂CN) - Acid Promoter (e.g., MsOH) step1 Step 1: Imination Aldehyde reacts with cyanamide to form N-cyanomethanimine intermediate. start->step1 One-Pot Reaction Solvent (e.g., CH₃CN) step2 Step 2: Cyclization Acid-promoted intramolecular attack of the pyrazole N-H onto the nitrile carbon. step1->step2 step3 Step 3: Aromatization Tautomerization to form the stable aromatic pyrazolopyrimidine ring. step2->step3 product Final Product: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine step3->product

Caption: Workflow for the one-pot synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Materials:

  • This compound (1.0 eq, e.g., 1.24 g, 10 mmol)

  • Cyanamide (1.5 eq, e.g., 0.63 g, 15 mmol)

  • Methanesulfonic acid (MsOH) (2.0 eq, e.g., 1.3 mL, 20 mmol)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.24 g, 10 mmol) in 30 mL of anhydrous acetonitrile.

  • Add cyanamide (0.63 g, 15 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add methanesulfonic acid (1.3 mL, 20 mmol) dropwise via syringe.

    • Causality Note: The strong acid serves a dual purpose: it catalyzes the initial imine formation and is crucial for promoting the subsequent intramolecular cyclization onto the nitrile group, which is otherwise not sufficiently electrophilic.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) to afford the pure 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Conclusion

This compound stands out as a robust and highly effective building block for synthetic and medicinal chemists. Its predictable reactivity, centered on the versatile aldehyde group, provides a reliable entry point to a vast chemical space. The protocols detailed herein for Knoevenagel condensations and the construction of fused pyrazolo[3,4-d]pyrimidines demonstrate its utility in both fundamental bond-forming reactions and the assembly of complex, biologically relevant scaffolds. By mastering the application of this intermediate, researchers can significantly accelerate the discovery and development of novel chemical entities.

References

  • Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

  • Dai, H., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3510. [Link]

  • Abdellatif, K. R. A., et al. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(6), 6258-6269. [Link]

  • Chen, Y.-L., et al. (2019). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide. The Journal of Organic Chemistry, 84(23), 15127–15137. [Link]

  • Zhang, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Monatshefte für Chemie - Chemical Monthly, 147(12), 2137-2143. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. inno-pharmchem.com. [Link]

  • Google Patents. (2021).
  • Gomaa, M. A. M., & Ali, M. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1852. [Link]

  • Supporting Information. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. [Link]

  • Kassab, A. S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Hussain, A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 3689-3698. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Alizadeh, A. (2018). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. ResearchGate. [Link]

  • ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Khan, I., et al. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5724–5735. [Link]

  • OC CHEM. (2018, May 4). Knoevenagel condensation [Video]. YouTube. [Link]

  • Maste, M. M., et al. (2014). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of PharmTech Research, 6(2), 643-650. [Link]

  • Gontijo, T. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3169. [Link]

Sources

Application Notes and Protocols for Condensation Reactions of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic functionalization of the pyrazole ring is therefore of paramount importance in the generation of novel chemical entities with therapeutic potential.

One of the most powerful and versatile methods for the functionalization of pyrazole systems is through condensation reactions involving pyrazole carbaldehydes. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of complex molecules, such as chalcones and other α,β-unsaturated systems. This application note provides a detailed guide to the condensation reactions of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, a readily accessible and highly reactive building block. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for their execution, and discuss the critical aspects of product purification and characterization.

Core Principles: Mechanistic Insights into Pyrazole Carbaldehyde Condensation Reactions

The aldehyde functionality at the C5 position of the 1,3-dimethylpyrazole ring is electrophilic and serves as a key handle for a variety of condensation reactions. Two of the most synthetically useful of these are the Claisen-Schmidt and Knoevenagel condensations.

The Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone or another aldehyde containing an α-hydrogen.[4] The reaction is typically catalyzed by a base, such as sodium hydroxide, and proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile.[5]

The causality behind the experimental choices in a Claisen-Schmidt condensation is rooted in the relative reactivities of the starting materials. The pyrazole carbaldehyde, lacking α-hydrogens, cannot self-condense. The base deprotonates the α-carbon of the ketone to form a resonance-stabilized enolate ion. This enolate then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, commonly known as a chalcone. This dehydration is often spontaneous, driven by the formation of an extended conjugated system.[5]

The Knoevenagel Condensation: Reaction with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, which is a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, diethyl malonate).[6] This reaction is typically catalyzed by a weak base, such as an amine or ammonium salt.[7][8]

The mechanism begins with the deprotonation of the active methylene compound by the base to form a highly stabilized carbanion (enolate). This potent nucleophile then adds to the carbonyl group of the pyrazole carbaldehyde. The subsequent elimination of water yields the final condensed product.[6] The use of a mild base is crucial to prevent the self-condensation of aldehydes that possess α-hydrogens.[8]

Synthesis of the Starting Material: this compound

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[9] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[10] The starting material for this synthesis is typically 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier reagent, a chloromethyl iminium salt, is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of the aldehyde after hydrolysis.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation for the Synthesis of a Pyrazole-Based Chalcone

This protocol describes the synthesis of (E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-1-phenylprop-2-en-1-one, a representative pyrazole-based chalcone, by adapting a general procedure for the synthesis of pyrazole chalcones.[11][12]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Molar Eq.
This compoundC₆H₈N₂O124.145.01.0
AcetophenoneC₈H₈O120.155.01.0
Sodium Hydroxide (NaOH)NaOH40.0010.02.0
Polyethylene Glycol 400 (PEG-400)H(OCH₂CH₂)nOH~400-Solvent
Distilled WaterH₂O18.02--
EthanolC₂H₅OH46.07-Recrystallization

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.62 g, 5.0 mmol) and acetophenone (0.60 g, 5.0 mmol).

  • Add PEG-400 (15 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 20% aqueous solution of sodium hydroxide (2.0 g NaOH in 8.0 mL distilled water).

  • Slowly add the NaOH solution (2.0 mL, corresponding to 10.0 mmol of NaOH) dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v).

  • Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring.

  • A precipitate of the crude chalcone will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral to pH paper.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization:

The structure and purity of the synthesized chalcone should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry (E-isomer is typically favored).[13]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and alkene (C=C) stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol outlines the synthesis of 2-((1,3-dimethyl-1H-pyrazol-5-yl)methylene)malononitrile, adapting a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (mmol)Molar Eq.
This compoundC₆H₈N₂O124.142.01.0
MalononitrileC₃H₂N₂66.062.01.0
Ammonium Carbonate(NH₄)₂CO₃96.090.40.2
EthanolC₂H₅OH46.07-Solvent
Distilled WaterH₂O18.02-Solvent

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (0.248 g, 2.0 mmol) and malononitrile (0.132 g, 2.0 mmol).

  • Add a 1:1 (v/v) mixture of ethanol and distilled water (10 mL).

  • Add ammonium carbonate (0.038 g, 0.4 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction can be gently heated to reflux if it proceeds slowly at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the purified product.

Purification and Characterization:

The product obtained from this procedure is often of high purity. If necessary, it can be recrystallized from ethanol. Characterization should be performed as described in Protocol 1.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazole-based chalcone via the Claisen-Schmidt condensation.

Claisen_Schmidt_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization A 1. Mix Pyrazole Aldehyde & Acetophenone in PEG-400 B 2. Add Aqueous NaOH (Catalyst) A->B C 3. Stir at Room Temperature (2-4 hours) B->C D 4. Pour into Ice Water (Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Crude Product F->G H 8. Recrystallization from Ethanol G->H I 9. Filter and Dry Pure Product H->I J NMR, IR, MS, Melting Point I->J

Caption: Workflow for the synthesis and purification of a pyrazole-based chalcone.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reactions can be reliably monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification by precipitation and subsequent recrystallization is a robust method for obtaining high-purity materials. The final characterization by a suite of analytical techniques (NMR, IR, MS, and melting point) provides unambiguous confirmation of the product's identity and purity, ensuring the trustworthiness of the experimental outcome.

Conclusion

The condensation reactions of this compound are powerful tools for the synthesis of a diverse range of pyrazole-containing compounds. The Claisen-Schmidt and Knoevenagel condensations, in particular, offer efficient and versatile routes to valuable synthetic intermediates. The protocols provided in this application note are based on established and reliable methodologies, offering researchers and drug development professionals a solid foundation for the exploration of novel pyrazole-based chemical space. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, scientists can confidently synthesize and characterize these important classes of compounds.

References

  • Polshettiwar, V., & Varma, R. S. (2008). PEG-Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. E-Journal of Chemistry, 5(3), 553-558. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]

  • Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis (pp. 415-417). Cambridge University Press. [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation. In Name Reactions in Organic Synthesis (pp. 262-264). Cambridge University Press. [Link]

  • Sharma, M. (2018). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2(4), 1334-1338. [Link]

  • Slaninova, J., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3737. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (2012). International Journal of Pharmaceutical Sciences and Research, 3(9), 2946-2953. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry, 6(2), 241-248. [Link]

  • Abbas, W. R., & Talaq, M. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-462. [Link]

  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • Knoevenagel Condensation. (n.d.). Cambridge University Press. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports, 14(1), 1-17. [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • Claisen–Schmidt condensation: Synthesis and characterization. (n.d.). Taylor & Francis. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 12(1), 1-13. [Link]

Sources

Application Note & Protocol: A Guide to the K-t-Butoxide-Catalyzed Knoevenagel Condensation of Pyrazole Aldehydes for the Synthesis of Novel Chromone-Pyrazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Containing Compounds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs like Celecoxib and Rimonabant.[1] Its derivatives exhibit a wide spectrum of biological activities, making them highly valuable in drug discovery.[1][2] The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction, essential for the synthesis of α,β-unsaturated compounds from active methylene compounds and aldehydes.[3][4] This application note provides a detailed experimental protocol for the Knoevenagel condensation of pyrazole aldehydes, a key step in the synthesis of novel chromone-pyrazole hybrids, which are of significant interest for their potential therapeutic applications, including anticancer properties.[5][6]

Theoretical Framework: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The reaction is typically catalyzed by a weak base. The active methylene compound must possess electron-withdrawing groups (Z) that are potent enough to facilitate deprotonation and the formation of an enolate ion.[4]

Experimental Protocol: Synthesis of a Chromone-Pyrazole Hybrid

This protocol details the synthesis of a chromone-pyrazole hybrid via a Knoevenagel condensation, followed by an intramolecular cyclization.

Materials and Reagents
  • Substituted pyrazole-4-carbaldehyde

  • 2'-hydroxyacetophenone

  • Potassium tert-butoxide (K-t-BuOK)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted pyrazole-4-carbaldehyde (1.0 eq) and 2'-hydroxyacetophenone (1.0 eq) in DMF.

  • Addition of Base: Slowly add potassium tert-butoxide (3.0 eq) to the reaction mixture at room temperature. The addition should be done portion-wise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidification: Acidify the aqueous mixture with dilute HCl until a precipitate is formed.

  • Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure chromone-pyrazole hybrid.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Causality and Experimental Choices

  • Choice of Base: Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the active methylene group of the 2'-hydroxyacetophenone, initiating the condensation.

  • Solvent Selection: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Reaction Temperature: The reaction is carried out at room temperature, which is a mild and energy-efficient condition.[8]

  • Purification Method: Column chromatography is a standard and effective technique for purifying organic compounds, ensuring the isolation of a high-purity product.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction parameters that can be varied to optimize the synthesis of different chromone-pyrazole hybrids.

Pyrazole Aldehyde SubstituentActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
Phenyl2'-hydroxyacetophenoneK-t-BuOKDMF4-685-95
4-Chlorophenyl2'-hydroxyacetophenoneK-t-BuOKDMF5-780-90
4-Methoxyphenyl2'-hydroxyacetophenoneK-t-BuOKDMF4-688-96

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Isolation & Purification cluster_analysis Characterization reactants Dissolve Pyrazole Aldehyde & 2'-hydroxyacetophenone in DMF add_base Add K-t-BuOK reactants->add_base Initiate Reaction stir Stir at RT & Monitor by TLC add_base->stir quench Pour into Ice Water stir->quench Reaction Complete acidify Acidify with HCl quench->acidify filter Filter & Dry Precipitate acidify->filter purify Column Chromatography filter->purify analysis NMR & Mass Spectrometry purify->analysis Pure Product

Caption: Experimental workflow for the synthesis of chromone-pyrazole hybrids.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene R-CO-CH3 Enolate [R-CO-CH2]- Active Methylene->Enolate + B: Base B: Protonated Base BH+ Enolate2 [R-CO-CH2]- Pyrazole Aldehyde Pz-CHO Intermediate Pz-CH(O-)-CH2-CO-R Pyrazole Aldehyde->Intermediate Intermediate2 Pz-CH(O-)-CH2-CO-R Enolate2->Pyrazole Aldehyde Attack Aldol Adduct Pz-CH(OH)-CH2-CO-R Intermediate2->Aldol Adduct + BH+ Protonated_Base2 BH+ Aldol_Adduct2 Pz-CH(OH)-CH2-CO-R Final Product Pz-CH=CH-CO-R Aldol_Adduct2->Final Product - H2O Water H2O

Caption: Mechanism of the Knoevenagel condensation.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the Knoevenagel condensation of pyrazole aldehydes, a critical transformation in the synthesis of medicinally relevant heterocyclic compounds. The described procedure is straightforward, efficient, and amenable to the synthesis of a diverse library of chromone-pyrazole hybrids. Future work could explore the use of greener catalysts and solvent systems to further enhance the sustainability of this synthetic route.[8][9] The biological evaluation of the synthesized compounds is a crucial next step in the drug discovery process.

References

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Mali, R. K., Jawale, D. V., & Shaikh, A. A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4992. [Link]

  • Bankar, S. R. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Current Organocatalysis, 9(3), 262-267. [Link]

  • Singh, R., & Singh, J. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Verma, S., & Singh, P. (2020). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(a-r) in DMSO at room temperature. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PeerJ, 8, e9979. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Chemistry & Biodiversity, 19(5), e202100877. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • Jain, N., & Dua, K. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B(5), 465-475. [Link]

  • Gholap, A. R., & Gill, C. H. (2010). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 26(2), 523-528. [Link]

  • Beyrati, M., & Hasaninejad, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • St. Amant, A. D., & Bertozzi, C. R. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(9), 2063-2072. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84. [Link]

  • Urbonavičius, A., Fortuna, G., Ambrazaitytė, E., Plytninkienė, E., Milišiūnaitė, V., Krikštolaitytė, S., Bieliauskas, A., Luisi, R., Arbaciauskienė, E., & Šačkus, A. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3740. [Link]

  • Kumar, S., & Kumar, A. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 13(3), 114-121. [Link]

  • Boric Acid Catalyzed Knoevenagel Condensation. (2023). MDPI. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • Elinson, M. N., et al. (2025). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. [Link]

  • KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. (n.d.). Connect Journals. [Link]

Sources

The Versatile Aldehyde: A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the edifice of modern agrochemical design. Its inherent chemical stability, coupled with the capacity for diverse functionalization at multiple positions, has rendered it a "privileged scaffold" for the development of potent and selective fungicides, herbicides, and insecticides.[1] Within this esteemed class of heterocycles, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities. This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of next-generation crop protection agents, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Fungicide Synthesis: Targeting the Powerhouse of the Cell

Pyrazole carboxamides are a dominant class of fungicides, renowned for their efficacy against a broad spectrum of pathogenic fungi.[1] Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] By disrupting this vital energy-producing pathway, these fungicides effectively starve the fungal cells, leading to growth inhibition and cell death. This compound is a key precursor to the essential 1,3-dimethyl-1H-pyrazole-5-carboxylic acid core of many SDHI fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex. This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a crucial step in cellular respiration.[2] The consequences of this blockage are catastrophic for the fungal cell, leading to a rapid depletion of ATP, the cell's primary energy currency, and an accumulation of reactive oxygen species (ROS) that cause significant oxidative damage.[4]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III e- to Complex III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Binds to Qp site & Blocks e- transfer Herbicide_Synthesis Pyrazole_Aldehyde This compound Pyrazole_ol 1,3-Dimethyl-1H-pyrazol-5-ol Pyrazole_Aldehyde->Pyrazole_ol Reduction/Tautomerization Herbicide 1,3-Dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate Pyrazole_ol->Herbicide Esterification Acid_Chloride 3,7-Dichloroquinoline-8-carbonyl chloride Acid_Chloride->Herbicide

Sources

catalytic conversion of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Conversion of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential. This compound is a particularly valuable synthetic intermediate, offering a reactive aldehyde handle for diverse molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal catalytic transformations of this key building block. We delve into the causality behind experimental design for catalytic oxidation, reduction, C-N bond formation, and C-C bond formation, providing detailed, field-tested protocols and summarizing expected outcomes.

Introduction: The Strategic Value of Pyrazole-5-carbaldehydes

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is prevalent in a vast array of pharmacologically active compounds, demonstrating analgesic, anti-inflammatory, and anticancer properties. The strategic introduction of a carbaldehyde group at the C5 position of the 1,3-dimethylpyrazole core provides a powerful gateway for synthetic diversification. The aldehyde can be transformed into a wide range of other functional groups or used as an anchor for constructing more complex molecular architectures through catalytic C-C and C-N bond-forming reactions.

This guide focuses on leveraging modern catalytic methods to unlock the full synthetic potential of this compound, emphasizing reaction efficiency, selectivity, and functional group tolerance.

Overview of Catalytic Conversion Strategies

The reactivity of this compound can be directed towards two primary sites: the aldehyde functional group and the C-H bonds of the pyrazole ring. The choice of catalytic system is paramount in controlling the reaction pathway and achieving the desired molecular transformation.

G cluster_start Starting Material cluster_products Potential Catalytic Products Start This compound CarboxylicAcid Pyrazole-5-carboxylic Acid Start->CarboxylicAcid Catalytic Oxidation Alcohol Pyrazole-5-methanol Start->Alcohol Catalytic Reduction Amine Substituted (Pyrazol-5-yl)methanamine Start->Amine Reductive Amination Alkene Substituted 5-Vinylpyrazole Start->Alkene C-C Coupling (e.g., Wittig) Biaryl 4-Aryl-pyrazole-5-carbaldehyde Start->Biaryl C-H Arylation (Ring Functionalization)

Figure 1: Key catalytic conversion pathways originating from this compound.

Catalytic Transformations of the Aldehyde Group

The formyl group is the most chemically active site for initial transformations. Standard catalytic protocols can be readily applied to achieve high-yield conversions to the corresponding carboxylic acid, alcohol, or substituted amines.

Catalytic Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental step for creating derivatives such as esters and amides. While strong stoichiometric oxidants can be used, catalytic methods employing a terminal oxidant like air or hydrogen peroxide are preferred for their greener profile.

Protocol 1: Aerobic Oxidation using a Palladium Catalyst

  • Principle: This protocol utilizes a Palladium(II) catalyst in the presence of oxygen (from air) as the terminal oxidant. The reaction proceeds through a catalytic cycle where Pd(II) coordinates the aldehyde, facilitates oxidative insertion into the C-H bond, and is subsequently re-oxidized by O₂. The choice of a polar, high-boiling solvent like DMF ensures substrate solubility and thermal stability.

  • Step-by-Step Methodology:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add this compound (1.0 mmol, 138 mg).

    • Add Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg).

    • Add 10 mL of N,N-Dimethylformamide (DMF).

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, ensuring good mixing with the air in the headspace.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with 30 mL of water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. The product, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Catalytic Reduction to Alcohol

Reduction to the primary alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, provides a nucleophilic handle for subsequent reactions like etherification or esterification. Catalytic hydrogenation is the most efficient and clean method for this transformation.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon

  • Principle: Palladium on activated carbon (Pd/C) is a highly effective heterogeneous catalyst for the hydrogenation of aldehydes. The reaction occurs on the surface of the catalyst, where molecular hydrogen (H₂) is adsorbed and activated, allowing for its addition across the carbonyl double bond. Methanol is an excellent solvent for this process.

  • Step-by-Step Methodology:

    • In a hydrogenation flask, dissolve this compound (1.0 mmol, 138 mg) in 15 mL of methanol.

    • Carefully add 10% Palladium on Carbon (10 mol % Pd, approx. 14 mg) to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.

Catalytic Reductive Amination for C-N Bond Formation

Reductive amination is one of the most powerful methods for synthesizing amines. It involves the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a catalytic hydrogenation process.

Protocol 3: One-Pot Reductive Amination

  • Principle: This one-pot reaction combines imine formation and reduction, avoiding the isolation of the unstable imine intermediate. The reaction is typically catalyzed by Pd/C under a hydrogen atmosphere. The presence of a mild acid can sometimes accelerate imine formation, but it is often not necessary.

  • Step-by-Step Methodology:

    • To a hydrogenation flask, add this compound (1.0 mmol, 138 mg) and the desired primary or secondary amine (1.1 mmol).

    • Add 15 mL of ethanol or methanol.

    • Carefully add 10% Palladium on Carbon (10 mol % Pd, approx. 14 mg).

    • Seal the flask, evacuate, and backfill with hydrogen gas.

    • Stir the mixture at room temperature for 8-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, vent the hydrogen, purge with an inert gas, and filter the catalyst through Celite®.

    • Remove the solvent under reduced pressure. The resulting crude amine can be purified by acid-base extraction or column chromatography.

Catalytic C-H Functionalization of the Pyrazole Ring

Beyond the aldehyde, the pyrazole ring itself offers opportunities for catalytic conversion. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for directly forging new C-C bonds without the need for pre-functionalized substrates like halides or boronic acids.[1] The C4 position of the pyrazole ring is often susceptible to electrophilic aromatic substitution and can be targeted for direct arylation.[1]

Protocol 4: Palladium-Catalyzed Direct C4-H Arylation

  • Principle: This reaction utilizes a palladium catalyst to couple the C4-H bond of the pyrazole with an aryl halide. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst.[2][3] This is followed by a concerted metalation-deprotonation (CMD) step at the pyrazole C4-H bond, facilitated by a base. Finally, reductive elimination yields the arylated product and regenerates the Pd(0) catalyst.[2] The aldehyde at C5 remains intact, providing a handle for subsequent transformations.

G PdnL Pd(0)Ln OxidativeAddition Ar-Pd(II)(X)Ln PdnL->OxidativeAddition Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxidativeAddition PyrazoleH Pyrazole-H CMD Ar-Pd(II)(Pyrazole)Ln PyrazoleH->CMD Base Base Base->CMD Product Ar-Pyrazole (Product) HX H-X OxidativeAddition->CMD CMD (Concerted Metalation- Deprotonation) CMD->PdnL Reductive Elimination CMD->Product CMD->HX

Figure 2: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

  • Step-by-Step Methodology: [4]

    • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 138 mg), the desired aryl bromide (1.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and Potassium Acetate (KOAc, 2.0 mmol, 196 mg).

    • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen).

    • Add 4 mL of anhydrous N,N-Dimethylacetamide (DMA) via syringe.

    • Seal the tube and heat the reaction mixture to 150 °C for 16-24 hours.

    • Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Summary of Catalytic Conditions

The following table summarizes the key parameters for the catalytic conversions discussed. Researchers should note that optimization may be required for specific substrates and desired outcomes.

Transformation Catalyst System Reagents Solvent Temp (°C) Typical Yield
Oxidation Pd(OAc)₂Air (O₂) / K₂CO₃DMF10070-90%
Reduction 10% Pd/CH₂ (1 atm)Methanol25>95%
Reductive Amination 10% Pd/CPrimary/Secondary Amine, H₂Ethanol2560-85%
C-H Arylation Pd(OAc)₂Aryl Bromide / KOAcDMA15065-80%

Conclusion

This compound serves as a highly adaptable platform for the synthesis of complex molecules. By employing modern catalytic techniques, researchers can efficiently and selectively modify either the aldehyde moiety or the pyrazole core. The protocols outlined in this guide provide robust starting points for oxidation, reduction, amination, and C-H functionalization, enabling rapid access to a diverse library of pyrazole derivatives for applications in drug discovery and materials science. Each protocol is designed with consideration for both chemical efficiency and practical laboratory implementation, reflecting the principles of modern, sustainable synthesis.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • Iaroshenko, V. O. (2020). Synthetic strategies of pyrazole‐directing C−H activation.
  • Jakubczyk, M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Gevorgyan, A., et al. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Lokhande, P. D., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Vilsmeier–Haack reagent in the synthesis of heterocycles. (n.d.). ResearchGate. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc. [Link]

  • Al-Ostath, A., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Cross-Coupling reactions - everything YOU need to know! (2022). YouTube. [Link]

  • D'Amico, F., et al. (2021). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. RSC Advances. [Link]

  • Gensch, T., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Serafimova, I. M., et al. (2024). Advancing mitochondrial therapeutics. Digital Commons@Becker. [Link]

  • Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Sridhar, B., et al. (2011). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. [Link]

  • Kumar, S., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

Sources

The Strategic Utility of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold".[1] This five-membered heterocyclic ring is a cornerstone in the design of a multitude of pharmacologically active agents, particularly in the realm of oncology. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various protein kinases, making it an ideal foundation for the development of targeted inhibitors.[2] Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival.[2] Dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Among the various pyrazole-based building blocks, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde has emerged as a versatile and highly valuable starting material for the synthesis of a new generation of kinase inhibitors. Its aldehyde functionality provides a reactive handle for the introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity against specific kinase targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

The Rationale Behind Experimental Choices: Why this compound?

The selection of this compound as a starting material is underpinned by several key factors:

  • Structural Rigidity and Planarity: The pyrazole ring provides a rigid and planar core that can be effectively accommodated within the often-flat adenine-binding region of the kinase ATP pocket.

  • Strategic Placement of Functionality: The aldehyde group at the 5-position allows for the introduction of various substituents through well-established chemical transformations, most notably reductive amination.[1] This enables the exploration of structure-activity relationships (SAR) by systematically modifying the side chain that will occupy other regions of the ATP-binding site.

  • Modulation of Physicochemical Properties: The two methyl groups at the 1 and 3 positions contribute to the lipophilicity of the core structure, which can be crucial for cell permeability and overall drug-like properties.

  • Synthetic Accessibility: The synthesis of this compound and its analogs is well-documented, ensuring a reliable supply for research and development.

Featured Application: Synthesis of a Pyrazole-Aminopyrimidine Based CDK2 Inhibitor

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[4][5] The following protocol details the synthesis of a representative pyrazole-aminopyrimidine based CDK2 inhibitor, a class of compounds that has shown significant promise in preclinical studies.[5][6]

Overall Synthetic Workflow

The synthesis involves a two-step process starting from this compound:

  • Reductive Amination: Formation of a secondary amine by reacting the pyrazole aldehyde with an aminopyrimidine.

  • Purification: Isolation of the final product using column chromatography.

G start This compound step1 Reductive Amination with 2-amino-4-chloropyrimidine start->step1 product N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-4-chloropyrimidin-2-amine (Target Kinase Inhibitor) step1->product reagents1 Sodium Triacetoxyborohydride Dichloromethane (DCM) reagents1->step1

Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • 2-amino-4-chloropyrimidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Step 1: Reductive Amination

This step involves the formation of an imine intermediate between the pyrazole aldehyde and the aminopyrimidine, which is then reduced in situ by sodium triacetoxyborohydride to the corresponding secondary amine.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 2-amino-4-chloropyrimidine (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: The addition can be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column with a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final pyrazole-aminopyrimidine kinase inhibitor as a solid.

Characterization and Biological Activity

The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC.

The inhibitory activity of the synthesized compound against the target kinase (e.g., CDK2) can be determined using in vitro kinase assays.

Table 1: Representative Biological Activity of Pyrazole-Based CDK2 Inhibitors

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Pyrazole-based analogsCDK2/cyclin A20.96 - 3.82[5][6]
Pyrazole derivativesCDK20.45 - 1.5[4]
Pyrazolo[1,5-a] pyrimidinesCDK2/cyclin A214.12 - 30.03[7]

Signaling Pathway Context

The synthesized CDK2 inhibitor is designed to interfere with the cell cycle progression, a fundamental process in cancer cell proliferation.

G CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F pRb pRb (Inactive) pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription S_Phase S Phase S_Phase_Genes->S_Phase Leads to G1_Phase G1 Phase G1_Phase->CDK2_CyclinE Mitogenic Signals Inhibitor Pyrazole-based CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Inhibition of the CDK2 pathway by a pyrazole-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. The straightforward and robust chemistry, particularly reductive amination, allows for the creation of diverse libraries of compounds for screening and optimization. The pyrazole scaffold continues to be a central theme in the design of next-generation targeted therapies, and a thorough understanding of its synthetic manipulation is crucial for advancing the field of drug discovery.

References

  • BenchChem. Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1.

  • Hu, G., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439.

  • Kandeel, M., et al. (2021). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 14(11), 103401.

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947.

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.

  • Genentech Inc. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.

  • Rahmouni, N., et al. (2014). Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. Turkish Journal of Chemistry, 38, 210-221.

  • Abubshait, S. A., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(35), 22935-22953.

  • Oh, Y., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 29(23), 126744.

  • Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. Scientific Reports, 12(1), 16325.

  • Kuglstatter, A., et al. (2011). Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. Bioorganic & Medicinal Chemistry Letters, 21(19), 5899-5903.

  • Nasser, S. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 483-494.

  • Hassan, A. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851.

  • Oh, Y., et al. (2019). Synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives. ResearchGate.

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3291.

  • Hassan, A. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933.

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272.

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural Biology, 9, 268-272.

  • Archana, S. D., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(Pt 10), x211029.

Sources

Application Notes & Protocols: A Guide to the Rational Design of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

The management of inflammation remains a cornerstone of therapeutic medicine. At the heart of many successful anti-inflammatory drugs lies the pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms.[1] This heterocyclic core is a "privileged structure" in medicinal chemistry, most notably exemplified by Celecoxib, a potent and selective nonsteroidal anti-inflammatory drug (NSAID).[1][2][3]

The primary mechanism by which these agents exert their effect is through the inhibition of cyclooxygenase (COX) enzymes.[4] The discovery of two distinct isoforms, COX-1 and COX-2, was a watershed moment. COX-1 is constitutively expressed and plays a crucial role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4][5] The therapeutic advantage of pyrazole-based drugs like Celecoxib stems from their ability to selectively inhibit COX-2, thereby reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5][6][7]

This guide provides a framework for the rational design, synthesis, and evaluation of novel pyrazole-based anti-inflammatory agents, focusing on the principles of COX-2 selectivity and providing detailed protocols for their biological assessment.

Part 1: Rational Design and Structure-Activity Relationships (SAR)

The design of selective COX-2 inhibitors is a classic example of structure-based drug design. The key difference between the active sites of COX-1 and COX-2 is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution creates an additional hydrophilic side pocket in the COX-2 active site, which can be exploited for selective binding.[6]

The archetypal 1,5-diarylpyrazole scaffold of Celecoxib is engineered to take advantage of this structural nuance.[8]

Key Pharmacophoric Features for COX-2 Selectivity:

  • 1,5-Diarylpyrazole Core: This rigid scaffold correctly orients the substituent groups for optimal interaction within the COX active site.

  • N-1 Phenylsulfonamide Moiety: The p-SO2NH2 (sulfonamide) or p-SO2Me (methylsulfonyl) group is arguably the most critical feature for COX-2 selectivity.[9] This polar group fits snugly into the aforementioned hydrophilic side pocket of COX-2, forming hydrogen bonds with residues like Arg513, which is inaccessible in the narrower COX-1 active site.[6] This interaction anchors the inhibitor and is the primary determinant of its isoform selectivity.

  • C-3 Substituent: Small, lipophilic groups, such as the trifluoromethyl (-CF3) group in Celecoxib, are often placed at this position to occupy a hydrophobic channel within the active site.

  • C-5 Phenyl Ring: This ring inserts into the main cyclooxygenase channel. Substituents at the para-position of this ring, such as the methyl group in Celecoxib, can further enhance binding and potency.[5]

G cluster_0 Pharmacophore Model for Pyrazole-Based COX-2 Inhibitors pyrazole Pyrazole Core (Scaffold) r1_phenyl N-1 Phenyl Ring pyrazole->r1_phenyl N-1 Position r3 C-3 Lipophilic Group (e.g., -CF3) pyrazole->r3 C-3 Position r5_phenyl C-5 Phenyl Ring (Potency) pyrazole->r5_phenyl C-5 Position so2nh2 p-Sulfonamide Group (COX-2 Selectivity) r1_phenyl->so2nh2 Para-Position

Caption: Key pharmacophoric features of a 1,5-diarylpyrazole COX-2 inhibitor.

Table 1: Summary of Structure-Activity Relationships (SAR) for Pyrazole-Based COX-2 Inhibitors

Structural Position Modification Impact on Activity Rationale
N-1 Phenyl Ring p-SO2NH2 or p-SO2Me Essential for COX-2 Selectivity[9] Binds to the secondary hydrophilic pocket unique to the COX-2 active site.[6]
Shifting sulfonamide to meta or ortho Drastic decrease in selectivity Improper orientation for binding into the selective side pocket.
Replacing sulfonamide with less polar groups Loss of selectivity and potency Loss of crucial hydrogen bonding interactions.[9]
C-5 Phenyl Ring p-CH3 or p-OCH3 Increased potency Favorable interactions within the main enzyme channel.
Electron-withdrawing groups (e.g., p-F, p-Cl) Maintained or slightly increased potency[5] Can enhance binding interactions within the active site.
C-3 Position Small lipophilic groups (-CF3, -CH3) Optimal potency Fits into a hydrophobic region of the active site.

| | Bulky groups | Decreased activity | Steric hindrance within the binding pocket. |

Part 2: Synthetic Protocols

The most common route for synthesizing 1,5-diarylpyrazoles involves the condensation of a 1,3-diketone with a substituted hydrazine. This protocol outlines the synthesis of a Celecoxib analog.

Protocol 1: Synthesis of a 1,5-Diarylpyrazole Analog

Causality: This two-step process is efficient. The initial Claisen condensation creates the 1,3-dicarbonyl precursor. The subsequent cyclization with 4-sulfonamidophenylhydrazine is a classic Knorr pyrazole synthesis, which regioselectively yields the desired 1,5-diarylpyrazole isomer under acidic conditions.[10][11]

G start Start: 4'-Methylacetophenone & Ethyl Trifluoroacetate step1 Step 1: Claisen Condensation Base: NaH or NaOMe Solvent: THF or EtOH start->step1 intermediate Intermediate: 1,3-Diketone step1->intermediate step2 Step 2: Cyclization Solvent: Acetic Acid Heat (Reflux) intermediate->step2 reagent Add: 4-Sulfonamidophenyl hydrazine hydrochloride reagent->step2 product Final Product: 1,5-Diarylpyrazole step2->product purify Purification: Recrystallization or Column Chromatography product->purify end Characterization: NMR, MS, HPLC purify->end

Caption: Workflow for the synthesis of a 1,5-diarylpyrazole analog.

Step-by-Step Methodology:

  • Synthesis of the 1,3-Diketone Intermediate:

    • To a solution of sodium methoxide (1.2 equivalents) in anhydrous ethanol, add 4'-methylacetophenone (1.0 equivalent).

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add ethyl trifluoroacetate (1.1 equivalents) dropwise, maintaining the temperature below 30°C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by pouring it into ice-cold 1M HCl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone. Purify by column chromatography if necessary.

  • Cyclization to Form the Pyrazole Ring:

    • Dissolve the crude 1,3-diketone (1.0 equivalent) in glacial acetic acid.

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 equivalent) to the solution.[11]

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final pyrazole product.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC).

Part 3: Biological Evaluation Protocols

A hierarchical screening approach is essential for evaluating new chemical entities. This begins with specific in vitro enzyme assays, progresses to cell-based assays, and culminates in in vivo models of inflammation.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

Causality: This is the primary screen to determine the potency (IC₅₀) and selectivity of the synthesized compounds. This fluorometric assay is based on detecting Prostaglandin G2, an intermediate product generated by COX enzymes.[12] It provides a direct measure of enzyme inhibition.

G cluster_0 In Vitro COX Inhibition Assay Workflow plate Prepare 96-well plate: - Assay Buffer - Heme Cofactor enzyme Add Enzyme: COX-1 or COX-2 plate->enzyme inhibitor Add Inhibitor: Test compound or Vehicle (DMSO) enzyme->inhibitor incubate1 Pre-incubate (15 min, RT) Allows inhibitor binding inhibitor->incubate1 substrate Initiate Reaction: Add Arachidonic Acid incubate1->substrate detect Measure Fluorescence (Ex/Em = 535/587 nm) Kinetic Read substrate->detect analyze Data Analysis: Calculate % Inhibition Determine IC50 values detect->analyze

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and reference standards (e.g., Celecoxib, Ibuprofen) in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Prepare the reaction mixture containing assay buffer, heme, and a fluorometric probe as per the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).[12][13]

  • Assay Procedure (96-well format):

    • Set up two parallel plates, one for COX-1 and one for COX-2.

    • To appropriate wells, add assay buffer and heme.

    • Add 10 µL of the diluted test inhibitor, reference drug, or vehicle (DMSO for control).

    • Add 10 µL of either the COX-1 or COX-2 enzyme solution to all wells except the background control.[13]

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[14]

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10 minutes) at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 2: Example Data from In Vitro COX Inhibition Assays

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Test Compound A 15.2 0.08 190
Test Compound B 5.8 4.5 1.3
Celecoxib (Ref.) 7.7[15] 0.07[15] ~110

| Ibuprofen (Ref.) | 2.5 | 5.1 | 0.5 |

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

Causality: This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[16][17] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The inhibition of this edema by a test compound is a reliable indicator of its anti-inflammatory efficacy.[18]

G cluster_0 In Vivo Paw Edema Assay Workflow acclimate Acclimatize Rats/Mice (1 week) fast Fast Overnight (Water ad libitum) acclimate->fast groups Group Animals (n=6-8 per group) fast->groups measure0 Measure Baseline Paw Volume (t=0) groups->measure0 admin Administer Compound (Oral Gavage) measure0->admin wait Wait 1 hour admin->wait induce Induce Inflammation: Inject Carrageenan into Paw wait->induce measure_t Measure Paw Volume (t = 1, 2, 3, 4 hr post-injection) induce->measure_t analyze Data Analysis: Calculate % Edema Inhibition measure_t->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Handling:

    • Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.[18]

    • Fast the animals overnight with free access to water.

    • Divide animals into groups (n=6-8): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Celecoxib), and Test compound groups (at least 2-3 doses).

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

    • Administer the vehicle, reference drug, or test compound orally by gavage.

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw of each animal.

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group, typically at the time of peak edema (usually 3 or 4 hours).

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 3: Example Data from In Vivo Paw Edema Assay (at 3 hours)

Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema (mL) ± SEM % Inhibition of Edema
Vehicle Control - 0.85 ± 0.06 -
Test Compound A 10 0.41 ± 0.04 51.8%
Test Compound A 30 0.25 ± 0.03 70.6%

| Celecoxib (Ref.) | 10 | 0.38 ± 0.05 | 55.3% |

Conclusion and Future Directions

The framework presented here provides a robust, multi-tiered approach to the design and evaluation of novel pyrazole-based anti-inflammatory agents. A successful candidate will exhibit high potency and selectivity for COX-2 in in vitro assays (e.g., IC₅₀ < 100 nM, SI > 100) and demonstrate significant, dose-dependent efficacy in in vivo models.

Compounds that meet these criteria can be advanced to further preclinical studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in more complex chronic inflammation models (e.g., adjuvant-induced arthritis). This systematic process, grounded in a strong understanding of SAR and validated by rigorous biological protocols, is critical for identifying the next generation of safe and effective anti-inflammatory therapeutics.

References

  • Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Celebrex (Celecoxib) Pharmacology Source: News-Medical.Net URL: [Link]

  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate Source: PubMed URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]

  • Title: Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere Source: ACS Publications URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents Source: PubMed Central URL: [Link]

  • Title: Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors Source: PubMed URL: [Link]

  • Title: Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities Source: ResearchGate URL: [Link]

  • Title: Synthesis of Celecoxib and Structural Analogs- A Review Source: ResearchGate URL: [Link]

  • Title: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review Source: Taylor & Francis Online URL: [Link]

  • Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) Source: PubMed Central URL: [Link]

  • Title: Design and synthesis of pyrazole derivatives against neutrophilic inflammation Source: PubMed URL: [Link]

  • Title: Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases Source: Semantic Scholar URL: [Link]

  • Title: p38 MAP kinase inhibitors as anti inflammatory agents Source: PubMed URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: Springer Link URL: [Link]

  • Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages Source: PubMed Central URL: [Link]

  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Reviews Letters URL: [Link]

  • Title: (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) Source: ResearchGate URL: [Link]

  • Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: SciELO URL: [Link]

  • Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PubMed Central URL: [Link]

  • Title: Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases Source: SciSpace URL: [Link]

  • Title: Chemical structures of pyrazole derivatives 51a–c Source: ResearchGate URL: [Link]

  • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate Source: Columbia University URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants Source: Academic Journals URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: ResearchGate URL: [Link]

  • Title: Guidelines for anti‐inflammatory assays in RAW264.7 cells Source: ResearchGate URL: [Link]

  • Title: In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement Source: PubMed Central URL: [Link]

  • Title: Cytokine Response Assays Source: Charles River Laboratories URL: [Link]

  • Title: Detection and Quantification of Cytokines and Other Biomarkers Source: PubMed Central URL: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This versatile building block offers multiple reaction sites, enabling the synthesis of a diverse array of complex molecules. We will explore functionalization strategies targeting both the aldehyde group and the pyrazole ring itself, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents with analgesic, anti-inflammatory, and anti-cancer properties.[2] this compound is a particularly valuable synthetic intermediate due to the presence of two distinct reactive centers: the highly versatile carbaldehyde at the C5 position and the electron-rich C4 position on the heterocyclic ring.[2][3] This dual reactivity allows for sequential or orthogonal functionalization, providing a powerful platform for generating molecular diversity in drug discovery programs.

The following sections detail validated protocols for key transformations, moving from modifications of the aldehyde moiety to direct substitutions on the pyrazole core.

G cluster_aldehyde C5-Aldehyde Functionalization cluster_ring C4-Ring Functionalization start This compound oxidation Carboxylic Acid start->oxidation Oxidation [KMnO4 or NaClO] reductive_amination Substituted Amine start->reductive_amination Reductive Amination [R2NH, NaBH(OAc)3] wittig Alkene start->wittig Wittig Reaction [Ph3P=CHR] condensation Imine / Enone start->condensation Condensation [RNH2 or Active Methylene] nitration 4-Nitro Derivative start->nitration Nitration [HNO3/H2SO4] halogenation 4-Halo Derivative start->halogenation Halogenation [NBS/Br2] cross_coupling 4-Aryl/Alkynyl Derivative halogenation->cross_coupling Cross-Coupling [Pd Catalyst, Boronic Acid]

Figure 1: Overview of functionalization pathways for this compound.

Functionalization of the C5-Carbaldehyde Group

The aldehyde functional group is the most conspicuous site for chemical modification, readily participating in a wide range of transformations from oxidation to carbon-carbon bond-forming reactions.

Oxidation to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

Scientific Rationale: The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. Carboxylic acids serve as critical precursors for amides, esters, and other functional groups. While various oxidants can be used, potassium permanganate (KMnO₄) in a water-pyridine medium or sodium hypochlorite (bleach) offer effective and accessible methods.[4][5] The choice of method can depend on substrate tolerance and desired reaction scale.

Protocol: Oxidation using Potassium Permanganate

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 7.24 mmol) in a mixture of pyridine (15 mL) and water (5 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add potassium permanganate (KMnO₄) (e.g., 1.72 g, 10.86 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with water. Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove pyridine and any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Reagent/ParameterConditionPurpose
Oxidant Potassium PermanganateStrong oxidizing agent to convert aldehyde to carboxylic acid.
Solvent Pyridine/WaterSolubilizes both the organic substrate and the inorganic oxidant.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.
Quenching Agent Sodium Sulfite (Na₂SO₃)Reduces excess KMnO₄ and MnO₂.
Purification Acidic PrecipitationIsolates the desired carboxylic acid product from the reaction mixture.
Reductive Amination for Amine Synthesis

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine (or iminium ion) from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce the starting aldehyde, selectively reducing the more electrophilic iminium ion intermediate.[7]

Protocol: Synthesis of N-Benzyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)methanamine

  • Setup: To a vial containing a magnetic stir bar, add this compound (e.g., 200 mg, 1.45 mmol) and benzylamine (e.g., 170 µL, 1.59 mmol, 1.1 equiv.).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or methanol (7 mL).[6][7] A few drops of acetic acid can be added to catalyze imine formation.[6] Stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 460 mg, 2.17 mmol, 1.5 equiv.) in one portion. The reaction is typically mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 3-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

G aldehyde Pyrazole-5-carbaldehyde imine Imine / Iminium Ion Intermediate aldehyde->imine Condensation (-H2O) amine Primary/Secondary Amine (R2NH) amine->imine product Final Amine Product imine->product Reduction reducer NaBH(OAc)3 reducer->product

Figure 2: Workflow for the one-pot reductive amination protocol.

Wittig Olefination for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) favor the Z-alkene.[10]

Protocol: Synthesis of 1,3-Dimethyl-5-styryl-1H-pyrazole (E-isomer)

This protocol uses a stabilized ylide to favor the E-isomer.

  • Ylide Preparation (in situ): In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (e.g., 670 mg, 1.72 mmol, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C.

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 70 mg, 1.72 mmol) or potassium tert-butoxide (KOtBu) portion-wise. Allow the mixture to stir at room temperature for 1 hour. The formation of the deep red/orange ylide indicates successful deprotonation.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (e.g., 200 mg, 1.45 mmol) in anhydrous THF (3 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The disappearance of the ylide's color is a good visual indicator of reaction completion. Monitor by TLC.

  • Work-up: Quench the reaction with a few drops of water. Remove the THF under reduced pressure.

  • Purification: Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture, washing the solid with more pentane. Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the desired alkene.[11]

Functionalization of the Pyrazole Ring (C4-Position)

While the aldehyde is highly reactive, the pyrazole ring itself can undergo functionalization, primarily through electrophilic aromatic substitution at the C4 position, which is activated by the two nitrogen atoms.[2][3]

Electrophilic Nitration

Scientific Rationale: Nitration is a classic electrophilic aromatic substitution. The reaction of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[12] For pyrazoles, this substitution occurs selectively at the C4 position.[13][14] The resulting nitro group is a versatile functional handle; it can be reduced to an amine or used to influence the electronic properties of the molecule.

Protocol: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbaldehyde

CAUTION: This reaction involves highly corrosive and reactive acids. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Setup: In a round-bottom flask, cool concentrated sulfuric acid (H₂SO₄, 98%, 5 mL) to 0 °C in an ice/salt bath.

  • Substrate Addition: Slowly add this compound (e.g., 500 mg, 3.62 mmol) to the cold sulfuric acid with stirring. Ensure the substrate dissolves completely.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, e.g., 0.25 mL, ~3.98 mmol, 1.1 equiv.) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 10 °C. After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~50 g). A precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral (check with pH paper). Dry the solid under vacuum. Recrystallization from ethanol or ethyl acetate/hexane may be required for further purification.

References

  • Vertex AI Search. (2024). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH.
  • MDPI. (2023).
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to....
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXVII. The nitration and hydrogen exchange of 1,3,5-trimethylpyrazole, 3,5-dimethylisoxazole, and 3,5-dimethylisothiazole. RSC Publishing.
  • PMC - NIH. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • ACS Publications. (n.d.).
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes.
  • (n.d.).
  • PMC - NIH. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • YouTube. (2023).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2022). Electrophilic Substitution.

Sources

Application Note: A Scalable and Robust Protocol for the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is a pivotal building block in contemporary medicinal and agricultural chemistry. Its unique molecular architecture, featuring a reactive aldehyde group appended to a stable pyrazole core, renders it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules, including anti-inflammatory agents, analgesics, and advanced agrochemicals.[1][2] The growing demand for these downstream products necessitates a scalable, efficient, and safe synthetic route to produce high-purity this compound.

This application note provides a comprehensive guide for the scale-up synthesis of this compound via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed, step-by-step protocol suitable for pilot-scale production, and address the critical safety and process control considerations inherent in scaling up this exothermic reaction.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

The pyrazole ring, being an electron-rich heterocycle, is an excellent substrate for electrophilic substitution. The Vilsmeier-Haack reaction offers a direct and atom-economical route to introduce a formyl group onto the pyrazole nucleus.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Aromatization: This attack leads to the formation of a cationic intermediate, which subsequently undergoes deprotonation to restore the aromaticity of the pyrazole ring.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1,3-Dimethyl-1H-pyrazole Intermediate Cationic Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Intermediate->Iminium_Salt - H⁺ Final_Product 1,3-Dimethyl-1H-pyrazole- 5-carbaldehyde Iminium_Salt->Final_Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1,3-dimethyl-1H-pyrazole.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated process bay, with personnel equipped with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
1,3-Dimethyl-1H-pyrazol-5(4H)-one112.131.00 kg8.92≥98%
Phosphorus oxychloride (POCl₃)153.334.10 kg (2.48 L)26.75≥99%
N,N-Dimethylformamide (DMF)73.096.52 kg (6.90 L)89.20Anhydrous, ≥99.8%
Dichloromethane (DCM)84.9310 L-Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate (aq)-~20 L--
Anhydrous Magnesium Sulfate120.37500 g--
Experimental Procedure

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM) start->reagent_prep substrate_addition Slowly Add Pyrazolone Solution reagent_prep->substrate_addition reaction Heat Reaction Mixture substrate_addition->reaction quench Quench with NaHCO₃ Solution reaction->quench extraction Extract with DCM quench->extraction drying Dry Organic Phase extraction->drying solvent_removal Remove Solvent (Rotary Evaporation) drying->solvent_removal purification Purify Crude Product solvent_removal->purification end Final Product purification->end

Caption: Experimental workflow for the scale-up synthesis.

Step 1: Preparation of the Vilsmeier Reagent

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet, add 5 L of anhydrous dichloromethane (DCM).

  • Begin stirring and cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add 6.52 kg (6.90 L) of anhydrous DMF to the DCM.

  • Once the DMF solution is cooled, add 4.10 kg (2.48 L) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. [7] The formation of the Vilsmeier reagent is exothermic, and careful temperature control is essential to prevent a runaway reaction.[8][9][10]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 2: Formylation Reaction

  • In a separate vessel, dissolve 1.00 kg of 1,3-Dimethyl-1H-pyrazol-5(4H)-one in 5 L of anhydrous DCM.

  • Slowly add the pyrazolone solution to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

Step 3: Work-up and Extraction

  • Cool the reaction mixture back down to 0-5 °C.

  • Prepare a large vessel with ~20 L of a cold, saturated aqueous solution of sodium bicarbonate.

  • Slowly and carefully quench the reaction by transferring the reaction mixture to the sodium bicarbonate solution with vigorous stirring. This step is highly exothermic and will result in significant gas evolution (CO₂). Ensure adequate headspace in the quenching vessel and efficient stirring to manage the quench.

  • Once the quench is complete and gas evolution has ceased, transfer the mixture to a suitable separatory funnel or extraction vessel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 2 L).

  • Combine all organic layers and wash with brine (2 L).

Step 4: Drying, Solvent Removal, and Purification

  • Dry the combined organic phase over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.[7]

Safety and Process Control Considerations for Scale-Up

The Vilsmeier-Haack reaction presents specific thermal hazards that must be carefully managed during scale-up.[8][9][10]

  • Exothermicity: The formation of the Vilsmeier reagent and the subsequent formylation reaction are both exothermic. A robust cooling system for the reactor is mandatory. The rate of addition of reagents must be carefully controlled to prevent heat accumulation.

  • Quenching: The quenching of the reaction mixture with an aqueous base is highly exothermic and releases a large volume of gas. The quench should always be performed by adding the reaction mixture to the quenching solution, not the other way around. Ensure the quenching vessel is large enough to accommodate potential foaming and gas evolution.

  • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated area.

  • Process Monitoring: Continuous monitoring of the reaction temperature is critical. The use of automated reactor systems with temperature logging and emergency shutdown capabilities is highly recommended for larger-scale production.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC: To assess the purity of the final product.

  • Melting Point: The melting point of this compound is reported to be in the range of 40-42 °C.[12]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By adhering to the outlined procedures and giving paramount importance to safety and process control, researchers and production chemists can reliably produce this key intermediate in high yield and purity. The Vilsmeier-Haack reaction, when properly managed, remains a powerful and efficient tool for the synthesis of valuable formylated heterocycles.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Singh, P., & Kaur, H. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27265-27293.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]

  • Fauske, H. K., & Grolmes, M. A. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 948-953.
  • Li, X., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3051.
  • Zhang, Y.-M., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2403.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Patil, S. A., & Patil, R. (2014). A review on Vilsmeier-Haack reaction. International Journal of Research in Pharmacy and Chemistry, 4(3), 621-630.
  • Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Fauske & Associates. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Process Safety and Thermal Analysis.
  • Chen, X., et al. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synthesis, 2008(21), 3478-3482.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Nielsen, T. E., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 25(4), 849-856.
  • Deng, X., & Mani, N. S. (2006). A Versatile Synthesis of 1,3,5-Trisubstituted Pyrazoles via a Tandem Condensation-Addition-Rearrangement Reaction. Organic Syntheses, 83, 143.

Sources

Application Note: High-Fidelity Purification Strategies for Pyrazole Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazole Carbaldehyde Chemistry

Pyrazole carbaldehydes are foundational building blocks in medicinal chemistry and materials science. Their derivatives are precursors to a vast array of bioactive molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] The aldehyde functional group serves as a versatile synthetic handle for a multitude of chemical transformations, such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[4]

However, the very reactions that make them valuable, particularly the widely-used Vilsmeier-Haack formylation, often yield a crude product contaminated with unreacted starting materials, reagents (e.g., residual DMF and POCl₃ byproducts), and regioisomeric impurities.[3][5][6] The presence of these impurities can drastically affect the yield, selectivity, and reproducibility of subsequent synthetic steps, and critically, can confound biological screening results. Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable and meaningful research.

This guide provides a comprehensive overview of field-proven purification techniques tailored for pyrazole carbaldehyde derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to intelligently select and optimize a purification strategy for their specific derivative.

Strategic Selection of a Purification Protocol

The optimal purification strategy depends on the physicochemical properties of the target molecule (polarity, crystallinity, pKa) and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate primary purification technique.

Purification_Decision_Tree start Crude Pyrazole Carbaldehyde Product is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solubility Screening: Identify a solvent that dissolves the product when hot but not when cold. is_solid->solubility_test Yes is_oily Is the product an oil or a low-melting solid? is_solid->is_oily No recrystallize Primary Technique: Recrystallization solubility_test->recrystallize final_purity Assess Purity (TLC, NMR, LC-MS) recrystallize->final_purity chromatography Primary Technique: Column Chromatography is_oily->chromatography Yes acid_wash_q Are impurities non-basic? (e.g., unreacted starting materials, non-basic byproducts) is_oily->acid_wash_q Consider other options chromatography->final_purity acid_wash_q->chromatography No / Unsure acid_wash Consider Preliminary Acid/Base Extraction acid_wash_q->acid_wash Yes acid_wash->chromatography

Caption: Decision tree for selecting a primary purification method.

Technique 1: Recrystallization

Recrystallization is the most powerful technique for purifying solid compounds, offering the potential for exceptionally high purity in a single, scalable operation.

Underlying Principle

This technique leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Impurities, being present in lower concentrations, remain in the "mother liquor."

Detailed Protocol: Recrystallization from Ethanol

Ethanol is a commonly effective solvent for many pyrazole carbaldehyde derivatives.[7][8]

  • Solvent Selection: In a test tube, add a small amount of crude product. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too polar. Try a less polar solvent like isopropanol or a mixed solvent system (e.g., ethyl acetate/hexane). The ideal solvent should dissolve the crude material upon heating.[9]

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will significantly reduce the recovery yield.[9]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Troubleshooting Recrystallization
IssuePotential CauseRecommended Solution
Product Fails to Crystallize ("Oils Out") The compound's melting point is lower than the solvent's boiling point; Solution is supersaturated.Lower the cooling temperature; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.[9]
Low Recovery Yield Too much solvent was used; Premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution; Ensure filtration apparatus is pre-heated.[9]
Crystals Appear Impure Cooling was too rapid, trapping impurities.Allow the solution to cool more slowly; A second recrystallization may be necessary.

Technique 2: Silica Gel Column Chromatography

Column chromatography is the workhorse purification method for compounds that are oils, low-melting solids, or part of complex mixtures that cannot be separated by recrystallization.

Underlying Principle

This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent or mixture of solvents). Polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Non-polar compounds have a weaker interaction with the silica gel and are eluted more quickly by the mobile phase. Pyrazole carbaldehydes are moderately polar, making them ideal candidates for this technique.

Detailed Protocol: Flash Column Chromatography

A solvent system of ethyl acetate and hexane is commonly employed and highly effective for pyrazole carbaldehydes.[10]

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal system gives the desired product an Rf value of approximately 0.2-0.4.[11]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped. The final silica bed should be flat. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully pipette this solution onto the top layer of sand.

    • Alternatively, for less soluble compounds ("dry loading"), dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).

    • It is often effective to start with a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) to elute non-polar impurities, then gradually increase the polarity (gradient elution) to elute the desired product and finally any highly polar impurities.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified pyrazole carbaldehyde derivative.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotovap) combine->evaporate product Pure Product evaporate->product

Caption: General workflow for purification by column chromatography.

Technique 3: Acid-Base Extraction

This liquid-liquid extraction technique is an excellent preliminary purification step to remove non-basic impurities or as a primary method for purifying sufficiently basic pyrazoles.

Underlying Principle

The pyrazole ring contains basic nitrogen atoms. In the presence of an acid (e.g., dilute HCl), the pyrazole can be protonated to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, while non-basic organic impurities will remain in the organic phase. The layers can then be separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the pyrazole salt, causing the neutral, water-insoluble organic compound to precipitate or be extracted back into a fresh organic layer.[12]

Detailed Protocol: Acid Wash

This protocol is ideal for a work-up procedure following a Vilsmeier-Haack reaction.[12]

  • Dissolution: After the reaction work-up (e.g., pouring onto ice), extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of dilute aqueous HCl (e.g., 1 M). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated pyrazole carbaldehyde will be in the aqueous layer (bottom layer if using DCM). Drain and save the aqueous layer.

  • Neutralization: Place the acidic aqueous layer in a clean flask and cool it in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is neutral or slightly basic, at which point the product should precipitate.[11]

  • Re-extraction: Extract the neutralized aqueous solution multiple times with fresh portions of an organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[12]

Purity Assessment: Validating Your Results

Purification is incomplete without verification. A combination of techniques should be used to confirm the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Co-spotting with the crude material can confirm the removal of impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The spectrum of the purified product should show sharp signals corresponding to the target molecule, with the absence of signals from impurities or residual solvents.[12]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[7]

  • Elemental Analysis: For novel compounds, elemental analysis provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated theoretical values for a pure sample.[13]

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Lessel, J. (2011). Method for purifying pyrazoles.
  • Unni, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. ResearchGate. [Link]

  • Patel, J., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(5). [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • H. N., Kumar, & M. C., Jagadeesha. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • JETIR. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR.org. [Link]

  • Mondal, J., & Bhaumik, A. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Alam, M. S., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • Leist, M., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]

  • Jena, B., et al. (2020). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 36(1). [Link]

  • Cernova, J., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

  • Patel, J., et al. (2023). Synthesis, Characterization, and In silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant activity. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC. [Link]

  • Heinisch, G., & Holzer, W. (1990). N-1 PROTECTED 4-SUBSTITUTED PYRAZOLES - SYNTHESIS AND INVESTIGATION. Heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Wehmschulte, R. J. (2021). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. The primary focus will be on the Vilsmeier-Haack formylation, a robust and widely used method for this transformation.

I. Overview of the Vilsmeier-Haack Reaction for Pyrazole Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.[4][5] For 1,3-dimethylpyrazole, the formylation preferentially occurs at the C4 or C5 position. Judicious control of reaction conditions is paramount for achieving high yields of the desired C5 isomer.

The overall transformation can be summarized as follows:

Vilsmeier_Haack_Reaction 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole Intermediate_Iminium_Salt Intermediate_Iminium_Salt 1,3-Dimethylpyrazole->Intermediate_Iminium_Salt Vilsmeier Reagent (DMF, POCl3) This compound This compound Intermediate_Iminium_Salt->this compound Aqueous Work-up

Caption: General scheme of the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low or No Yield reagent_quality Check Reagent Quality (Fresh DMF, POCl3) start->reagent_quality anhydrous_conditions Ensure Anhydrous Conditions reagent_quality->anhydrous_conditions Reagents OK reagent_prep Optimize Vilsmeier Reagent Formation (Slow addition of POCl3 at 0°C) anhydrous_conditions->reagent_prep System Dry reaction_temp Adjust Reaction Temperature (Stepwise heating) reagent_prep->reaction_temp Reagent Formed Correctly workup Review Work-up Procedure (Careful quenching, pH adjustment) reaction_temp->workup Temperature Optimized success Improved Yield workup->success Work-up Correct

Caption: A decision-making workflow for troubleshooting low product yield.

Detailed Explanations and Solutions:

  • Reagent Quality and Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[6] Ensure that your DMF is anhydrous and that all glassware has been thoroughly dried. Phosphorus oxychloride should be fresh and colorless; a yellow or brown color indicates decomposition. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[7]

  • Vilsmeier Reagent Formation: The formation of the chloroiminium salt from DMF and POCl₃ is an exothermic reaction.[6] It is crucial to add the POCl₃ to the DMF slowly and at a low temperature (0-5 °C) to prevent degradation of the reagent.[6][7] Insufficient formation of the active electrophile will directly lead to a low yield.

  • Reaction Temperature: The reactivity of the pyrazole substrate dictates the required reaction temperature.[5] For 1,3-dimethylpyrazole, the reaction may require heating. A stepwise increase in temperature, for instance, from 0 °C to room temperature, and then to 60-80 °C, can be beneficial.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[6]

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Experiment with increasing the molar ratio of POCl₃ and DMF relative to the pyrazole substrate. A common starting point is 1.5 to 2.0 equivalents of the Vilsmeier reagent.

  • Work-up Procedure: The quenching of the reaction with ice or cold water must be done carefully and slowly, as it is highly exothermic.[6] The pH of the aqueous solution should be carefully adjusted to be neutral or slightly basic (pH 7-8) with a base like sodium hydroxide or sodium bicarbonate to ensure the aldehyde is in its free form for extraction.

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC and NMR analysis show multiple spots/peaks, indicating the presence of isomers or other impurities. How can I improve the selectivity and purity?

Answer: The formation of multiple products can be due to incomplete reaction, side reactions, or the formation of regioisomers.

Potential Side Products and Their Prevention:

Impurity/Side ProductProbable CausePrevention and Mitigation
Unreacted Starting Material Insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.Increase the equivalents of the Vilsmeier reagent, optimize the reaction temperature and time based on TLC monitoring.
4-carbaldehyde Isomer The C4 position of the pyrazole ring is also susceptible to electrophilic attack.While complete suppression of the 4-isomer can be challenging, careful control of reaction temperature may influence the regioselectivity. Purification by column chromatography is often required to separate the isomers.
Polyformylated Products Highly activating substrates or harsh reaction conditions.Use a milder formylating agent or carefully control the stoichiometry of the Vilsmeier reagent.
Tar/Polymeric Material High reaction temperatures or the presence of impurities that can polymerize.Ensure proper temperature control and use purified starting materials.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the desired this compound from its 4-isomer and other impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can significantly improve purity.[8]

Issue 3: Difficulties in Product Isolation

Question: I am having trouble isolating my product during the work-up. The product seems to be water-soluble, or I am getting an emulsion during extraction.

Answer: Isolation challenges are common, especially with heterocyclic compounds that can have some water solubility.

Solutions for Improved Isolation:

  • For Water-Soluble Products: Saturate the aqueous layer with sodium chloride (brine) before extraction.[6] This increases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

  • To Break Emulsions: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine, adding more organic solvent, or by gentle swirling instead of vigorous shaking. In persistent cases, filtering the emulsion through a pad of celite can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Aromaticity is then restored by the loss of a proton.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1,3-Dimethylpyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Deprotonation Final_Product This compound Iminium_Salt->Final_Product Aqueous Work-up

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Q2: Are there any alternative methods for the synthesis of this compound?

A2: While the Vilsmeier-Haack reaction is the most common and direct method, other synthetic routes to pyrazole carbaldehydes exist. These often involve multiple steps, such as the oxidation of a corresponding alcohol or the formylation of a lithiated pyrazole. However, for industrial and laboratory-scale synthesis, the Vilsmeier-Haack reaction is generally preferred for its efficiency and use of readily available starting materials.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[6] The Vilsmeier reagent is also moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching step with water or ice should be performed with extreme caution due to its exothermic nature.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and the position of the formyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required for your specific laboratory conditions.

Materials:

  • 1,3-Dimethylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1,3-dimethylpyrazole (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed slowly.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

V. References

  • Vilsmeier-Haack Reaction - NROChemistry. Available from:

  • Synthesis of 1,3-Dimethylpyrazole Derivatives for Pharmaceutical Applications - Benchchem. Available from:

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from:

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available from:

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available from:

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available from:

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from:

  • Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). Available from:

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available from:

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. Available from:

  • Vilsmeier Reagent - Enamine. Available from:

  • minimizing impurity formation in 1,3-Dimethylpyrazole synthesis - Benchchem. Available from:

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available from:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from:

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC - NIH. Available from:

  • Pyrazole synthesis - Organic Chemistry Portal. Available from:

  • Synthesis of pyrazole carbaldehydes | Download Scientific Diagram - ResearchGate. Available from:

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from:

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available from:

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available from:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. Available from:

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.. Available from:

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Available from:

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. Available from:

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available from:

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC). Available from:

  • Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. Available from:

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available from:

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available from:

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of pyrazole-4-carbaldehydes. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust, field-proven troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Vilsmeier-Haack formylation on a pyrazole ring?

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution. The pyrazole ring, being an electron-rich heterocycle, acts as the nucleophile. The reaction is initiated by the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This reagent is the active electrophile. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack, leading to the regioselective formation of pyrazole-4-carbaldehydes.[1][2][3]

Q2: My pyrazole substrate has an electron-withdrawing group, and the reaction is not proceeding. What is the cause and how can I address it?

Electron-withdrawing groups (EWGs) on the pyrazole ring decrease its nucleophilicity.[4][5][6] This deactivation can significantly hinder or even prevent the electrophilic attack by the Vilsmeier reagent.

  • Causality: EWGs pull electron density away from the pyrazole ring, making it less reactive towards electrophiles. This can lead to very slow reaction rates or complete failure to formylate.

  • Troubleshooting:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation by the EWG. Monitor the reaction closely by TLC to avoid decomposition.

    • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can help to drive the equilibrium towards the product. However, be cautious as this may also increase the likelihood of side reactions.

    • Extended Reaction Time: For deactivated substrates, longer reaction times are often necessary. Again, TLC monitoring is crucial to determine the optimal reaction time.[4]

Q3: I am observing a chlorinated by-product in my reaction mixture. Why is this happening and what can be done to minimize it?

The presence of phosphorus oxychloride (POCl₃) in the reaction mixture can lead to chlorination as a side reaction, especially at higher temperatures or with prolonged reaction times.[7]

  • Causality: POCl₃ is a chlorinating agent, and under the reaction conditions, it can compete with formylation, particularly if there are nucleophilic sites on the substrate susceptible to chlorination.

  • Troubleshooting:

    • Strict Temperature Control: Maintain the reaction at the lowest effective temperature. Formation of the Vilsmeier reagent should be done at low temperatures (e.g., 0 °C) before the addition of the pyrazole substrate.

    • Minimize Excess POCl₃: Use the minimum effective amount of POCl₃. A slight excess of DMF relative to POCl₃ can help ensure that all the POCl₃ is consumed in the formation of the Vilsmeier reagent.

    • Alternative Reagents: In some cases, other Vilsmeier reagents prepared from different chlorinating agents (e.g., oxalyl chloride) might be explored, although this will require significant process development.

Q4: My reaction work-up is problematic, with difficulty in isolating the product. What are the best practices for work-up and purification?

Pyrazole-4-carbaldehydes can sometimes be polar and may have some water solubility, leading to challenges during aqueous work-up.[1] Emulsion formation is also a common issue.

  • Work-up Protocol:

    • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acidic components and hydrolyze the intermediate iminium salt. This is a highly exothermic step and should be performed with caution in a fume hood.

    • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Breaking Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the polarity of the aqueous phase.[1]

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying pyrazole-4-carbaldehydes.[7][8]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent preparation or use of old/degraded POCl₃ or DMF.[1][8] 2. Deactivated Substrate: Presence of strong electron-withdrawing groups on the pyrazole ring. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Flame-dry all glassware before use. Prepare the Vilsmeier reagent in situ and use it immediately. 2. Modify Reaction Conditions: For deactivated substrates, increase the reaction temperature and/or reaction time. Consider using a larger excess of the Vilsmeier reagent.[4] 3. Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product to determine the optimal reaction endpoint.
Formation of Multiple Products 1. Di-formylation: Although C4 formylation is strongly preferred, di-formylation can occur with highly activated pyrazoles or with a large excess of the Vilsmeier reagent.[1] 2. Isomeric Products: If the C4 position is blocked, formylation may occur at other positions, though this is less common. 3. Side Reactions: Chlorination, decomposition, or other unforeseen reactions may be occurring.1. Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use closer to a 1:1 ratio of reagent to substrate for highly reactive pyrazoles. 2. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to improve selectivity. 3. Thorough Characterization: Isolate and characterize the by-products to understand the nature of the side reactions, which can guide further optimization.
Starting Material Unchanged 1. Vilsmeier Reagent Decomposition: As mentioned, moisture is detrimental.[1][8] 2. Highly Deactivated Substrate: The pyrazole may be too electron-poor to react under the chosen conditions.[4] 3. Low Reaction Temperature: The reaction may not have enough energy to proceed.1. Verify Reagent Preparation: Re-run the reaction with meticulous attention to anhydrous techniques. 2. Force the Reaction: If the substrate is highly deactivated, a significant increase in temperature (e.g., refluxing in DMF) and a larger excess of the reagent may be necessary.[4] 3. Alternative Synthetic Routes: If the Vilsmeier-Haack reaction is unsuccessful, consider alternative formylation methods or a different synthetic strategy altogether.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Pyrazole

Safety Note: This reaction involves corrosive and water-reactive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white, viscous mixture or solid indicates the formation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM).

    • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture can be stirred at room temperature or heated as required. The optimal temperature and time will depend on the reactivity of the pyrazole substrate and should be determined by TLC monitoring.[8]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

    • Stir until the hydrolysis is complete and the pH of the aqueous layer is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[7][8]

Mechanistic and Troubleshooting Diagrams

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) Intermediate1->Vilsmeier_Reagent - PO₂Cl₂⁻ Pyrazole Pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - HCl Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (Work-up)

Caption: Mechanism of Vilsmeier-Haack Formylation of Pyrazole.

Troubleshooting_Flowchart Start Low/No Yield in V-H Formylation Check_Reagents Are reagents (DMF, POCl₃) anhydrous and pure? Start->Check_Reagents Reagents_OK Yes Check_Reagents->Reagents_OK Reagents_Bad No Check_Reagents->Reagents_Bad Check_Substrate Is the pyrazole substrate electron-deficient (EWG)? Reagents_OK->Check_Substrate Fix_Reagents Purify/distill reagents. Use flame-dried glassware. Reagents_Bad->Fix_Reagents Fix_Reagents->Start Substrate_OK No Check_Substrate->Substrate_OK Substrate_Deactivated Yes Check_Substrate->Substrate_Deactivated Check_Conditions Were reaction time and temperature sufficient? Substrate_OK->Check_Conditions Increase_Severity Increase temperature, reaction time, and/or reagent stoichiometry. Substrate_Deactivated->Increase_Severity Success Problem Solved Increase_Severity->Success Conditions_OK Yes Check_Conditions->Conditions_OK Conditions_Bad No Check_Conditions->Conditions_Bad Check_Workup Is product water-soluble or lost during work-up? Conditions_OK->Check_Workup Optimize_Conditions Optimize time/temp using TLC monitoring. Conditions_Bad->Optimize_Conditions Optimize_Conditions->Success Workup_OK Yes Check_Workup->Workup_OK Workup_Bad No Check_Workup->Workup_Bad Workup_OK->Success Modify_Workup Saturate aqueous layer with brine. Perform multiple extractions. Workup_Bad->Modify_Workup Modify_Workup->Success

Caption: Troubleshooting Workflow for Low Yield Issues.

References

  • Butkevičius, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1372. Available at: [Link]

  • El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 57-66. Available at: [Link]

  • Zhang, L., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 1143-1154. Available at: [Link]

  • Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1784-1790. Available at: [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2005). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Indian Journal of Heterocyclic Chemistry, 15(2), 181-182. Available at: [Link]

  • Singh, U. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27392. Available at: [Link]

  • Siddiqui, Z. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-197. Available at: [Link]

  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Khan, A. A., & Hashim, S. R. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Panda, S. S., & Nayak, S. K. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(3), 404-453. Available at: [Link]

  • Quiroga, J., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(25), 5979-5984. Available at: [Link]

  • Stevens, M., et al. (2018). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Organic Process Research & Development, 22(10), 1409-1416. Available at: [Link]

  • Pereira, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. Available at: [Link]

  • Kumar, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Der Pharma Chemica, 7(9), 127-134. Available at: [Link]

  • Sridhar, M., & Rao, R. M. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1311-1315. Available at: [Link]

  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents. (2020).
  • Singh, U. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27392. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Irfan, A., et al. (2022). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. Journal of Molecular Structure, 1248, 131441. Available at: [Link]

  • Tan, S. C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933. Available at: [Link]

  • dos Santos, P. L., et al. (2024). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. ACS Omega, 9(1), 1017-1027. Available at: [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Available at: [Link]

  • Legrand, N., et al. (2013). Palladium-Catalyzed Phosphonylation of Pyrazoles Substituted by Electron-Withdrawing Groups. European Journal of Organic Chemistry, 2013(26), 5895-5901. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (2011).

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in their work and have encountered unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Purity confirmation is paramount, and anomalous peaks can indicate issues with starting materials, reaction conditions, or product stability. This document provides a logical, step-by-step troubleshooting guide and answers to frequently asked questions to help you identify the source of these unexpected peaks and ensure the integrity of your material.

Troubleshooting Guide: A Systematic Approach to Unexpected Peaks

The appearance of unknown signals in an NMR spectrum can be perplexing. This section provides a structured workflow to diagnose the issue, from basic checks to more advanced analytical techniques.

Q1: I've just acquired a ¹H NMR spectrum of my this compound sample and see more peaks than I expected. What are my immediate first steps?

A1: Before delving into complex chemical causes, it's crucial to rule out elementary experimental errors. These are the most common sources of extraneous peaks.

Step 1: Verify Standard Sample Preparation Parameters

  • Residual Solvent Peaks: Confirm the identity of your deuterated solvent and check for the characteristic residual proton signals (e.g., CHCl₃ at ~7.26 ppm, DMSO-d₅ at ~2.50 ppm, H₂O at variable positions). Ensure you are not misinterpreting these as impurity peaks.

  • Reference Standard: If using an internal standard like tetramethylsilane (TMS), ensure it is pure and added at an appropriate concentration. Contaminated TMS can introduce unwanted signals.

  • Contamination: Consider external contamination from grease, plasticizers from sample vials, or residue from improperly cleaned NMR tubes.

Step-2: Compare with Reference Data Compare your observed spectrum with established data for pure this compound.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~9.85Singlet (s)~184.0
Pyrazole H-4~6.80Singlet (s)~112.0
N-CH₃ (Position 1)~3.95Singlet (s)~38.0
C-CH₃ (Position 3)~2.40Singlet (s)~14.0
Pyrazole C-3--~152.0
Pyrazole C-5--~140.0

Note: Chemical shifts can vary slightly depending on solvent and concentration.[1]

If the unexpected peaks do not correspond to these common sources, proceed to the next diagnostic steps.

Q2: I've confirmed my experimental setup is correct. Could the unexpected peaks be impurities from the synthesis?

A2: Yes, this is a very common cause. The Vilsmeier-Haack reaction is frequently used for the formylation of pyrazoles and can lead to specific impurities.[2][3]

Common Synthetic Impurities:

  • Unreacted Starting Material: The most common starting material is 1,3-dimethylpyrazole. Its presence would be indicated by a new pyrazole proton signal and the absence of the aldehyde proton.

  • Isomeric Byproducts: Depending on the synthetic route, formylation could potentially occur at a different position, though C-5 formylation is generally preferred for this substrate. A key byproduct can be the regioisomer, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.[4]

  • Side-Reaction Products: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive.[3][5][6] In some cases, it can lead to chlorinated byproducts, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, especially if the starting material is a pyrazolone.[7][8]

  • Residual Solvents: High-boiling point solvents used in the synthesis or purification (e.g., DMF, ethyl acetate) may persist in the final product.

Recommended Action: Review your synthetic procedure and purification methods. Obtain NMR spectra of your starting materials to confirm their signals. If an isomeric byproduct is suspected, advanced NMR techniques will be required for definitive identification (see Q4).

Q3: My synthesis is clean, but I still see new peaks, especially after storing the sample. Could the compound be degrading?

A3: Aldehydes, particularly heteroaromatic aldehydes, can be susceptible to degradation over time.[9]

Potential Degradation Pathways:

  • Oxidation: The most likely degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid (1,3-Dimethyl-1H-pyrazole-5-carboxylic acid).[10][11][12] This would result in the disappearance of the aldehyde proton signal (~9.85 ppm) and the appearance of a very broad carboxylic acid proton signal (often >10 ppm), which may sometimes be difficult to observe. The C-5 carbon signal would also shift significantly in the ¹³C NMR spectrum.

  • Hydration: In the presence of water, the aldehyde may form a hydrate, creating a gem-diol. This would lead to the appearance of a new signal in the 5-6 ppm range and a corresponding methine carbon signal around 90 ppm. This process is reversible and concentration-dependent.

  • Photodegradation: Exposure to light can sometimes induce decomposition.[9] It is recommended to store the compound in an amber vial to minimize this possibility.[9]

Experimental Protocol: Testing for Degradation

  • Time-Course NMR: Prepare a fresh NMR sample and acquire a spectrum. Store the sample under your typical laboratory conditions (e.g., on the benchtop) and re-acquire the spectrum after 24 and 48 hours. A progressive increase in the intensity of the unknown peaks relative to the main product signals is a strong indicator of degradation.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent technique to identify degradation products. An oxidized product, for instance, would show a mass increase of 16 amu (M+16).

Q4: I need to definitively identify the structure of an unknown impurity. What advanced NMR experiments should I perform?

A4: When simple ¹H NMR is insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step. These experiments reveal through-bond correlations between nuclei, allowing for unambiguous structure elucidation.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is useful for identifying spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). It is the most reliable way to assign carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for structure elucidation. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This allows you to connect molecular fragments. For example, a correlation from the N-CH₃ protons to the C-5 carbon would confirm the substitution pattern.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can be useful for confirming regio-isomerism.

Workflow for Structure Elucidation:

  • Acquire a high-resolution ¹H spectrum to identify all proton signals.

  • Run an HSQC to assign the signals of all protonated carbons.

  • Run an HMBC to establish long-range C-H correlations and connect the molecular fragments.

  • Use the COSY to confirm proton-proton coupling networks.

  • Integrate the data to build the structure of the impurity.

Below is a troubleshooting workflow to help guide your investigation.

Caption: Troubleshooting workflow for unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q1: How does the choice of NMR solvent affect the spectrum of this compound?

A1: The choice of solvent can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding or near polar functional groups. For this molecule, the aldehyde proton is most susceptible. In aprotic solvents like CDCl₃ or C₆D₆, its chemical shift will be relatively stable. However, in hydrogen-bond accepting solvents like DMSO-d₆, you can expect a noticeable downfield shift of the aldehyde proton due to interactions with the solvent.[1][14] Always report the solvent used when presenting NMR data.

Q2: Can this compound exhibit tautomerism?

A2: No. Tautomerism in pyrazoles typically involves the migration of a proton between the two nitrogen atoms (annular tautomerism).[14] In this compound, the nitrogen at position 1 is substituted with a methyl group, which "locks" the structure and prevents this type of tautomerism. Therefore, you should only expect to see one distinct set of signals for this compound in solution.

Q3: My aldehyde proton signal at ~9.85 ppm is slightly broad. Is this normal?

A3: Minor broadening of an aldehyde proton signal is not uncommon. This can be due to a slow conformational exchange or weak interactions with the solvent or other molecules in solution. However, significant broadening could indicate a chemical exchange process, perhaps with trace amounts of water leading to hydrate formation, or it could be an early sign of degradation. If the broadening is pronounced, consider running the experiment at a slightly elevated temperature (e.g., 40-50 °C) to see if the signal sharpens, which would suggest a dynamic process is occurring.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • This compound | 25016-09-5. Sigma-Aldrich.
  • Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calcul
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • This compound 25016-09-5. Sigma-Aldrich.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectroscopy: An Introduction.
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • 1H-Pyrazole-5-carbaldehyde SDS, 948552-36-1 Safety D
  • 1H-Pyrazole-5-carbaldehyde AldrichCPR. Sigma-Aldrich.
  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9. BLDpharm.
  • 1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 5744-56-9. Molbase.
  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | 5744-56-9. TCI Chemicals.

Sources

Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS No. 25016-09-5). This resource is designed for our valued partners in research, discovery, and development. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its handling characteristics is paramount for reproducible and successful outcomes.[1][2][3] This guide consolidates our in-house expertise and field observations to address the most common stability-related challenges encountered during its use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the storage, handling, and quality assessment of this compound.

Q1: What are the definitive storage and handling conditions to ensure the long-term stability of this reagent?

A1: The stability of this compound is critically dependent on its storage environment. The aldehyde functional group is susceptible to oxidation and the compound can be sensitive to moisture.

  • Causality: The primary degradation pathway is the oxidation of the aldehyde to its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. Moisture can also lead to the formation of hydrates or facilitate other side reactions.

  • Validated Protocol: For optimal stability, we recommend adhering to the conditions summarized in the table below. Upon receipt, immediately transfer the manufacturer's container to a designated freezer. For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated freeze-thaw cycles and atmospheric exposure of the bulk supply.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Minimizes the rate of oxidative and moisture-related degradation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the aldehyde group.
Container Keep in the original, tightly sealed container.[4][5][6] Use amber glass vials for aliquots.Prevents exposure to moisture and air. Amber glass protects from light.
Incompatibilities Avoid strong oxidizing agents, strong bases, and excessive heat.[7]Prevents uncontrolled reactions and rapid decomposition.
Handling Handle only in a well-ventilated area or fume hood.[4] Wear appropriate PPE.The compound is classified as harmful and an irritant.

Q2: My compound appears as a waxy solid or partially melted liquid at room temperature. Is it degraded?

A2: Not necessarily. The reported melting point of this compound is 40-42°C. This means it can exist as a solid, waxy solid, or even a supercooled liquid at ambient laboratory temperatures, especially in warmer climates.

  • Expert Insight: The physical appearance alone is not a reliable indicator of purity. However, significant color change (e.g., to dark yellow or brown) or the presence of a strong, acrid odor different from its characteristic smell may suggest degradation. The most common impurity, the carboxylic acid, is a solid with a much higher melting point (208-213°C) and its presence might not be visually obvious at low concentrations.

  • Verification Step: The definitive method to assess integrity is through analytical techniques. We strongly recommend running a quick ¹H NMR or GC-MS analysis upon receipt and before use if the reagent has been stored for an extended period.

Q3: What are the primary degradation products, and how can I detect them?

A3: The most prevalent degradation product is 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid , formed via oxidation. Another possibility, though less common under proper storage, is polymerization or self-condensation.

  • Detection Methodology:

    • ¹H NMR Spectroscopy: This is the most straightforward method. In CDCl₃, the aldehyde proton (-CHO) of the parent compound appears as a sharp singlet around δ 9.8-10.0 ppm. The appearance of a broad signal in the δ 10-12 ppm region is indicative of the carboxylic acid proton (-COOH).

    • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a silica gel plate, it will exhibit a much lower Rf value. A streaky spot for the aldehyde could also indicate the presence of this polar impurity.

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch, which would confirm the presence of a carboxylic acid.

Section 2: Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during reactions involving this compound.

Q4: I am experiencing inconsistent yields and observing unknown byproducts in my condensation reaction (e.g., Wittig, Knoevenagel). What is the likely cause?

A4: This issue is frequently traced back to the purity of the aldehyde starting material.

  • Root Cause Analysis:

    • Oxidation to Carboxylic Acid: The presence of the unreactive 1,3-dimethyl-1H-pyrazole-5-carboxylic acid will effectively reduce the molar equivalents of your aldehyde, leading to lower conversion and yield. It will not participate in the condensation and will need to be removed during purification.

    • Moisture Content: Many condensation reactions are sensitive to water. If the aldehyde has been handled improperly and absorbed moisture, it can inhibit catalysts or react with organometallic reagents.[8]

    • Aldol-type Self-Condensation: In the presence of basic catalysts (common in Knoevenagel condensations), aldehydes can potentially undergo self-condensation, leading to complex byproducts.[8] Using milder bases and controlled temperatures can mitigate this.[8]

  • Troubleshooting Workflow:

    G start Low Yield / Byproducts Observed check_purity Step 1: Assess Aldehyde Purity (¹H NMR / TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Step 2: Purify Reagent (See Protocol 3) is_pure->purify No check_conditions Step 3: Review Reaction Conditions is_pure->check_conditions Yes purify->check_conditions conditions_ok Are Conditions Anhydrous & Inert? check_conditions->conditions_ok dry_reagents Dry Solvents/Reagents Use Inert Atmosphere conditions_ok->dry_reagents No optimize Step 4: Optimize Reaction (Temperature, Catalyst) conditions_ok->optimize Yes dry_reagents->optimize success Improved Outcome optimize->success

    Caption: Troubleshooting workflow for low reaction yields.

Q5: My Vilsmeier-Haack synthesis of a pyrazole carbaldehyde is giving a poor yield. How can I improve it?

A5: The Vilsmeier-Haack reaction is a powerful method for formylating pyrazoles, but it is sensitive to several parameters.[9]

  • Expert Insight: Success often depends on the freshness and stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) and the reaction temperature.

    • Reagent Preparation: The Vilsmeier reagent should ideally be prepared fresh in situ by adding POCl₃ dropwise to cold DMF.[1] Using an aged reagent can lead to significantly lower yields.

    • Stoichiometry: An excess of the Vilsmeier reagent is often required. A molar ratio of 2-3 equivalents of the reagent to the pyrazole substrate is a good starting point.[1]

    • Temperature Control: The initial formation of the reagent should be done at low temperatures (e.g., 0°C). The subsequent reaction with the pyrazole may require heating (e.g., 60-90°C) to drive the reaction to completion.[1][3] This must be optimized for your specific substrate.

    • Workup: The reaction must be carefully quenched by pouring it into cold water or an ice/water mixture to hydrolyze the intermediate iminium salt to the aldehyde.[1] The pH should then be carefully adjusted to neutral or slightly basic before extraction.[1]

Section 3: Protocols and Methodologies

Protocol 1: Quality Control - Purity Assessment by ¹H NMR

This protocol provides a self-validating system to quickly assess the purity of your this compound.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the acquired spectrum to the reference data in the table below. The key diagnostic signal is the aldehyde proton at ~9.84 ppm. The presence of its corresponding oxidation product will be evident by a new, broad peak.

  • Purity Calculation: Integrate the aldehyde proton signal (A) and the C4-H ring proton signal (B). The theoretical ratio is 1:1. A significant deviation suggests impurities. If the carboxylic acid is present, integrate its signal (C) and calculate the approximate purity as [A / (A + C)] * 100%.

Table 2: ¹H NMR Reference Data (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H (CHO)~9.84Singlet (s)1H
Pyrazole C4-H~6.55Singlet (s)1H
N-Methyl (N-CH₃)~3.95Singlet (s)3H
C-Methyl (C-CH₃)~2.35Singlet (s)3H
Impurity: COOH~10-12 (variable)Broad (br s)-

Protocol 2: Small-Scale Purification of Partially Oxidized Reagent

If NMR analysis shows minor oxidation (<10-15%), a simple purification can salvage the reagent for non-critical applications.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt.

  • Separation: Separate the organic layer. Repeat the wash 1-2 more times.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Check: Dry the resulting solid/oil under high vacuum and re-analyze by ¹H NMR to confirm the removal of the carboxylic acid impurity.

Diagram: Key Degradation Pathway

Caption: Primary oxidative degradation pathway.

References

  • Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). (URL: [Link])

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. (URL: [Link])

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (PMC). (URL: [Link])

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole aldehyde synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this critical synthetic transformation. Pyrazole aldehydes are pivotal building blocks in medicinal chemistry, serving as versatile precursors for a multitude of biologically active compounds.[1][2] However, their synthesis is not without challenges, from regioselectivity issues to low yields and difficult purifications.

This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific substrates.

Core Synthesis Routes: A Head-to-Head Comparison

The two most prevalent methods for the direct formylation of pyrazoles are the Vilsmeier-Haack reaction and the Duff reaction.[3] The choice between them is critical and depends heavily on the electronic nature of your pyrazole substrate.

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents POCl₃ (or other halide) + DMFHexamethylenetetramine (HMTA) + Acid (TFA, etc.)
Substrate Scope Broad; effective for pyrazoles with electron-donating and moderately electron-withdrawing groups.[3][4]More limited; most effective for pyrazoles with electron-donating groups.[3]
Typical Yields Generally high.Moderate to good, but often lower than Vilsmeier-Haack.[3][5]
Reaction Conditions Mild to moderate temperatures (0 °C to 120 °C), anhydrous conditions are critical.[4][6]Higher temperatures (reflux, 100-160 °C) and longer reaction times (e.g., 12+ hours) are often required.[3][5]
Key Advantage High efficiency and broad applicability.[3]Useful for substrates sensitive to the harshness of the Vilsmeier reagent; avoids corrosive POCl₃.[5][7]
Key Limitation Reagents are hazardous and moisture-sensitive; strongly deactivating groups can prevent the reaction.[5][6]Less efficient, complex mechanism, and limited applicability for electron-poor pyrazoles.[3]

The Vilsmeier-Haack Reaction: Troubleshooting & Optimization

The Vilsmeier-Haack (V-H) reaction is the workhorse for pyrazole formylation due to its reliability and efficiency.[8] It involves an electrophilic aromatic substitution using a chloroiminium salt (the "Vilsmeier reagent") generated in situ.[6] The reaction typically shows high regioselectivity for the C4 position of the pyrazole ring.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why are anhydrous conditions so critical? The Vilsmeier reagent is an electrophilic chloroiminium salt, most commonly formed from the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6] This reagent is highly sensitive to moisture. Water will rapidly decompose both POCl₃ and the formed Vilsmeier reagent, quenching the reaction and leading to failed synthesis. Therefore, using anhydrous solvents and flame- or oven-dried glassware is mandatory for success.[6]

Q2: What are the primary safety concerns with the Vilsmeier-Haack reaction? Phosphorus oxychloride (POCl₃) is the main hazard; it is highly corrosive and reacts violently with water in a strongly exothermic manner.[6] The reaction should always be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. The quenching step, typically done by pouring the reaction mixture onto crushed ice, must be performed slowly and cautiously to manage the heat generated.[6]

Q3: My pyrazole has a hydroxyl group. Can I still use the V-H reaction? Direct formylation of hydroxypyrazoles using standard V-H conditions (POCl₃/DMF) can be problematic. The hydroxyl group may be replaced by a chlorine atom, leading to the formation of a chloro-pyrazole aldehyde as a side product or even the main product.[11] To avoid this, consider protecting the hydroxyl group before the formylation step.

Q4: How do I monitor the reaction's progress? Thin-layer chromatography (TLC) is the most effective method.[6] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate). After vigorous shaking and phase separation, spot the organic layer on your TLC plate.

Vilsmeier-Haack Troubleshooting Guide
Problem EncounteredProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Decomposed Vilsmeier Reagent: Moisture in reagents or glassware.[6]2. Deactivated Substrate: Strong electron-withdrawing groups on the pyrazole ring hinder electrophilic attack.[3][4]3. Insufficient Reaction Conditions: Reaction time or temperature may be too low for less reactive substrates.[4]1. Ensure all glassware is rigorously dried. Use fresh, high-purity POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[6]2. Increase the excess of the Vilsmeier reagent (e.g., from 2 to 4 equivalents of POCl₃). Consider increasing the reaction temperature.[4]3. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, cautiously increase the temperature.[6]
Formation of a Dark, Tarry Residue 1. Reaction Temperature Too High: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[6]2. Impurities: Impurities in the starting material can catalyze side reactions.1. Maintain strict temperature control, especially during the addition of POCl₃ and the pyrazole substrate. Use an ice bath.[6]2. Purify the starting pyrazole before the reaction.
Multiple Products Observed on TLC 1. Lack of Regioselectivity: While typically C4-selective, substitution at other positions can occur depending on the substrate's substitution pattern.2. Side Reactions: Chlorination of sensitive functional groups (like -OH) or other unexpected transformations.[11][12]1. Confirm the structure of the major product by NMR. Regioselectivity is electronically driven; analyze the electron density of your pyrazole ring.2. Protect sensitive functional groups prior to the reaction. If chlorination is observed, consider alternative Vilsmeier reagents (e.g., using oxalyl chloride instead of POCl₃) which may be milder.
Difficulty Isolating the Product 1. Product is Water-Soluble: Some pyrazole aldehydes have significant solubility in water, leading to loss during aqueous work-up.[6]2. Emulsion Formation: Persistent emulsions can form during solvent extraction.[6]1. Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[6]2. Add brine to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite®.
Experimental Protocol: General Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, e.g., 6 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 4 equivalents) dropwise to the cold DMF via the dropping funnel over 30-60 minutes. Maintain the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.

  • Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Heat the reaction mixture (e.g., to 70-120 °C) for 1-12 hours, monitoring its progress by TLC.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 using a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution), ensuring the temperature is kept low with an ice bath. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Diagrams for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation (Anhydrous, 0°C) cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Slow Addition POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Add Substrate Pyrazole->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (Ice, Base) Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack reaction workflow.

Troubleshooting_Yield Start Problem: Low or No Yield Check_Conditions Check Reagents & Anhydrous Conditions Start->Check_Conditions Check_Substrate Is Substrate Electron-Poor? Check_Conditions->Check_Substrate Yes Sol_Dry Solution: Use fresh anhydrous reagents. Flame-dry glassware. Check_Conditions->Sol_Dry No Check_Temp Check Reaction Time & Temperature Check_Substrate->Check_Temp No Sol_Stoich Solution: Increase excess of Vilsmeier reagent. Increase reaction temperature. Check_Substrate->Sol_Stoich Yes Sol_Monitor Solution: Monitor by TLC until SM is consumed. Increase temperature if stalled. Check_Temp->Sol_Monitor Yes

Caption: Troubleshooting workflow for low product yield.

The Duff Reaction: A Milder Alternative

For substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction, the Duff reaction presents a viable, albeit often less efficient, alternative.[3] This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA).[5][7] It has been shown to be chemoselective and regiospecific for the formylation of various 1-phenyl-1H-pyrazoles.[13][14]

Frequently Asked Questions (FAQs)

Q1: How does the Duff reaction work for pyrazoles? The Duff reaction involves the acid-mediated decomposition of HMTA to generate an electrophilic iminium ion, which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis during work-up yields the final aldehyde.[3]

Q2: When should I choose the Duff reaction over the Vilsmeier-Haack? Consider the Duff reaction when your pyrazole contains functional groups that are unstable under the strongly acidic and potentially chlorinating conditions of the V-H reaction. It is also an alternative if you need to avoid the use of hazardous reagents like POCl₃.[5] It is most successful for pyrazoles bearing electron-donating substituents.[3]

Duff Reaction Troubleshooting Guide
Problem EncounteredProbable Cause(s)Suggested Solution(s)
Very Low or No Reaction 1. Deactivated Substrate: The Duff reaction is generally not suitable for pyrazoles with electron-withdrawing groups.[3]2. Insufficient Acidity or Temperature: The formation of the electrophile from HMTA requires strong acid and heat.1. This method may not be suitable for your substrate. Consider a different synthetic route.2. Ensure a sufficient amount of strong acid (like TFA) is used. The reaction often requires prolonged heating at reflux to proceed to completion.[5][7]
Slow Reaction Rate Inherent Limitation: The Duff reaction is mechanistically complex and often inherently slower than the V-H reaction.[3]Be patient. Reactions lasting 12 hours or more are common.[5] Monitor by TLC, but do not expect rapid conversion.
Experimental Protocol: General Duff Reaction Formylation

This protocol is based on procedures reported for 1-phenyl-1H-pyrazoles.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and trifluoroacetic acid (TFA).[7]

  • Reaction Execution: Heat the reaction mixture to reflux with stirring for 12 hours or until TLC analysis indicates consumption of the starting material.[7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram for Duff Reaction Synthesis

Duff_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction (Reflux) cluster_workup Hydrolysis & Isolation Pyrazole Substituted Pyrazole (Nucleophile) Addition Electrophilic Addition Pyrazole->Addition HMTA Hexamethylenetetramine (Formyl Source) Iminium Formation of Electrophilic Iminium Ion HMTA->Iminium Acid Acidic Medium (e.g., TFA) Acid->Iminium Iminium->Addition Intermediate Benzylamine-like Intermediate Addition->Intermediate Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Logical flow of the Duff formylation reaction.

References
  • [15] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: [Link]

  • [13] Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. (2013). Synthetic Communications. Available at: [Link]

  • [5] Full article: Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. (2013). Synthetic Communications. Available at: [Link]

  • [9] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Available at: [Link]

  • [16] Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Synthetic Communications. Available at: [Link]

  • [14] (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. (2013). ResearchGate. Available at: [Link]

  • [7] chemoselective and regiospecific formylation of 1-phenyl-1h-pyrazoles through the duff reaction. (2013). Synthetic Communications. Available at: [Link]

  • [17] 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (N.D.). Asian Journal of Chemistry. Available at: [Link]

  • [18] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]

  • [12] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank. Available at: [Link]

  • [19] Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • [1] A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • [20] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • [8] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (N.D.). Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • [4] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. Available at: [Link]

  • [2] A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

  • [21] Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron Letters. Available at: [Link]

  • [22] Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (N.D.). ResearchGate. Available at: [Link]

  • [11] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. Available at: [Link]

  • [23] Process for the purification of pyrazoles. (2011). Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Failed Reactions with 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered with this versatile heterocyclic aldehyde. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure your reactions are successful.

Part 1: Getting Started - The Foundation of Success

Before troubleshooting a reaction, it is imperative to validate the integrity of your starting materials and setup. A flawed foundation will invariably lead to a failed experiment.

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to prevent degradation. This compound can be susceptible to oxidation and moisture.

Parameter Recommendation Rationale
Temperature Store at -20°C or room temperature as specified by the supplier.[1]Low temperature slows potential degradation pathways. Consistency is key.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[2]The aldehyde functionality is prone to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid.[3]
Container Use a tightly sealed, clean, amber glass vial.[4][5]Prevents photo-degradation and ingress of moisture and air.
Handling Handle in a well-ventilated area or fume hood.[2][4] Avoid repeated freeze-thaw cycles. Aliquot if necessary.Minimizes exposure and maintains the integrity of the bulk material.

Q2: My reaction is failing, and I suspect the starting material. How can I check its purity?

A2: Absolutely. Never assume the purity of a reagent, even from a new bottle.

  • Visual Inspection: The compound should be a liquid or a low-melting solid (m.p. 40-42°C). Discoloration (e.g., yellowing or browning) can indicate degradation or polymerization.

  • Spectroscopic Analysis:

    • ¹H NMR: This is the most effective method. Check for the characteristic aldehyde proton singlet (typically ~9.5-10.0 ppm). The presence of a broad peak around 12-13 ppm may suggest the formation of the corresponding carboxylic acid due to oxidation. Ensure the integration of all peaks matches the expected structure.

    • GC-MS or LC-MS: This can confirm the mass (M.W. 124.14 g/mol ) and purity, and identify potential contaminants.[1]

  • Purification: If impurities are detected, purification via column chromatography (using a non-polar/polar solvent system like Hexane/Ethyl Acetate) or distillation under reduced pressure may be necessary.

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses specific, high-frequency reactions where this compound is employed.

Logical Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow for diagnosing any failed reaction.

G cluster_feedback Feedback Loop Start Reaction Failed (Low Yield / No Product) Check_SM 1. Verify Starting Material (SM) Purity & Integrity Start->Check_SM Check_Reagents 2. Verify Other Reagents (Purity, Activity, Stoichiometry) Check_SM->Check_Reagents SM is OK Check_Conditions 3. Review Reaction Conditions (Solvent, Temp, Atmosphere) Check_Reagents->Check_Conditions Reagents are OK Check_Workup 4. Analyze Workup & Purification (Quenching, Extraction, Chromatography) Check_Conditions->Check_Workup Conditions are Correct Check_Workup->Start Re-evaluate Hypothesis Success Problem Identified & Rectified Check_Workup->Success Process Optimized

Caption: A systematic workflow for troubleshooting failed reactions.

FAQ: The Wittig Reaction

The Wittig reaction is fundamental for converting aldehydes into alkenes.[6] However, its success hinges on the effective formation and reactivity of the phosphorus ylide.

Q3: My Wittig reaction has stalled. TLC analysis shows only unreacted aldehyde. What's the primary suspect?

A3: The most common failure point is the in-situ generation of the ylide.[7][8]

  • Cause 1: Ineffective Deprotonation. The phosphonium salt must be sufficiently deprotonated to form the ylide. The choice of base is critical. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-BuLi, NaH, or KHMDS are required.[8] Weaker bases like KOtBu may be insufficient, leading to no ylide formation.

  • Cause 2: Moisture. Strong organometallic bases (like n-BuLi) are readily quenched by trace amounts of water. Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Flame-dry your glassware immediately before use.[7]

  • Cause 3: Ylide Instability. Some ylides are unstable and must be generated at low temperatures (e.g., 0 °C or -78 °C) and used immediately. Allowing an unstable ylide to warm to room temperature before adding the aldehyde can lead to its decomposition.[9]

Troubleshooting Protocol: Validating Ylide Formation Before adding the this compound, you can confirm ylide formation. When a phosphonium salt suspension in a solvent like THF is successfully deprotonated, the ylide often dissolves and produces a characteristic deep color (e.g., orange, red, or deep yellow). If the mixture remains a colorless suspension after adding the base and stirring, ylide formation has likely failed.

Q4: The reaction works, but the yield is very low, and I have a significant amount of triphenylphosphine oxide. Why?

A4: This suggests the ylide formed but reacted through an unproductive pathway or the aldehyde itself is the issue.

  • Cause 1: Steric Hindrance. While this compound is not exceptionally bulky, a sterically demanding phosphonium ylide can significantly slow down the reaction, allowing for side reactions or ylide decomposition to dominate.[10]

  • Cause 2: Aldehyde Degradation. The aldehyde can be labile under strongly basic conditions.[10] Adding the aldehyde to a pre-formed ylide is standard, but if the ylide solution is highly concentrated or the temperature is too high, the aldehyde may degrade upon addition. A "reverse addition" (adding the base to a mixture of the aldehyde and phosphonium salt) can sometimes be effective for sensitive substrates, as the ylide is generated in the presence of the aldehyde and reacts immediately.[9]

Problem Possible Cause Recommended Solution
No Reaction Failed ylide generation (base/moisture).Use a stronger, freshly titrated base (e.g., n-BuLi). Ensure strictly anhydrous conditions.[7]
Low Conversion Unstable ylide.Generate the ylide at low temperature (e.g., 0°C to -78°C) and add the aldehyde promptly.[9]
Low Yield Steric hindrance.Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for hindered systems.[10]
Complex Mixture Aldehyde instability in strong base.Add the aldehyde solution slowly at low temperature. Consider a "reverse addition" protocol.
FAQ: The Knoevenagel Condensation

This reaction is a cornerstone for forming C-C double bonds by reacting the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate).[11]

Q5: My Knoevenagel condensation is extremely slow or gives poor yields. How can I accelerate it?

A5: The key is effective catalysis and, often, the removal of water.

  • Cause 1: Inappropriate Catalyst. While classic conditions use weak amine bases like piperidine or pyridine, these can be slow.[12] More modern, efficient catalysts are available.

  • Cause 2: Reversible Reaction. The condensation produces water. In a closed system, the accumulation of water can drive the equilibrium back toward the starting materials.

Catalyst Type Examples Conditions Advantages/Disadvantages
Weak Amine Bases Piperidine, Pyridine, TriethylamineReflux in Toluene/Benzene with Dean-Stark trapClassic method; requires high temp & water removal.
Ammonium Salts Ammonium Acetate, (NH₄)₂CO₃Reflux in EtOH or EtOH/H₂OMild, efficient, and can be performed in greener solvents.[13]
Lewis Acids TiCl₄, ZnCl₂Anhydrous CH₂Cl₂ or THF, often at RTCan be very efficient but requires stoichiometric amounts and strict anhydrous conditions.[12]
Solid Catalysts Basic Alumina, ZeolitesSolvent-free or high-boiling solventEasy removal of catalyst, environmentally friendly.[11]

Troubleshooting Protocol: Driving the Knoevenagel Reaction

  • Switch Catalyst: If using piperidine in ethanol is failing, try a more robust system. For many pyrazole aldehydes, using ammonium carbonate in an ethanol/water mixture has proven highly effective and environmentally friendly.[13]

  • Remove Water: If using an azeotroping solvent like toluene, ensure your Dean-Stark trap is functioning correctly to physically remove the water byproduct and drive the reaction forward.

Q6: I'm reacting the aldehyde with a pyrazolone and getting a 2:1 adduct instead of the expected 1:1 condensation product. What is this product?

A6: You are likely observing a tandem Knoevenagel-Michael reaction.[14] The initial Knoevenagel product is an electron-deficient alkene (a Michael acceptor). A second molecule of the active methylene compound (in this case, the pyrazolone nucleophile) can then attack this intermediate in a conjugate addition, leading to the 2:1 adduct.

  • How to Control It:

    • Stoichiometry: Use a 1:1 stoichiometry of aldehyde to active methylene compound.

    • Reaction Time: Monitor the reaction closely by TLC. The tandem reaction often occurs after the initial condensation is complete. Quenching the reaction as soon as the starting aldehyde is consumed can favor the 1:1 product.

    • Catalyst Choice: A milder catalyst may favor the initial condensation over the subsequent Michael addition.

FAQ: Reductive Amination

Reductive amination is a powerful method to form C-N bonds by converting the aldehyde into an amine.[15]

Q7: My reductive amination stalls at the imine/enamine intermediate. How do I push the reaction to the final amine product?

A7: This is a classic issue of mismatched reactivity between imine formation and reduction.

  • Cause 1: Incorrect Reducing Agent. The choice of reducing agent is paramount. It must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde before the imine can form.

    • Sodium Borohydride (NaBH₄): A strong reducing agent. It can prematurely reduce the aldehyde. It works best if the imine is pre-formed and isolated first, or if the reaction pH is carefully controlled.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice. It is less reactive at neutral pH and selectively reduces the protonated iminium ion, making it ideal for one-pot procedures. Caution: Highly toxic HCN gas can be evolved at acidic pH.

    • Sodium Triacetoxyborohydride (STAB): Often the best choice.[15] It is mild, non-toxic, and does not require stringent pH control. It is particularly effective for one-pot reactions as it reduces imines much faster than aldehydes.

  • Cause 2: Suboptimal pH. Imine formation is acid-catalyzed but inhibited by strong acid (which protonates the amine nucleophile). The ideal pH is typically between 5 and 7. Adding a small amount of acetic acid is common.

Troubleshooting Protocol: Optimizing One-Pot Reductive Amination

  • Switch to STAB: If you are using NaBH₄ or NaBH₃CN and facing issues, switching to Sodium Triacetoxyborohydride (STAB) is the most reliable first step.[15]

  • Buffer the Reaction: Add 1-2 equivalents of acetic acid to facilitate imine formation without making the solution too acidic.

  • Use a Dehydrating Agent: Adding a mild dehydrating agent like powdered molecular sieves (3Å or 4Å) can help drive the imine-forming equilibrium forward by sequestering the water byproduct.

G cluster_wittig Wittig Reaction cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination Aldehyde1 Pyrazole Carbaldehyde Alkene Alkene Product Aldehyde1->Alkene [1] Strong Base [2] Aldehyde Ylide Phosphorus Ylide (R₂-PPh₃) Ylide->Alkene Aldehyde2 Pyrazole Carbaldehyde CondensationProduct Condensation Product Aldehyde2->CondensationProduct Base Catalyst ActiveMethylene Active Methylene (e.g., CH₂(CN)₂) ActiveMethylene->CondensationProduct Aldehyde3 Pyrazole Carbaldehyde FinalAmine Final Amine Product Aldehyde3->FinalAmine [1] Amine, Acid cat. [2] Reducing Agent (e.g., STAB) Amine Primary/Secondary Amine (R₂NH) Amine->FinalAmine

Caption: Common reaction pathways for this compound.

Part 3: Reference Protocols

These are generalized, starting-point protocols. Optimization for your specific substrate is likely necessary.

Protocol 1: Wittig Reaction with an Unstabilized Ylide

  • Flame-dry a three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet.

  • Add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF (5 mL per mmol of salt).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. A deep yellow/orange color should develop. Stir at 0°C for 1 hour.

  • Dissolve this compound (1.0 eq) in anhydrous THF (2 mL per mmol) and add it dropwise to the cold ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Protocol 2: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) in ethanol (5 mL per mmol), add malononitrile (1.1 eq).

  • Add ammonium carbonate (0.2 eq) to the mixture.[13]

  • Stir the reaction at room temperature or gently heat to 50-60°C for 1-3 hours. Monitor the formation of the solid product or follow by TLC.

  • Upon completion, cool the mixture in an ice bath. The product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography or recrystallization.

Protocol 3: One-Pot Reductive Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloroethane (DCE) or THF (5 mL per mmol).

  • Add glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.[15] Effervescence may be observed.

  • Stir at room temperature for 3-12 hours until the reaction is complete by TLC.

  • Quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • Molbase. (n.d.). 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). Retrieved from [Link]

  • Shen, Y. J., Xu, M., & Fan, C. G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2873.
  • Quiroga, J., & Portilla, J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(19), 5948.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5).
  • Al-Ostath, R. A., et al. (2023).
  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Wang, G. (2022). Recent Developments on Five-Component Reactions. Molecules, 27(18), 5824.
  • Reddit. (2022). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Elinson, M. N., et al. (2014). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Ogi, K., et al. (2021).

Sources

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Instead of a generic overview, we will directly address the common challenges and byproduct formations you may encounter in your experiments. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols to mitigate byproduct formation.

Q1: My pyrazole synthesis using an unsymmetrical 1,3-diketone and a substituted hydrazine is yielding a mixture of regioisomers. How can I improve the selectivity?

A1: The formation of regioisomers is the most common challenge in the classical Knorr pyrazole synthesis when using unsymmetrical precursors. [1][2]

Root Cause Analysis: The core of the issue lies in the initial step of the condensation reaction. An unsymmetrical 1,3-dicarbonyl compound presents two electrophilic carbonyl carbons with different steric and electronic environments. A substituted hydrazine (e.g., phenylhydrazine) has two nucleophilic nitrogen atoms (the substituted N-1 and the unsubstituted -NH2). The reaction proceeds via the formation of a hydrazone intermediate, but which carbonyl is attacked first by which nitrogen atom determines the final regiochemical outcome.[3][4] The reaction can proceed through two competing pathways, often resulting in a mixture of 1,3,5- and 1,5,3-trisubstituted pyrazoles.

Troubleshooting & Optimization Strategies:

  • Solvent Choice (The Fluorinated Alcohol Effect): The choice of solvent can have a dramatic impact on regioselectivity. While traditional solvents like ethanol often yield isomeric mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[5] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophiles through hydrogen bonding, leading to a more controlled reaction.[5]

  • Control of Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[6] Adding a catalytic amount of acid (e.g., glacial acetic acid) can favor the formation of a specific hydrazone intermediate, thereby improving the regioselectivity.[7]

  • Steric and Electronic Control:

    • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine will sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[6]

    • Electronic Effects: An electron-withdrawing group (like -CF3) on the 1,3-dicarbonyl compound will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8] This can be exploited to direct the reaction towards the desired isomer.

Workflow for Optimizing Regioselectivity

G cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_analysis Analysis & Iteration Start Mixture of Regioisomers Observed Solvent Screen Solvents (Ethanol vs. TFE/HFIP) Start->Solvent Initial Step pH Adjust Reaction pH (Acid/Base Catalysis) Solvent->pH Sterics Modify Substituents (Steric/Electronic Effects) pH->Sterics Analyze Analyze Regioisomeric Ratio (NMR, HPLC) Sterics->Analyze Desired Desired Selectivity Achieved? Analyze->Desired End Proceed with Optimized Protocol Desired->End Yes Refine Refine Conditions Desired->Refine No Refine->Solvent Iterate

Caption: Workflow for optimizing pyrazole synthesis regioselectivity.

Comparative Data: Solvent Effect on Regioselectivity

1,3-Dicarbonyl PrecursorHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol~1:1[5]
1-Phenyl-1,3-butanedionePhenylhydrazineTFE>95:5[5]
1-Phenyl-1,3-butanedionePhenylhydrazineHFIP>99:1[5]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol40:60[5]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP98:2[5]
Q2: I am attempting to N-alkylate my unsymmetrical pyrazole and am getting a mixture of two isomeric products. How can I achieve selective N-alkylation?

A2: The regioselectivity of N-alkylation is a significant challenge because the two nitrogen atoms in an unsymmetrical pyrazole ring have similar electronic properties and nucleophilicity. [9][10]

Root Cause Analysis: The pyrazole anion, formed upon deprotonation with a base, is a resonance-stabilized ambident nucleophile. Alkylation can occur at either the N-1 or N-2 position, and the outcome is often a delicate balance of steric hindrance, the nature of the counter-ion (from the base), the solvent, and the electrophile itself.

G cluster_mech N-Alkylation of Unsymmetrical Pyrazole Start Unsymmetrical Pyrazole (R1 ≠ R2) Anion Pyrazole Anion (Ambident Nucleophile) Start->Anion + Base Base Base (e.g., NaH, K2CO3) Product1 N1-Alkylated Product (Major/Minor) Anion->Product1 + R-X (Path A) Product2 N2-Alkylated Product (Major/Minor) Anion->Product2 + R-X (Path B) Electrophile Alkylating Agent (R-X)

Caption: Competing pathways in N-alkylation of pyrazoles.

Troubleshooting & Optimization Strategies:

  • Steric Control (Most Reliable Method): The most effective way to control regioselectivity is by exploiting steric hindrance.

    • Bulky Pyrazole Substituent: If one of the substituents on the pyrazole ring (at C3 or C5) is significantly bulkier than the other, the incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom.[11][12]

    • Bulky Alkylating Agent: Using a bulky alkylating agent can also increase selectivity for the less hindered nitrogen.

  • Choice of Base and Solvent: The combination of base and solvent influences the dissociation of the pyrazole salt and the location of the counter-ion (e.g., Na+, K+). This can subtly influence which nitrogen atom is more available for alkylation.

    • Conditions for N1-Alkylation: Using a strong base like NaH in a polar aprotic solvent like DMF or DME often favors alkylation at the N1 position.[9]

    • Conditions for N2-Alkylation: Phase-transfer catalysis (PTC) conditions (e.g., NaOH, K2CO3 in CH2Cl2 with a phase-transfer catalyst) can sometimes favor the N2 isomer.

Protocol: Sterically Controlled N-Alkylation of 3-phenyl-1H-pyrazole

  • Preparation: To a solution of 3-phenyl-1H-pyrazole (1.0 eq) in dry DMF (0.2 M) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the regioisomers. The major product is typically the 1-alkyl-3-phenyl-1H-pyrazole due to the steric hindrance of the C3-phenyl group directing the alkylation to the N1 position.

Q3: My reaction of an α,β-unsaturated ketone with hydrazine is producing a pyrazoline intermediate, not the fully aromatic pyrazole. What's happening?

A3: This is a common outcome. The reaction of α,β-unsaturated carbonyls with hydrazine initially forms a pyrazoline via a Michael addition-condensation sequence. A subsequent oxidation or elimination step is required to achieve aromatization. [13][14]

Root Cause Analysis: The reaction mechanism involves the initial attack of hydrazine on the β-carbon of the unsaturated system (Michael addition), followed by intramolecular cyclization and dehydration to form the 2-pyrazoline ring. This pyrazoline is a stable intermediate and will not spontaneously aromatize unless an oxidant is present or a suitable leaving group is available for elimination.[15]

Troubleshooting & Optimization Strategies:

  • In-Situ Oxidation: The most straightforward solution is to introduce an oxidant into the reaction mixture after the pyrazoline has formed, or to run the reaction in the presence of an oxidant.

    • Mild Oxidation: Simply heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can be sufficient to induce aromatization.[16]

    • Chemical Oxidants: A variety of oxidants can be used, such as bromine (Br2), iodine (I2), or hydrogen peroxide (H2O2).[1][13]

  • Use of Hydrazine Derivatives with Leaving Groups: A more elegant approach is to use a hydrazine derivative that facilitates direct elimination to the pyrazole.

    • Tosylhydrazine: When tosylhydrazine is used, the initial cycloadduct can eliminate the stable tosyl group to directly afford the aromatic pyrazole, avoiding the need for a separate oxidation step.[14][17]

Protocol: One-Pot Synthesis and Oxidation of Pyrazoles from Chalcones

  • Pyrazoline Formation: Dissolve the chalcone (α,β-unsaturated ketone, 1.0 eq) and hydrazine monohydrate (2.0 eq) in ethanol (0.3 M). Add a catalytic amount of acetic acid (3-5 drops).

  • Cyclization: Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting chalcone and formation of the pyrazoline intermediate.

  • Oxidation: Cool the reaction mixture slightly. In a well-ventilated fume hood, add a solution of iodine (I2, 1.2 eq) in ethanol dropwise. The reaction is often exothermic.

  • Aromatization: Stir the reaction at room temperature or with gentle heating (50 °C) for 1-2 hours until the pyrazoline is fully converted to the pyrazole.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an appropriate organic solvent, dry, and concentrate.

  • Purification: Purify the resulting pyrazole by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to pyrazoles? A: The most prevalent method is the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative, known as the Knorr pyrazole synthesis.[1][13] Other important methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes, and reactions of hydrazines with α,β-unsaturated carbonyls or acetylenic ketones.[13][18]

Q: Why is regioselectivity a bigger problem with substituted hydrazines than with hydrazine itself? A: With unsubstituted hydrazine (H2N-NH2), the two nitrogens are equivalent. After the initial condensation and cyclization, the resulting N-H pyrazole exists as a mixture of rapidly interconverting tautomers. Therefore, only one product is typically observed. With a substituted hydrazine (R-NH-NH2), the two nitrogen atoms are non-equivalent, leading to the potential for two different, stable regioisomeric products that do not interconvert.[1]

Q: Are there "greener" methods for pyrazole synthesis? A: Yes, significant research is focused on developing more sustainable synthetic pathways. This includes using microwave irradiation to accelerate reactions, employing water as a solvent, using recyclable catalysts, and developing one-pot multicomponent reactions that improve atom economy by combining several steps without isolating intermediates.[17][19]

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ChemistrySelect. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). International Journal of Molecular Sciences. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. (2023). Nature Communications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2012). Organic & Biomolecular Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]

  • Optimization of pyrazole N-alkylation conditions. (2022). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • knorr pyrazole synthesis. (2018). Slideshare. [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]

Sources

dealing with regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but their synthesis, particularly via the classical Knorr condensation of a 1,3-dicarbonyl with a monosubstituted hydrazine, is often complicated by the formation of regioisomers.[1] This resource provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you control regioselectivity and streamline your synthetic workflow.

Troubleshooting & FAQs: Regioisomer Formation

This section addresses the most common issues encountered during pyrazole synthesis.

Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for my desired product?

A1: A non-selective reaction is the most frequent challenge and typically arises when the two carbonyls of the 1,3-dicarbonyl substrate exhibit similar reactivity. The initial, and often rate-determining, step is the nucleophilic attack of the substituted nitrogen of the hydrazine onto one of the carbonyl carbons.[2][3] To shift the equilibrium toward one product, you must create a significant electronic or steric difference between these two positions.

  • Primary Action - Exploit Electronic Effects: The most reliable strategy is to ensure one carbonyl is significantly more electrophilic than the other. Carbonyls adjacent to strong electron-withdrawing groups (EWGs) like -CF₃ or -CO₂Et are much more reactive toward nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkyl or aryl groups decrease electrophilicity. If your substrate has, for example, a methyl group (R¹) and a trifluoromethyl group (R²), the initial attack will overwhelmingly occur at the carbonyl adjacent to the -CF₃ group.[4]

  • Secondary Action - Modify Reaction Conditions:

    • Solvent Choice: Solvent polarity and hydrogen-bonding capability can dramatically influence selectivity. Standard solvents like ethanol may offer little to no selectivity.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity, often favoring the isomer resulting from attack at the more sterically accessible carbonyl.[4] These solvents can form hemiketals with the more reactive carbonyl, modulating its reactivity and directing the hydrazine to the alternative site.[4]

    • pH Control: The reaction mechanism is acid-catalyzed.[2][3] Under acidic conditions (e.g., using hydrazine hydrochloride salts or adding a catalytic amount of acid like TFA), you protonate a carbonyl, activating it for attack.[5] Conversely, basic conditions can alter the nucleophilicity of the hydrazine or proceed through different intermediates. The optimal pH is substrate-dependent and requires empirical screening.[1]

Q2: I'm trying to synthesize a 1,3,5-trisubstituted pyrazole, but the regioselectivity is poor. The substituents on my dicarbonyl are both aryl groups. What's the best approach?

A2: When both R¹ and R² substituents on the 1,3-dicarbonyl are electronically similar (e.g., phenyl vs. 4-methylphenyl), the electronic differentiation is minimal, leading to poor selectivity. In these cases, steric hindrance becomes the dominant directing factor.

  • Leverage Steric Bulk: The substituted nitrogen of the hydrazine (R³-NH-NH₂) will preferentially attack the less sterically hindered carbonyl. If one aryl group is significantly bulkier (e.g., ortho-substituted) than the other, you can achieve good selectivity.

  • Change the Hydrazine: The steric bulk of the R³ group on the hydrazine also plays a role. A bulkier hydrazine (e.g., tert-butylhydrazine vs. methylhydrazine) will be more sensitive to the steric environment of the dicarbonyl, potentially enhancing selectivity for the less hindered carbonyl.

  • Consider Alternative Synthetic Routes: For complex substitution patterns where classical methods fail, consider routes that build the pyrazole ring with unambiguous regiochemistry. For instance, the reaction of N-arylhydrazones with nitroolefins can provide highly regioselective access to 1,3,5-trisubstituted pyrazoles.[6]

Q3: How can I confirm the identity of my major and minor regioisomers?

A3: Unambiguous structural characterization is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • 1D and 2D NMR Techniques:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for differentiating pyrazole regioisomers. A NOESY experiment will show through-space correlations between protons. For a 1,3,5-trisubstituted pyrazole, you can look for a correlation between the protons of the N1-substituent (R³) and the protons of the C5-substituent (R¹). This correlation will be absent for the isomeric 1,5,3-pyrazole.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. You can look for a ³J-coupling correlation between the protons on the N1-substituent and the C5 carbon of the pyrazole ring.[8]

    • ¹³C NMR Chemical Shifts: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the attached substituent. Carbons bearing aryl or electron-withdrawing groups are typically deshielded (appear at higher ppm) compared to those bearing alkyl groups.[9] By comparing the spectra of your isomers to known, characterized examples, you can often make a confident assignment.[9][10]

Key Control Strategies & Protocols

Strategy 1: Solvent-Mediated Regiocontrol

This protocol demonstrates the powerful effect of fluorinated alcohols on regioselectivity, as reported in the synthesis of fluorinated tebufenpyrad analogs.[4] This method is particularly effective for 1,3-dicarbonyls bearing one fluoroalkyl group and one aryl/alkyl group.

Objective: To selectively synthesize the 1,5-disubstituted pyrazole isomer over the 1,3-isomer.

Protocol: Synthesis of 1-methyl-5-aryl-3-(trifluoromethyl)pyrazole

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.

  • Reactant Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting dicarbonyl is consumed.

  • Workup: Remove the HFIP under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Expected Outcome: This procedure can dramatically shift the regioisomeric ratio from ~1:1 in ethanol to >95:5 in favor of the 5-aryl isomer in HFIP.[4]

SolventTypical Regioisomeric Ratio (5-Aryl : 3-Aryl)Reference
Ethanol (EtOH)36 : 64[4]
2,2,2-Trifluoroethanol (TFE)85 : 15[4]
Hexafluoroisopropanol (HFIP)97 : 3 [4]
Strategy 2: Substrate Control Using Protecting Groups

When electronic and steric factors are insufficient, a protecting group strategy can enforce a specific reaction pathway. The tetrahydropyranyl (THP) group is a versatile choice for protecting the pyrazole N-H, allowing for regioselective functionalization followed by deprotection.[11][12]

Objective: To synthesize a specific 3-alkyl-1H-pyrazole, avoiding the isomeric 5-alkyl product.

Protocol: One-Pot Synthesis of 3-n-Butyl-1H-pyrazole

  • Protection (Solvent-Free): In a round-bottom flask, add pyrazole (1.0 eq) and 3,4-dihydro-2H-pyran (1.2 eq). Stir the mixture at room temperature. The reaction is typically exothermic and complete within 1 hour, yielding 1-(THP)-pyrazole quantitatively.[11][12]

  • Lithiation: Cool the flask to -78 °C under an inert atmosphere (N₂ or Ar). Add anhydrous THF, followed by the dropwise addition of n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 1 hour at -78 °C. This step regioselectively deprotonates the C5 position.

  • Alkylation: Add 1-iodobutane (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Deprotection: Cool the mixture to 0 °C and carefully add 3 M aqueous HCl. Stir vigorously for 2-4 hours until deprotection is complete (monitor by TLC).

  • Workup & Purification: Neutralize the mixture with saturated sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the target 3-n-butyl-1H-pyrazole.

Mechanistic Insights & Visualization

Understanding the competing reaction pathways is key to troubleshooting. The initial attack of the substituted nitrogen of the hydrazine dictates the final regiochemical outcome.

G start_dk Unsymmetrical 1,3-Diketone int_A Intermediate A (Hemiaminal at C1) start_dk->int_A k₁ (fast if C1 is electron-deficient or less hindered) int_B Intermediate B (Hemiaminal at C2) start_dk->int_B k₂ (fast if C2 is electron-deficient or less hindered) start_hy R³-NH-NH₂ (Hydrazine) cyc_A Cyclized Intermediate A int_A->cyc_A Dehydration & Cyclization prod_A Product A (1,5-Regioisomer) cyc_A->prod_A Aromatization cyc_B Cyclized Intermediate B int_B->cyc_B Dehydration & Cyclization prod_B Product B (1,3-Regioisomer) cyc_B->prod_B Aromatization

The ratio of Product A to Product B is determined by the relative rates of initial attack (k₁ vs. k₂). Your goal is to implement strategies (steric, electronic, solvent) that make one rate significantly faster than the other.

G start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) q1 Is one carbonyl attached to a strong EWG (e.g., -CF₃, -CO₂R)? start->q1 q2 Is one carbonyl significantly more sterically hindered? q1->q2 No sol1 Strategy: Exploit Electronic Effects. Reaction should favor attack at the e⁻ deficient site. q1->sol1 Yes sol2 Strategy: Exploit Steric Hindrance. Reaction will favor attack at the less hindered site. q2->sol2 Yes q3 Are reaction conditions optimized? (Solvent, pH) q2->q3 No sol3 Protocol: Screen Solvents. Try EtOH, TFE, and HFIP. Also screen acidic vs. basic conditions. q3->sol3 No sol4 Strategy: Consider Protecting Group Route or Alternative Synthesis (e.g., Hydrazone + Nitroolefin) q3->sol4 Yes (and still poor)

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. (2022).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. (2015).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Knorr pyrrole synthesis. Wikipedia.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. (2023).
  • Regioselectivity and proposed mechanism for the cyclization reaction.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. (2015).
  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. (2025).
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Enhancing the Reactivity of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole aldehydes are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, researchers often encounter challenges with the reactivity of the aldehyde group. The pyrazole ring, being an electron-rich heteroaromatic system, can deactivate the attached aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to overcome these reactivity hurdles.

Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole aldehyde unreactive compared to benzaldehyde in nucleophilic addition reactions?

The diminished reactivity stems from the electronic properties of the pyrazole ring. The nitrogen atoms in the ring are electron-donating, which increases the electron density on the carbonyl carbon of the aldehyde. This reduces its electrophilicity, making it less susceptible to attack by nucleophiles. In contrast, the phenyl ring in benzaldehyde is less electron-donating, rendering the aldehyde group more electrophilic.[2]

Q2: What is the first thing I should check if my reaction is failing?

Before modifying the reaction conditions, always verify the purity of your starting materials. Impurities in the pyrazole aldehyde or the nucleophile can inhibit the reaction.[3] Additionally, ensure that your reaction is conducted under strictly anhydrous and inert conditions, as trace amounts of water can deactivate many nucleophiles and catalysts.[3]

Q3: Can the substituents on the pyrazole ring influence the aldehyde's reactivity?

Absolutely. Electron-withdrawing groups (e.g., nitro, cyano, halo) on the pyrazole ring will decrease the electron-donating effect, thereby increasing the electrophilicity and reactivity of the aldehyde group. Conversely, electron-donating groups (e.g., alkyl, alkoxy) will further decrease its reactivity.

Part 2: Troubleshooting Guides for Common Reactions

This section addresses specific issues encountered during common synthetic transformations of pyrazole aldehydes.

Scenario 1: Knoevenagel Condensation

Problem: Low yield or no reaction when condensing a pyrazole aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

start Low Yield in Knoevenagel catalyst Is a catalyst being used? start->catalyst base_strength Consider a mild base catalyst (e.g., piperidine, ammonium carbonate) catalyst->base_strength No solvent Check solvent choice catalyst->solvent Yes base_strength->solvent solvent_choice Try polar protic solvents (e.g., Ethanol, H₂O) solvent->solvent_choice energy Increase energy input solvent_choice->energy energy_choice Use microwave irradiation or sonication energy->energy_choice lewis_acid Activate the aldehyde with a Lewis acid energy_choice->lewis_acid success Improved Yield lewis_acid->success G cluster_0 Lewis Acid Activation Pz_CHO Pyrazole-CHO Activated_Complex [Pyrazole-CHO---LA] Complex Pz_CHO->Activated_Complex LA Lewis Acid (e.g., TiCl₄, AlCl₃) LA->Activated_Complex Product Addition Product Activated_Complex->Product Increased Electrophilicity at Carbonyl Carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Lewis acid activation of a pyrazole aldehyde.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride or sodium cyanoborohydride because it is milder and selective for the iminium ion over the aldehyde, reducing the likelihood of side reactions like the reduction of the starting aldehyde. [4]* pH Control: The formation of the imine/iminium ion is pH-dependent. Adding a small amount of acetic acid can catalyze imine formation without significantly decomposing the acid-labile reducing agents.

  • Lewis Acid Catalysis: For particularly unreactive pyrazole aldehydes, the addition of a Lewis acid can enhance the aldehyde's electrophilicity. Lewis acids like AlCl₃ coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack by the amine. [5]This strategy has been successfully applied in the synthesis of various functionalized pyrazoles. [6]

Part 3: Validated Experimental Protocols
Protocol 1: Enhanced Knoevenagel Condensation using Ammonium Carbonate

This protocol is adapted from a green chemistry approach for pyrazole aldehydes. [7]

  • Setup: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) and malononitrile (1.1 eq) in an aqueous ethanol solution (1:1 v/v).

  • Catalyst Addition: Add ammonium carbonate (0.2 eq) to the mixture.

  • Reaction: Stir the mixture vigorously at ambient temperature. For faster reaction, sonicate the mixture in an ultrasonic bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Work-up: Upon completion, the product often precipitates. Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Reductive Amination with STAB

This is a general protocol for the reductive amination of pyrazole aldehydes. [4]

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole aldehyde (1.0 eq) and the desired amine (1.2 eq) in a dry solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Quenching & Extraction: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

References
  • ResearchGate. (2019). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Highly Functionalized Pyrazoles Using AlCl3 as Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. Retrieved from [Link]

  • PMC. (n.d.). Vinylogous Reactivity of Enoldiazoacetates with Donor-Acceptor Substituted Hydrazones. Synthesis of Substituted Pyrazole Derivatives. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. DOI: 10.1248/cpb.c21-00780. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid-and/or Lewis base-catalyzed [3+ 2] cycloaddition reaction: synthesis of pyrazoles and pyrazolines. Retrieved from [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem., 82, 11295-11303. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Retrieved from [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • University of Bath. (n.d.). Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Archive for Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in this synthesis. We will address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format.

The formylation of pyrazoles, particularly at the C4 or C5 position, is a cornerstone reaction for creating valuable intermediates in medicinal and agrochemical research.[1][2][3] The Vilsmeier-Haack reaction is the most prevalent method for this transformation, offering a mild and efficient route to pyrazole carbaldehydes.[4][5][6] However, the success of this reaction is profoundly influenced by the choice of solvent, which dictates everything from reaction rate and yield to the formation of side products and ease of purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, focusing on the causality behind solvent-related effects.

Q1: What is the standard Vilsmeier-Haack protocol for this synthesis, and what is the role of the solvent?

A1: The standard method involves the formylation of an electron-rich pyrazole precursor using a "Vilsmeier reagent".[7][8] This reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][10][11]

In this classic setup, DMF serves a dual purpose:

  • Reactant: It reacts with POCl₃ to form the electrophilic Vilsmeier reagent, which is the actual formylating agent.[10][12]

  • Solvent: An excess of DMF is often used as the reaction medium, dissolving the pyrazole substrate and the reagent.[4]

The pyrazole's electron-rich ring then attacks the Vilsmeier reagent. Subsequent hydrolysis during aqueous work-up yields the final aldehyde product, this compound.[7][9]

Q2: My reaction yield is consistently low. Could the solvent be the culprit?

A2: Absolutely. Low yield is one of the most common issues and is frequently tied to solvent conditions. Here are the primary factors to investigate:

  • Solvent Purity (Anhydrous Conditions): The Vilsmeier reagent is highly sensitive to moisture.[11] Water will rapidly decompose both POCl₃ and the formed Vilsmeier reagent, quenching the reaction. It is critical to use anhydrous DMF and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Failure to do so is a common cause of low or no product formation.[6]

  • Solvent Polarity and Intermediate Stabilization: The Vilsmeier reagent is a charged, ionic species.[4][13] Polar aprotic solvents are crucial for stabilizing this charged intermediate, thereby facilitating its formation and subsequent reaction with the pyrazole.[13] While DMF is polar and effective, if you are using a co-solvent, its polarity matters. A non-polar co-solvent could hinder the reaction by failing to stabilize the charged intermediates.[13]

  • Reaction Temperature: The reaction temperature is dictated by the solvent's boiling point and the substrate's reactivity.[9] For many pyrazole formylations, heating is required (e.g., 60-90 °C) after the initial formation of the Vilsmeier reagent at a lower temperature (0-5 °C).[5][6] If your solvent has a low boiling point, you may not be able to reach the necessary activation energy for the reaction to proceed efficiently.

Q3: I'm observing significant side product formation. How can solvent choice help?

A3: Solvent choice is key to controlling selectivity and minimizing unwanted side reactions.

  • Over-formylation: Highly activated aromatic systems can sometimes undergo multiple formylations. While less common for this specific pyrazole, using a less polar solvent like dichloromethane (DCM) can sometimes temper the reactivity of the system and reduce such side products.[13]

  • Decomposition: The Vilsmeier reagent can be attacked by nucleophilic solvents, leading to its decomposition. Protic solvents like alcohols or water are completely incompatible for this reason.[13]

  • Regioselectivity: While formylation of 1,3-dimethylpyrazole is expected at the 5-position, other substrates can yield mixtures of regioisomers. Solvent polarity can influence the position of formylation.[13][14] If you are adapting this reaction for a different substituted pyrazole and observing isomeric impurities, experimenting with solvents of varying polarity (e.g., DMF vs. acetonitrile vs. DCM) is a valid strategy.

Q4: Are there "greener" or safer solvent alternatives to DMF for this synthesis?

A4: Yes, this is an area of active research due to the reproductive toxicity associated with DMF.[15] Researchers have successfully employed alternative dipolar aprotic solvents. For instance, acetonitrile has been shown to be an effective solvent, particularly in microwave-assisted reactions, where its high dielectric loss value contributes to efficient heating.[15] In some cases, halogenated hydrocarbons like dichloromethane (DCM) can be used as the primary solvent, with DMF used only in stoichiometric amounts to generate the Vilsmeier reagent.[11][12]

Q5: The work-up is difficult, and I'm struggling with product isolation. How is this related to the solvent?

A5: This is a very common issue when using DMF as the solvent due to its high boiling point (153 °C) and miscibility with water.

  • Emulsion Formation: During aqueous extraction, DMF can cause the formation of emulsions, making phase separation difficult.[11]

  • Product Isolation: Because DMF is difficult to remove under reduced pressure, it can contaminate the final product.

Troubleshooting Work-up:

  • Quenching: Always pour the reaction mixture slowly onto a large amount of crushed ice to manage the highly exothermic quenching of unreacted POCl₃ and the Vilsmeier reagent.[11]

  • Neutralization: Carefully neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide.

  • Breaking Emulsions: To combat emulsions and improve extraction efficiency from the aqueous layer, saturate the aqueous phase with sodium chloride (brine). This increases the polarity of the aqueous layer and helps "salt out" the organic product into the extraction solvent (e.g., ethyl acetate or DCM).[11]

  • DMF Removal: After extraction, wash the combined organic layers multiple times with water and then with brine to remove as much DMF as possible before drying and concentrating.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing common issues related to solvent effects in the Vilsmeier-Haack synthesis of this compound.

TroubleshootingFlow start_node Start: Reaction Outcome Unsatisfactory decision_node_1 Product Observed? start_node->decision_node_1 Analyze TLC/LCMS decision_node decision_node process_node process_node end_node end_node decision_node_2 Were anhydrous conditions used? decision_node_1->decision_node_2 No / Trace Product decision_node_3 Work-up Issues (e.g., Emulsions)? decision_node_1->decision_node_3 Yes, but Low Yield process_node_5 Cause: Substrate reactivity, non-optimal conditions. Action: Lower reaction temperature. Consider a less polar co-solvent (e.g., DCM) to moderate reactivity. decision_node_1->process_node_5 Yes, with Side Products process_node_1 Root Cause: Reagent Decomposition. Action: Repeat reaction using anhydrous solvent and inert atmosphere. decision_node_2->process_node_1 No process_node_2 Potential Cause: Insufficient Polarity or Temp. Action: Ensure solvent is polar aprotic (DMF, MeCN). Confirm reaction temperature is optimal (e.g., 60-90°C). decision_node_2->process_node_2 Yes end_node_1 Problem Solved process_node_1->end_node_1 Re-evaluate process_node_2->end_node_1 process_node_3 Cause: DMF in aqueous phase. Action: Saturate aqueous layer with brine during extraction. Wash organic layers multiple times with water. decision_node_3->process_node_3 Yes process_node_4 Review reaction time and temperature. Consider reagent stoichiometry. Refer to 'No / Trace Product' path. decision_node_3->process_node_4 No process_node_3->end_node_1 process_node_4->end_node_1 process_node_5->end_node_1

Caption: A decision tree for troubleshooting solvent-related issues.

Solvent Property Comparison

The choice of solvent has a direct impact on the reaction environment. This table summarizes key properties of common solvents used or considered for the Vilsmeier-Haack reaction.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
N,N-Dimethylformamide (DMF) 36.7153Polar AproticStandard choice. Excellent solvent and reactant. High boiling point allows for a wide temperature range. Difficult to remove during work-up.[4][15]
Acetonitrile (MeCN) 37.582Polar AproticGood "green" alternative. High polarity stabilizes intermediates. Lower boiling point limits max temperature. Effective with microwave heating.[15]
Dichloromethane (DCM) 9.140Non-polar AproticUsed as a co-solvent to control reactivity or when DMF is only a reagent. Low boiling point limits reaction temperature. Easy to remove.[11][12]
Ethanol (EtOH) 24.578Polar ProticIncompatible. Protic nature will react with and destroy the Vilsmeier reagent.[13]

Experimental Protocols

Safety Precaution: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Protocol 1: Standard Synthesis using DMF as Solvent

This protocol is a generalized procedure for the formylation of a pyrazole precursor.

Protocol1 cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification prep1 1. Add anhydrous DMF to a flask under inert atmosphere (N2). prep2 2. Cool the flask to 0-5 °C in an ice bath. prep1->prep2 prep3 3. Add POCl3 (1.5-3 eq.) dropwise while stirring vigorously. Maintain temp < 10 °C. prep2->prep3 prep4 4. Stir at 0-5 °C for 30-60 min until a solid or thick slurry forms. prep3->prep4 react1 5. Add 1,3-dimethylpyrazole (1 eq.) to the Vilsmeier reagent. (Can be added neat or as a solution in anhydrous DMF). prep4->react1 react2 6. Allow to warm to room temperature, then heat to 60-90 °C. react1->react2 react3 7. Monitor reaction progress by TLC (typically 2-8 hours). react2->react3 work1 8. Cool to RT, then pour mixture slowly onto crushed ice with stirring. react3->work1 work2 9. Neutralize to pH 7-8 with aq. NaOH or NaHCO3 solution. work1->work2 work3 10. Extract product with an organic solvent (e.g., Ethyl Acetate, 3x). work2->work3 work4 11. Wash combined organic layers with water and then brine. work3->work4 work5 12. Dry over Na2SO4, filter, and concentrate under reduced pressure. work4->work5 work6 13. Purify by column chromatography (silica gel) or recrystallization. work5->work6

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from Name-Reaction.com. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from ijpcsonline.com. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry. [Link]

  • Linda, P., Lucarelli, A., Marino, G., & Savelli, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, 1610-1612. DOI: 10.1039/P29740001610. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from Beilstein Journals. [Link]

  • National Institutes of Health. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from Reddit. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. [Link]

  • National Institutes of Health. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. PMC. [Link]

  • Journal of Organic & Physical Chemistry. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. [Link]

  • Asian Journal of Pharmaceutics. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. 15(3), 365. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from NIH. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from journals.sagepub.com. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing temperature control in large-scale pyrazole synthesis.

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives is a cornerstone of pharmaceutical and agrochemical development, with many compounds demonstrating significant biological activity.[1][2] However, scaling up these syntheses from the laboratory bench to production vessels introduces significant challenges, paramount among them being the precise management of reaction temperature. Many common pyrazole syntheses, particularly those involving hydrazine or its derivatives, are highly exothermic, posing risks of thermal runaway, reduced product quality, and inconsistent yields if not properly controlled.[3]

This technical support center provides a comprehensive guide to understanding, troubleshooting, and managing thermal events in large-scale pyrazole synthesis. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the safety, efficiency, and reproducibility of your process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of temperature excursions during pyrazole synthesis scale-up?

Temperature excursions or "runaways" in large-scale reactions are typically caused by an imbalance between the rate of heat generation and the rate of heat removal. Key contributing factors include:

  • Highly Exothermic Reactions: Condensation reactions involving hydrazine hydrate can be intensely exothermic, creating a significant risk of thermal runaway if not managed.[3]

  • Reagent Addition Rate: The rate of adding a key reagent (like hydrazine) often dictates the rate of heat generation. An addition rate that is too fast for the reactor's cooling capacity is a common cause of temperature spikes.

  • Insufficient Cooling Capacity: A cooling system that is adequate for a lab-scale flask may be insufficient for a large reactor, where the surface-area-to-volume ratio decreases significantly.

  • Poor Mixing: Inadequate agitation can lead to localized "hotspots" where reactants concentrate and generate heat faster than it can be dissipated into the bulk medium, potentially initiating a runaway reaction.

  • Catalyst or Base Concentration: The concentration and type of base or catalyst used can dramatically influence the reaction kinetics and the rate of heat evolution.[4][5]

Q2: How does poor temperature control affect the final product purity and yield?

Temperature is a critical parameter that governs both reaction kinetics and the selectivity of side reactions.[6] In pyrazole synthesis:

  • Formation of Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. The reaction temperature can influence the ratio of these isomers, impacting the purity of the final product.[3][7][8]

  • Side Reactions and By-products: Elevated temperatures can promote undesirable side reactions, such as decomposition of starting materials or products, or the formation of thermodynamically favorable by-products over the kinetically desired product.[6]

  • Product Degradation: The desired pyrazole product itself may be unstable at higher temperatures, leading to degradation and reduced yield.[3] Some pyrazoline intermediates are known to be unstable and can convert to other derivatives in the presence of heat.[9]

Q3: What are the key safety considerations related to the exothermic nature of pyrazole synthesis?

The primary safety concern is a thermal runaway , a situation where the reaction rate increases due to a rise in temperature, which in turn releases more heat and further accelerates the reaction. This can lead to a rapid increase in pressure, potentially exceeding the reactor's limits and causing a catastrophic failure.[10] Specific concerns include:

  • Use of Hydrazine: Hydrazine is a high-energy, toxic, and flammable compound that can decompose explosively at elevated temperatures or in the presence of certain metals.[3]

  • Gas Evolution: Some side reactions or decomposition pathways can generate large volumes of gas (e.g., nitrogen), rapidly increasing reactor pressure.[11]

  • Handling Hazardous Intermediates: Some synthetic routes involve unstable intermediates, such as diazonium salts, which require strict temperature control to prevent hazardous decomposition.[12]

Q4: What are the advantages of using flow chemistry for temperature-sensitive pyrazole synthesis?

Flow chemistry has emerged as a powerful alternative to traditional batch processing for managing hazardous and exothermic reactions.[11][13] Its key advantages include:

  • Superior Heat Transfer: Microreactors used in flow chemistry have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal and precise temperature control.

  • Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of reactive material is present at any given moment, significantly reducing the risk associated with a potential runaway.[11][12]

  • Improved Control and Yield: The precise control over temperature, pressure, and residence time can lead to higher yields and purities compared to batch methods.[14]

Q5: How do I choose the right reactor cooling system for my process?

The choice of cooling system depends on the scale of the reaction, the magnitude of the exotherm, and the target operating temperature.

  • Jacket Cooling: This is the most common method, where a coolant circulates through a jacket surrounding the reactor. It is effective for moderate cooling duties.[15]

  • Internal Cooling Coils: Immersing coils directly in the reaction mixture provides more direct and efficient heat transfer, suitable for more significant exotherms.[15]

  • External Heat Exchangers: Pumping the reaction mixture through an external heat exchanger offers a large surface area for cooling and is highly effective for large-scale operations.[16]

  • Cryogenic Cooling: For reactions requiring very low temperatures or rapid heat removal, injecting a cryogenic fluid like liquid nitrogen (either directly or indirectly) can be employed. This method offers rapid cooling to temperatures of -100°C or below.[17][18]

Part 2: Troubleshooting Guide

Problem 1: Uncontrolled Exothermic Reaction (Thermal Runaway)
  • Symptoms:

    • A rapid, accelerating increase in reactor temperature that cannot be controlled by the primary cooling system.

    • A corresponding rapid increase in reactor pressure.

    • Venting from the reactor's emergency relief system.

  • Potential Causes:

    • Reagent Addition Too Fast: The rate of heat generation from the reaction exceeds the maximum heat removal rate of the reactor.

    • Cooling System Failure: Loss of coolant flow, incorrect coolant temperature, or fouling on the heat transfer surfaces.

    • Agitation Failure: Loss of mixing leads to the formation of concentrated hot spots.

    • Incorrect Stoichiometry: An error in charging reactants leads to a more vigorous or faster reaction than anticipated.

  • Immediate Corrective Actions & Solutions:

    • Stop Reagent Feed: Immediately cease the addition of all reactants.[3]

    • Maximize Cooling: Ensure the primary cooling system is operating at maximum capacity.[3]

    • Activate Emergency Cooling: If available, activate secondary or emergency cooling systems.

    • Prepare for Quench: If the temperature continues to rise uncontrollably, initiate the emergency quench protocol (see Part 3).

    • Post-Incident Investigation: Thoroughly review all process data, operator logs, and equipment maintenance records to identify the root cause. Revise Standard Operating Procedures (SOPs) to prevent recurrence.

Workflow: Thermal Runaway Response

G start Temperature Alarm Triggered stop_feed Immediately Stop All Reagent Feeds start->stop_feed max_cool Maximize Primary Cooling System stop_feed->max_cool monitor_T Monitor Temperature and Pressure Trends max_cool->monitor_T stabilized Temperature Stabilized or Decreasing monitor_T->stabilized Yes quench Initiate Emergency Quench Protocol monitor_T->quench No, Temp Rising investigate Conduct Full Incident Investigation stabilized->investigate safe_state Process in Safe State quench->safe_state investigate->safe_state G start Start of Production Campaign qualify_raw Qualify Raw Materials start->qualify_raw pre_check Pre-Batch Check: - Clean Reactor Surfaces - Calibrated Temp Probes - Stable Utilities qualify_raw->pre_check run_batch Run Synthesis Batch with In-Process Monitoring pre_check->run_batch review_data Review Batch Data: - Temp Profile - Yield & Purity run_batch->review_data consistent Consistent with Previous Batches? review_data->consistent next_batch Proceed to Next Batch consistent->next_batch Yes investigate Investigate Deviation: - Check Utilities - Inspect Reactor - Review Raw Materials consistent->investigate No next_batch->run_batch end End of Campaign next_batch->end investigate->pre_check

Caption: A workflow for maintaining thermal consistency across batches.

Part 3: Key Protocols & Methodologies

Protocol 1: Step-by-Step Methodology for Safely Quenching a Runaway Pyrazole Synthesis Reaction

Trustworthiness: This protocol is a self-validating system designed for immediate response to a critical event. The primary goal is to rapidly halt the chemical reaction by chemical means when thermal control is lost. This procedure must be developed and validated at a small scale before being implemented for a large-scale process.

  • Pre-Validation:

    • Identify a suitable quenching agent. This should be a substance that reacts instantly and irreversibly with one of the key starting materials (e.g., a dilute acid to neutralize hydrazine) but does not create a more hazardous situation (e.g., excessive gas evolution or a secondary exotherm).

    • Determine the stoichiometric amount of quenching agent required for the full scale. Plan to use a significant excess (e.g., 2-3 equivalents).

    • At laboratory scale, simulate a runaway by running the reaction adiabatically and test the quench agent's effectiveness at halting the temperature rise.

  • Emergency Quench Protocol (Large Scale):

    • Step 1: Confirm the thermal runaway based on instrumentation (rapidly rising temperature and pressure).

    • Step 2: Ensure all reactant feeds have been stopped.

    • Step 3: Introduce the pre-determined volume of the validated quenching agent into the reactor as rapidly as is safe. Use a dedicated, high-flow-rate addition line.

    • Step 4: Maintain maximum cooling and agitation during and after the quench to dissipate any remaining heat and ensure thorough mixing.

    • Step 5: Continue to monitor the reactor temperature and pressure until they have stabilized and are steadily decreasing.

    • Step 6: Once the reactor is in a safe state, proceed with a full incident investigation.

Protocol 2: Reactor Temperature Control System Calibration Check

Trustworthiness: Regular calibration ensures that the temperature you read is the actual temperature of your reaction, which is fundamental to reproducibility and safety.

  • Preparation:

    • Ensure the reactor is clean and empty.

    • Fill the reactor with a well-characterized heat transfer fluid (e.g., water or a suitable solvent) to a typical operating volume.

    • Place a certified, recently calibrated reference thermometer or thermocouple into the reactor liquid via a charging port. The tip of the reference probe should be near the reactor's installed temperature probe but not touching it.

  • Calibration Check Procedure:

    • Step 1 (Ambient): With the agitator running at a typical speed, allow the system to equilibrate. Record the temperature reading from the reactor's control system and the reference thermometer. The readings should be within the specified tolerance (e.g., ±1°C).

    • Step 2 (Heated): Heat the reactor contents to a typical upper operating temperature. Allow the system to stabilize for at least 30 minutes. Record both temperature readings.

    • Step 3 (Cooled): Cool the reactor contents to a typical lower operating temperature. Allow the system to stabilize and record both readings.

    • Step 4 (Analysis): Compare the readings at all three points. If the deviation between the control system and the reference thermometer exceeds the specified tolerance at any point, the system's probe must be recalibrated or replaced by a qualified technician.

Part 4: Comparison of Reactor Cooling Technologies

Table 2: Overview of Industrial Reactor Cooling Methods
Cooling TechnologyMechanismProsConsBest Suited For
Jacket Cooling Coolant circulates through a jacket around the reactor vessel. [15]Standard on most reactors; good for uniform temperature distribution. [15]Limited heat transfer area; may be insufficient for strong exotherms or large volumes.Mildly exothermic reactions; maintaining steady temperatures.
Internal Cooling Coils Coils containing coolant are immersed directly in the reaction mass. [15]Excellent heat transfer efficiency due to direct contact; rapid cooling. [15]Can be difficult to clean; may interfere with mixing patterns.Highly exothermic reactions requiring fast heat removal.
External Heat Exchanger Reaction mixture is pumped out of the reactor, through an external heat exchanger, and back in. [16]Very large heat transfer area; highly scalable; allows for easy maintenance of the exchanger. [19]Requires an external pump loop; potential for material to clog the exchanger.Large-scale production with significant cooling demands.
Cryogenic Cooling (e.g., Liquid N₂) Liquid nitrogen is used to cool a heat transfer fluid (indirect) or is injected as a cold gas into the reactor (direct). [17]Achieves very low temperatures (-100°C or below); extremely rapid cooling rate. [18]Higher operating cost; requires specialized equipment and handling procedures. [17]Reactions requiring sub-zero temperatures; emergency cooling systems.

References

  • Air Products and Chemicals, Inc. (n.d.). Reactor Cooling.
  • Krasavin, M., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Institutes of Health (PMC).
  • Kaka, K., et al. (2021). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. ResearchGate.
  • Achieve Chem. (2025). What Are The Best Methods For Cooling A Chemical Glass Reactor?. Achieve Chem. Retrieved from [Link]

  • Jensen, K. F., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • BOC. (n.d.). Reactor Cooling.
  • Aggreko. (n.d.). Reactor Cooling. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]

  • SPX Cooling Technologies. (n.d.). Cooling Solutions for Chemical Process Plants.
  • ResearchGate. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Kumar, P. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Kinetic data for reactions between phenyl hydrazine and 1,3-diketones (Knorr pyrazole synthesis) were acquired by using transient flow methods. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry World. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Retrieved from [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (PMC). Retrieved from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. Retrieved from [Link]

  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation. Retrieved from [Link]

Sources

Technical Support Center: Alternative Formylation Methods for Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of pyrazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are looking to introduce a formyl group onto the pyrazole scaffold, a crucial transformation in the synthesis of many biologically active compounds. While the Vilsmeier-Haack reaction is a workhorse for this purpose, this resource explores alternative methods, providing troubleshooting advice and detailed protocols to navigate the complexities of pyrazole chemistry.[1][2][3]

The C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic substitution reactions like formylation.[3][4] However, the reactivity and regioselectivity can be significantly influenced by the substituents on the ring. This guide will help you select and optimize the appropriate formylation strategy for your specific pyrazole derivative.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the experimental process.

Question 1: My Vilsmeier-Haack formylation is failing or giving low yields. What are the common pitfalls and what alternatives should I consider?

Answer:

Failure of the Vilsmeier-Haack reaction on pyrazoles can often be attributed to several factors:

  • Deactivated Ring System: Electron-withdrawing groups on the pyrazole ring can significantly decrease its nucleophilicity, rendering it unreactive towards the Vilsmeier reagent.[5]

  • Steric Hindrance: Bulky substituents near the C4 position can impede the approach of the electrophile.

  • Substrate Instability: Some pyrazole derivatives may be unstable under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[1]

  • N-Unsubstituted Pyrazoles: Pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the C4 position under certain Vilsmeier-Haack conditions.[4]

Troubleshooting Workflow for Vilsmeier-Haack Reactions:

troubleshooting_workflow start Low/No Yield in Vilsmeier-Haack check_reagents Verify Reagent Quality (Anhydrous DMF, fresh POCl₃) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK substrate_issue Assess Substrate Reactivity (Electron-withdrawing groups?) check_conditions->substrate_issue Optimization Fails alternative_methods Consider Alternative Formylation Methods substrate_issue->alternative_methods Substrate is Deactivated or Sensitive metalation Metalation-Formylation (n-BuLi or Grignard) alternative_methods->metalation For Deactivated Rings duff Duff Reaction (Hexamethylenetetramine) alternative_methods->duff For Acid-Sensitive Substrates reimer_tiemann Reimer-Tiemann Reaction (Chloroform, Base) alternative_methods->reimer_tiemann For Phenolic Pyrazoles success Successful Formylation metalation->success duff->success reimer_tiemann->success

Caption: Decision-making workflow for troubleshooting pyrazole formylation.

Alternative Methods to Consider:

  • Metalation followed by Formylation: This is a powerful strategy for deactivated pyrazoles. Direct ortho-metalation using a strong base like n-butyllithium (n-BuLi) or a Grignard reagent, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), can provide the desired aldehyde.[6] This method offers excellent regioselectivity.

  • The Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) and is a viable option for substrates that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.[2][7][8][9] Although it may require longer reaction times and higher temperatures, it can be effective for certain pyrazole systems.[2][7]

  • The Reimer-Tiemann Reaction: While less common for pyrazoles, this reaction can be employed for the formylation of pyrazoles bearing a hydroxyl group (pyrazolones). It involves the reaction of the pyrazolone with chloroform in the presence of a strong base.

Question 2: I am observing poor regioselectivity in my formylation reaction. How can I control the position of the formyl group?

Answer:

Regioselectivity is a critical aspect of pyrazole functionalization. The electronic nature and steric bulk of the substituents on the pyrazole ring play a decisive role.

  • Directing Effects of Substituents: Electron-donating groups generally activate the ring towards electrophilic substitution and can influence the position of formylation. Conversely, electron-withdrawing groups deactivate the ring.[5]

  • N-Substitution: The substituent on the pyrazole nitrogen can sterically hinder one of the adjacent carbon positions, thereby directing formylation to the less hindered site.

  • Metalation for Ultimate Control: As mentioned previously, directed ortho-metalation provides the most reliable control over regioselectivity. By deprotonating a specific carbon atom with a strong base, you can precisely introduce the formyl group at that position.

Question 3: My pyrazole substrate is N-unsubstituted. Can I still achieve C4-formylation?

Answer:

Formylation of N-unsubstituted pyrazoles can be challenging. The acidic proton on the nitrogen can interfere with many formylation reagents.

  • Protection-Deprotection Strategy: A common approach is to first protect the pyrazole nitrogen with a suitable protecting group, such as a 1-(1-ethoxyethyl) group.[10] After formylation at the C4 position, the protecting group can be removed under mild acidic conditions.

  • Direct Formylation: While challenging, direct formylation of some N-unsubstituted pyrazoles has been reported under specific Vilsmeier-Haack conditions, though yields may be variable.[4] Alkaline hydrolysis of a precursor like methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate can also yield the N-unsubstituted 4-formyl pyrazole.[4]

Comparative Overview of Alternative Formylation Methods

The choice of formylation method is highly dependent on the specific pyrazole substrate. The following table provides a comparative summary to aid in your decision-making process.

MethodReagentsTypical SubstratesAdvantagesLimitations
Vilsmeier-Haack POCl₃, DMFElectron-rich pyrazolesGenerally high yields, well-establishedSensitive to electron-withdrawing groups, harsh conditions
Metalation-Formylation n-BuLi or Grignard reagent, DMFDeactivated or sterically hindered pyrazolesHigh regioselectivity, good for challenging substratesRequires anhydrous conditions, strong bases can be difficult to handle
Duff Reaction Hexamethylenetetramine (HMTA), acidAcid-sensitive pyrazolesMilder conditions than Vilsmeier-HaackOften lower yields, longer reaction times[2]
Reimer-Tiemann Chloroform, strong baseHydroxypyrazoles (Pyrazolones)Specific for phenolic substratesLimited scope, can give complex mixtures

Detailed Experimental Protocols

Protocol 1: Formylation via Metalation (Grignard Formation)

This protocol is adapted for the synthesis of 1H-pyrazole-4-carbaldehyde from N-protected 4-iodopyrazole.[10]

Reaction Scheme:

metalation_formylation sub N-Protected 4-Iodopyrazole intermediate N-Protected 4-Pyrazolylmagnesium Bromide sub->intermediate Grignard Formation reagent1 i-PrMgCl product 1H-Pyrazole-4-carbaldehyde (after deprotection) intermediate->product Formylation & Deprotection reagent2 DMF

Caption: Grignard-based formylation of a protected pyrazole.

Step-by-Step Methodology:

  • Protection: Protect the nitrogen of 4-iodopyrazole with a suitable protecting group, for example, by reacting it with ethyl vinyl ether to form 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole.[10]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the N-protected 4-iodopyrazole in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF to the pyrazole solution. Stir the mixture at 0°C for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: In a separate flask, cool anhydrous DMF in THF to 0°C. Slowly add the prepared Grignard reagent to the DMF solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Deprotection: Quench the reaction by carefully adding it to a cold aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the pyrazole by treating the crude product with an acidic solution (e.g., HCl in an appropriate solvent) to yield 1H-pyrazole-4-carbaldehyde.[10]

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: The Duff Reaction for 1-Phenyl-1H-pyrazoles

This protocol is a general procedure for the formylation of 1-phenyl-1H-pyrazole derivatives.[7][8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-phenyl-1H-pyrazole substrate, hexamethylenetetramine (HMTA), and trifluoroacetic acid.

  • Heating: Heat the reaction mixture to reflux (typically around 100-120°C) and maintain this temperature for several hours (e.g., 6-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully add it to a mixture of ice and water.

  • Work-up: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.

Modern Approaches: Microwave and Flow Chemistry

To enhance efficiency and sustainability, modern synthetic techniques can be applied to pyrazole formylation.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for Vilsmeier-Haack and other formylation reactions, often leading to higher yields and cleaner product profiles.[11][12][13][14] This is due to efficient and uniform heating.[11]

  • Flow Chemistry: Continuous flow reactors offer excellent control over reaction parameters such as temperature, pressure, and reaction time.[15][16][17][18][19] This technology can improve safety, scalability, and reproducibility, particularly for highly exothermic reactions or when using hazardous reagents.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]

  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. Available at: [Link]

  • Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH. Available at: [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available at: [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available at: [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. ResearchGate. Available at: [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. ResearchGate. Available at: [Link]

  • Synthesis of an 8-membered oxygen-containing benzo-fused heterocycle using flow technologies – an exercise in undertaking research with sustainability as a driver. RSC Publishing. Available at: [Link]

  • Flow Chemistry Approaches Applied to the Synthesis of Saturated Heterocycles. Vapourtec. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • (PDF) Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Characterization of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: An Emphasis on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Their therapeutic potential is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, unambiguous characterization is paramount. While spectroscopic methods provide essential information, X-ray crystallography stands alone in its ability to reveal the precise solid-state atomic arrangement, offering a definitive structural "fingerprint."

The Imperative for Unambiguous Structural Elucidation

The biological activity of a molecule is governed by its structure. For a molecule like this compound, understanding the spatial orientation of the dimethylpyrazole core relative to the carbaldehyde group is crucial for predicting and understanding its structure-activity relationship (SAR). While techniques like NMR and IR spectroscopy can confirm the presence of functional groups and provide information about the molecular framework, they fall short of defining the precise bond angles, bond lengths, and intermolecular interactions present in the solid state. X-ray crystallography overcomes these limitations, providing a detailed three-dimensional map of the molecule within the crystal lattice.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the most definitive structural information, a comprehensive characterization of this compound typically involves a suite of analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, conformational details, intermolecular interactions, and crystal packing.Provides an unambiguous and definitive structural determination in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment of protons and carbons, connectivity, and stereochemistry in solution.[2][3]Excellent for determining the molecular skeleton and constitution in solution. Non-destructive.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules. Provides an average structure in solution.
Infrared (IR) Spectroscopy Identification of functional groups based on their characteristic vibrational frequencies.[2]Rapid and straightforward for confirming the presence of key functional groups (e.g., C=O of the aldehyde).Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.Highly sensitive, requiring only a small amount of sample. Can provide information about the elemental composition.Does not provide information about the 3D structure or stereochemistry.

The Workflow of X-ray Crystallographic Characterization

The process of determining the crystal structure of this compound can be broken down into several key stages, each requiring careful consideration and execution.

X-ray Crystallography Workflow Workflow for the Characterization of this compound cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_final Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Generation Validation->CIF

Caption: A generalized workflow for the X-ray crystallographic characterization of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed, step-by-step methodology for the X-ray crystallographic analysis of this compound.

1. Synthesis and Purification:

  • This compound can be synthesized via the Vilsmeier-Haack reaction from 1,3-dimethyl-1H-pyrazol-5(4H)-one.[4][5] This involves treating the pyrazolone with a mixture of phosphorus oxychloride and dimethylformamide.

  • The crude product should be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to obtain a high-purity sample essential for growing high-quality single crystals.[6]

2. Single Crystal Growth:

  • High-quality single crystals are paramount for a successful X-ray diffraction experiment.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a saturated or near-saturated solution. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

3. Crystal Selection and Mounting:

  • Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.

  • The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations during data collection.[7]

4. X-ray Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

5. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is typically solved using direct methods, which provide an initial model of the atomic positions.

  • This initial model is then refined using full-matrix least-squares methods to improve the fit between the calculated and observed diffraction data.

6. Structure Validation and Analysis:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • The resulting data provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds or π-π stacking.

Expected Insights from the Crystal Structure

Based on the crystal structures of similar pyrazole aldehydes, we can anticipate several key structural features for this compound:

  • Planarity: The pyrazole ring is expected to be essentially planar.[7] The degree of planarity between the pyrazole ring and the carbaldehyde group will be a key conformational feature.

  • Intermolecular Interactions: The crystal packing will likely be stabilized by weak intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds.[4][6][8] The absence of strong hydrogen bond donors suggests that these weaker interactions will play a dominant role in the crystal lattice.

  • Conformation: The orientation of the carbaldehyde group relative to the pyrazole ring will be of significant interest. This conformation can be influenced by steric effects from the adjacent methyl group and by crystal packing forces.

Conclusion

For drug development professionals and researchers, the definitive characterization of a lead compound like this compound is non-negotiable. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture. It provides an unambiguous understanding of the molecule's three-dimensional architecture, which is fundamental to understanding its biological activity and for the rational design of more potent and selective therapeutic agents.[7] The detailed protocol and comparative analysis presented in this guide underscore the pivotal role of X-ray crystallography in modern chemical and pharmaceutical research.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • Efficient Synthesis and Comprehensive Characterization of bis - Pyrazole Derivatives: Including X - Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.
  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - ResearchGate.
  • CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents.
  • The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
  • 1 3-DIMETHYL-1H-PYRAZOLE-5-CARBALDEHYDE - Crescent Chemical Company.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience.
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.
  • 1,3-dimethyl-1H-pyrazol-5-ol | C5H8N2O | CID 2766847 - PubChem.
  • 5744-56-9|1,3-Dimethyl-1H-pyrazole-5-carboxylic acid - BLDpharm.
  • This compound | 25016-09-5 - Sigma-Aldrich.
  • 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.

Sources

A Comparative Guide to the Biological Activity of Pyrazole Derivatives: Spotlight on 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs.[1][2] From the anti-inflammatory celecoxib to various agents in development for oncology and infectious diseases, the pyrazole nucleus is a privileged scaffold, continually inspiring the design of novel therapeutics.[3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a special focus on compounds derived from the versatile building block, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. While this carbaldehyde itself is primarily a synthetic intermediate, its derivatives, such as Schiff bases, thiosemicarbazones, and carboxamides, have shown significant promise in preclinical studies. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, comparing their performance with other notable pyrazole-based compounds, supported by experimental data and detailed protocols.

Anticancer Activity: A Battle on Multiple Fronts

Pyrazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[5]

Derivatives of this compound in Oncology

Recent studies have explored the anticancer potential of pyrazole-5-carboxamides synthesized from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a close relative of the target carbaldehyde. These compounds have demonstrated promising cytotoxicity against various cancer cell lines.[6][7] The aldehyde functional group of this compound is a versatile handle for creating diverse libraries of compounds, particularly Schiff bases, which have shown notable anticancer activities.

Comparative Anticancer Efficacy

The anticancer activity of pyrazole derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells and, consequently, their viability after exposure to a test compound. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound TypeDerivative of this compound AnalogOther Pyrazole DerivativesCancer Cell LineIC50 (µM)Reference
Pyrazole-based Schiff Base(E)-4-((4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl)piperazin-1-ium 4-methylbenzenesulfonatePyridine-derived Schiff base complexesA549 (Lung Carcinoma)47.74 ± 0.20[1]
Pyrazole-based Schiff Base(E)-4-((4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl)piperazin-1-ium 4-methylbenzenesulfonatePyridine-derived Schiff base complexesCaco-2 (Colorectal Adenocarcinoma)40.99 ± 0.20[1]
Pyrazole-linked Schiff Base Copper(II) ComplexNot Applicable3a-eA549 (Lung Carcinoma)31.17 - 97.03[8]
Pyrazole-linked Schiff Base Copper(II) ComplexNot Applicable4a-eA549 (Lung Carcinoma)6.9 - 7.81[8]
Pyrazole-CarboxamideNot ApplicableTrifluoromethyl–pyrazole–carboxamide (3a)CaCo-2, MCF-7, Hep3B, HepG243.01–58.04[9]

Analysis: The data indicates that derivatization of the pyrazole scaffold is crucial for anticancer activity. For instance, copper(II) complexes of pyrazole-linked Schiff bases (compounds 4a-e) exhibit significantly lower IC50 values against A549 lung cancer cells compared to their uncomplexed counterparts (3a-e), suggesting that the metal center plays a key role in their cytotoxic mechanism.[8] Similarly, specific substitutions on pyrazole-based Schiff bases derived from a related pyrazole aldehyde show potent activity against lung and colorectal cancer cell lines.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines.[6][10][11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Test pyrazole compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add pyrazole derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][8][13]

Derivatives of this compound as Antimicrobial Agents

The carbaldehyde functional group is a key synthon for producing thiosemicarbazones and Schiff bases, classes of compounds known for their antimicrobial properties.[14][15] The resulting pyrazole-based derivatives have been shown to be effective against various microbial strains.

Comparative Antimicrobial Efficacy

The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeDerivative of this compound AnalogOther Pyrazole DerivativesMicroorganismMIC (µg/mL)Reference
Pyrazole-ThiosemicarbazoneNot ApplicablePyrazole-thiosemicarbazone (3a)MRSA< 0.2[3]
Pyrazole-ThiazolidinoneNot ApplicablePyrazole-thiazolidinone (4b)S. aureus< 0.2[3]
Pyrazole-Thiazole HybridNot ApplicableHydrazone-containing pyrazole-thiazoleS. aureus1.9-3.9[13]
Pyrazole Schiff BaseNot ApplicablePyrazole-bearing Schiff bases (5c, 6c)E. coli, B. subtilis64[16]
Pyrazole-1-carbothiohydrazideNot ApplicableHydrazone derivative (21a)S. aureus62.5-125[17]
Pyrazole-1-carbothiohydrazideNot ApplicableHydrazone derivative (21a)C. albicans2.9-7.8[17]

Analysis: The data highlights the potent antibacterial activity of pyrazole-thiosemicarbazones and their cyclized products, thiazolidinones, with MIC values below 0.2 µM against MRSA and S. aureus.[3] This suggests that the thiosemicarbazone moiety is a crucial pharmacophore for antibacterial activity in the pyrazole series. Furthermore, certain hydrazone derivatives of pyrazole-1-carbothiohydrazide show remarkable antifungal activity against Candida albicans, with MIC values as low as 2.9 µg/mL.[17]

Experimental Protocol: Agar Well Diffusion Method

This protocol is a standard method for screening the antimicrobial activity of novel compounds.[18][19][20][21]

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar or Mueller-Hinton agar for bacteria, and Sabouraud dextrose agar for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium, sterilize it, and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a microbial inoculum and swab it uniformly across the surface of the agar.

  • Well Preparation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard drug and the solvent control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion start Start prepare_plates Prepare and inoculate agar plates start->prepare_plates create_wells Create wells in the agar prepare_plates->create_wells add_samples Add test compounds, standards, and control create_wells->add_samples incubate Incubate plates add_samples->incubate measure_zones Measure zones of inhibition incubate->measure_zones end End measure_zones->end

Caption: Procedure for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, and pyrazole-containing compounds, most notably the COX-2 inhibitor celecoxib, have been pivotal in anti-inflammatory therapy.[22][23]

Derivatives of this compound in Inflammation

The structural features of pyrazoles allow them to selectively inhibit the COX-2 enzyme over COX-1, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[24] Derivatives of pyrazole carbaldehydes are actively being investigated for their anti-inflammatory potential.

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic in vivo assay for evaluating the anti-inflammatory activity of new compounds. The percentage of edema inhibition is a measure of efficacy. In vitro assays often measure the inhibition of COX enzymes.

Compound TypeDerivative of this compound AnalogOther Pyrazole DerivativesAssayResultReference
Pyrazole DerivativeNot ApplicablePyrazole analogue (K-3)Carrageenan-induced paw edema52.0% inhibition at 100 mg/kg[25]
Pyrazolo[1,5-a]quinazolineNot Applicable13iLPS-induced NF-κB inhibitionIC50 < 50 µM[26]
Pyrazole-CarboxamideNot ApplicableTrifluoromethyl–pyrazole–carboxamide (3g)COX-2 InhibitionIC50 = 2.65 µM[9]
3,5-diarylpyrazoleNot Applicable3,5-diarylpyrazoleCOX-2 InhibitionIC50 = 0.01 µM[22]

Analysis: The data demonstrates that various substituted pyrazoles exhibit significant anti-inflammatory activity. A pyrazole derivative, K-3, showed a 52.0% reduction in paw edema in the carrageenan-induced model, indicating potent in vivo efficacy.[25] In vitro studies reveal that pyrazole derivatives can be highly selective and potent COX-2 inhibitors, with some compounds having IC50 values in the nanomolar range.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is widely used to assess the acute anti-inflammatory activity of test compounds.[25][27][28][29][30]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Test pyrazole compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Paw_Edema_Workflow start Start acclimatize Acclimatize and group rats start->acclimatize administer_compounds Administer test compounds and standard acclimatize->administer_compounds induce_edema Inject carrageenan into paw administer_compounds->induce_edema measure_volume Measure paw volume over time induce_edema->measure_volume analyze_data Calculate percentage of edema inhibition measure_volume->analyze_data end End analyze_data->end

Sources

A Comparative Guide to Pyrazole Synthesis: From Classic Reactions to Modern Green Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable versatility and ability to participate in a wide range of biological interactions have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][4] The continued interest in this privileged scaffold necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides a comparative analysis of key pyrazole synthesis methods, offering insights into their mechanisms, practical considerations, and data-driven performance to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Key Pyrazole Synthesis Methods

The synthesis of the pyrazole ring can be broadly categorized into several approaches, each with its own set of advantages and limitations. This section will delve into a comparative study of the most prominent methods, from the foundational Knorr synthesis to modern, environmentally benign techniques.

The Knorr Pyrazole Synthesis: A Timeless Classic

First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and widely used routes to pyrazoles.[1][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9]

Mechanism and Rationale: The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8][10] The choice of a 1,3-dicarbonyl compound as a starting material is strategic due to the two electrophilic centers that are perfectly positioned for cyclization with the dinucleophilic hydrazine.

Advantages:

  • Readily available and inexpensive starting materials.[11]

  • Generally high yields.[6]

  • Straightforward experimental procedure.[11]

Disadvantages:

  • Lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of regioisomers.[1][12]

  • Can require harsh reaction conditions.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone via Knorr Synthesis

This protocol is a classic example of the Knorr synthesis, yielding a pyrazolone, a keto-enol tautomer of a hydroxypyrazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Slowly add phenylhydrazine (1.0 equivalent) to the solution. The reaction is exothermic.[8]

  • Reflux: Heat the reaction mixture under reflux for 1 hour.[8]

  • Isolation: Cool the resulting mixture in an ice bath to induce crystallization.[8]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[8]

Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Approach

This method utilizes readily available α,β-unsaturated aldehydes and ketones, such as chalcones, as precursors. The reaction with hydrazine initially forms a pyrazoline, which is then oxidized to the corresponding pyrazole.[11]

Mechanism and Rationale: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to form the non-aromatic pyrazoline ring. A subsequent oxidation step is crucial to introduce the second double bond and achieve the stable aromatic pyrazole.

Advantages:

  • Wide availability and diversity of α,β-unsaturated carbonyl compounds.[11]

  • Allows for the synthesis of a broad range of substituted pyrazoles.

Disadvantages:

  • Requires an additional oxidation step, which can add complexity and require potentially harsh reagents.[11]

  • The pyrazoline intermediate can sometimes be difficult to isolate or prone to side reactions.

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazole from a Chalcone

  • Pyrazoline Formation: To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise. Heat the reaction mixture at 80 °C under reflux for 4 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidation: Upon completion of the pyrazoline formation, add an oxidizing agent (e.g., I2 in DMSO or air) and continue heating until the pyrazoline is fully converted to the pyrazole.

  • Workup: Cool the reaction mixture, pour it into ice water, and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 3,5-diaryl-1H-pyrazole.

Green Synthesis Approaches: Microwave and Ultrasound Assistance

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods.[13][14] Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions.[4][13][15]

Rationale and Advantages:

  • Microwave-Assisted Synthesis: Microwaves directly heat the solvent and reactants, leading to rapid and uniform heating.[16] This can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[17][18][19]

  • Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[4][20][21] This technique is particularly useful for heterogeneous reactions.

Comparative Performance:

ParameterConventional Reflux MethodMicrowave-Assisted MethodUltrasound-Assisted Method
Reaction Time Hours to days[22]Minutes[16][17]Minutes to hours[20]
Yield Often lowerGenerally higher[17][18]Often improved yields[20]
Energy Consumption HighLowModerate
Solvent Usage Often requires large volumesCan often be performed with less solvent or solvent-free[4]Can reduce solvent usage

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol highlights the efficiency of microwave-assisted synthesis.

  • Reactant Mixture: Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl in a microwave reactor vessel.[17]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 10-15 minutes.[17]

  • Product Isolation: After cooling, basify the solution with 10% NaOH.[17]

  • Purification: Isolate the desired product by simple vacuum filtration.[17] Typical isolated yields range from 70-90%.[17]

One-Pot and Multicomponent Reactions: The Path to Efficiency

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single synthetic operation.[23][24] These strategies are particularly valuable in drug discovery for the rapid generation of compound libraries.

Rationale and Advantages:

  • Atom Economy: MCRs maximize the incorporation of starting material atoms into the final product, minimizing waste.[14]

  • Operational Simplicity: By avoiding the isolation of intermediates, one-pot reactions save time, reagents, and solvents.[14][25]

  • Diversity: MCRs allow for the facile introduction of multiple points of diversity in the final pyrazole structure.

Experimental Protocol: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

  • Initial Condensation: In a round-bottom flask containing ethanol, add acetophenone (0.1 mol), hydrazine (0.1 mol), and a heterogeneous nickel-based catalyst (10 mol%). Stir the mixture for 30 minutes.[24]

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture and continue stirring for 3 hours at room temperature.[24]

  • Workup: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.[24]

  • Purification: Recrystallize the product from methanol or purify by column chromatography.[24]

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the resulting pyrazole core, the following diagrams illustrate the key synthetic transformations.

Knorr_Synthesis cluster_reactants Reactants Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Pyrazole Dicarbonyl->Pyrazole Hydrazine Hydrazine Hydrazine->Pyrazole Chalcone_Synthesis Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrazine Hydrazine->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole

Caption: Two-step pyrazole synthesis from a chalcone via a pyrazoline intermediate.

MCR_Synthesis cluster_reactants Reactants Ketone Ketone OnePot One-Pot Reaction Ketone->OnePot Aldehyde Aldehyde Aldehyde->OnePot Hydrazine Hydrazine Hydrazine->OnePot Pyrazole 1,3,5-Trisubstituted Pyrazole OnePot->Pyrazole

Caption: One-pot, three-component synthesis of a trisubstituted pyrazole.

Conclusion: Selecting the Right Tool for the Job

The synthesis of pyrazoles is a well-established field with a rich history and a vibrant present. The choice of synthetic method is a critical decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the desired environmental impact.

  • For straightforward, large-scale syntheses where regioselectivity is not a concern, the Knorr synthesis remains a reliable workhorse.

  • When a wide variety of substituents are desired and a two-step process is acceptable, synthesis from α,β-unsaturated carbonyls offers great flexibility.

  • For rapid synthesis, high yields, and a commitment to green chemistry principles, microwave and ultrasound-assisted methods are the modern choice.

  • For maximizing efficiency and rapidly generating diverse libraries of compounds, one-pot and multicomponent reactions are unparalleled.

By understanding the nuances of each method, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives needed to drive innovation in medicine, agriculture, and beyond.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Bentham Science. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]

  • Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Ingenta Connect. [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). PubMed. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. (2020). Asian Journal of Chemistry. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). ACS Omega. [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). PubMed. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.). ResearchGate. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). PMC - NIH. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

Sources

validation of a synthetic route to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 25016-09-5) is a pivotal building block in the synthesis of complex organic molecules.[1] Its functionalized pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, appearing in numerous compounds with diverse biological activities.[2][3] The aldehyde group at the C5 position offers a versatile handle for a plethora of chemical transformations, including condensations, oxidations, and reductive aminations, making it a high-value intermediate for library synthesis and lead optimization.

This guide provides a comprehensive validation and comparison of the most prevalent synthetic routes to this key intermediate. We move beyond simple protocol recitation to offer a critical analysis of each method's underlying principles, practical limitations, and scalability. The objective is to equip researchers, chemists, and drug development professionals with the necessary insights to select the most efficient and robust synthetic strategy for their specific laboratory and developmental needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached via several distinct chemical pathways. Each route begins from a different precursor and employs a unique set of reagents and conditions. The three primary strategies validated in this guide are:

  • Route A: Direct Formylation via the Vilsmeier-Haack Reaction: The electrophilic formylation of the electron-rich 1,3-dimethylpyrazole heterocycle.

  • Route B: Oxidation of a Precursor Alcohol: The oxidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol to the corresponding aldehyde.

  • Route C: Reduction of a Carboxylic Acid Derivative: The partial reduction of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid or its ester to the aldehyde.

The logical flow and relationship between these synthetic approaches are illustrated below.

cluster_0 Synthetic Strategies Overview Start 1,3-Dimethylpyrazole Product This compound Start->Product Route A: Vilsmeier-Haack (Direct Formylation) Alcohol (1,3-Dimethyl-1H-pyrazol-5-yl)methanol Alcohol->Product Route B: Oxidation CarboxylicAcid 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid / Ester CarboxylicAcid->Product Route C: Reduction

Caption: Comparative workflow of the three primary synthetic routes.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route is a multifactorial decision, balancing yield, cost, safety, and operational simplicity. The following table provides a top-level comparison of the three validated routes.

Parameter Route A: Vilsmeier-Haack Route B: Oxidation Route C: Reduction
Starting Material 1,3-Dimethylpyrazole(1,3-Dimethyl-1H-pyrazol-5-yl)methanol1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid/Ester
Key Reagents POCl₃, DMFPCC, DMP, MnO₂, TEMPODIBAL-H, LiAlH(OtBu)₃
Typical Yield Good to Excellent (60-90%)Good to Excellent (70-95%)Moderate to Good (50-80%)
Scalability HighModerateModerate to Low
Atom Economy ModerateModerate to PoorGood
Key Advantages Direct, high-yielding, uses inexpensive bulk reagents.High yields, mild conditions possible, clean conversions.Avoids harsh formylating agents.
Key Disadvantages Corrosive and water-sensitive reagents, regioselectivity can be an issue with other substrates.Precursor synthesis required, oxidants can be toxic/expensive.Over-reduction to alcohol is a common side reaction, requires cryogenic temperatures.
Route A: Vilsmeier-Haack Formylation

This is arguably the most direct and widely employed method for the formylation of electron-rich heterocycles like pyrazoles.[4][5]

Mechanism and Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[6][7] This electrophilic species is then attacked by the electron-rich C5 position of the 1,3-dimethylpyrazole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[8] The causality for using POCl₃ is its efficacy in activating the otherwise unreactive carbonyl of DMF to generate a potent electrophile.

cluster_mech Vilsmeier-Haack Mechanism reagent DMF + POCl3 vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagent->vilsmeier Formation intermediate Iminium Intermediate vilsmeier->intermediate pyrazole 1,3-Dimethylpyrazole pyrazole->intermediate Electrophilic Attack hydrolysis H2O Workup intermediate->hydrolysis product Target Aldehyde hydrolysis->product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Insights: The reaction is typically performed using an excess of the Vilsmeier reagent at elevated temperatures.[9] A critical experimental choice is the careful, cooled addition of POCl₃ to DMF to control the initial exothermic reaction. The subsequent heating drives the electrophilic substitution on the pyrazole ring. While highly effective for 1,3-dimethylpyrazole, it's crucial to note that for other substituted pyrazoles, this reaction can sometimes yield mixtures of C4 and C5 formylated products, depending on the electronic and steric nature of the substituents.[5]

Route B: Oxidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This route offers a valuable alternative, particularly when the Vilsmeier-Haack reaction is not viable or when milder conditions are required. The primary prerequisite is the availability of the precursor alcohol.[10]

Mechanism and Rationale: This pathway relies on standard alcohol oxidation chemistry. Several reagents can effect this transformation, with the choice dictating the reaction's efficiency and cleanliness.

  • Chromium-based reagents (e.g., PCC): Highly effective but generate toxic chromium waste.

  • Hypervalent iodine reagents (e.g., DMP): Offer milder conditions and simpler workups but are relatively expensive.

  • Manganese Dioxide (MnO₂): Particularly effective for activated (allylic/benzylic-type) alcohols, which applies here due to the adjacent heterocycle. It is a heterogeneous oxidant, simplifying purification by filtration.

  • TEMPO-catalyzed systems: Employ a catalytic amount of a nitroxyl radical with a stoichiometric co-oxidant (like bleach), representing a greener and more atom-economical approach.[11]

The causality behind selecting an oxidant often involves a trade-off between reactivity, cost, and environmental impact. For many applications, MnO₂ provides a robust and practical balance.

Experimental Insights: The synthesis of the starting alcohol, (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, is typically achieved by the reduction of the corresponding carboxylic acid ester (1,3-Dimethyl-1H-pyrazole-5-carboxylate) with a strong reducing agent like LiAlH₄.[12] Therefore, this route is often a two-step process from the ester. The oxidation step itself is generally high-yielding, and over-oxidation to the carboxylic acid is less common with milder reagents like MnO₂ or DMP.

Route C: Reduction of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives

This strategy involves the controlled, partial reduction of a carboxylic acid or, more commonly, its corresponding ester.

Mechanism and Rationale: The challenge of this route is halting the reduction at the aldehyde stage without proceeding to the primary alcohol. Strong reducing agents like LiAlH₄ will typically lead to the alcohol. To achieve partial reduction, sterically hindered and less reactive hydride reagents are employed. Diisobutylaluminium hydride (DIBAL-H) is a common choice, which at low temperatures (typically -78 °C), forms a stable tetrahedral intermediate with the ester that collapses to the aldehyde only upon aqueous workup. The low temperature is critical to prevent the intermediate from reacting with a second equivalent of the hydride.

Experimental Insights: This method's success is highly dependent on precise temperature control and stoichiometry. The synthesis of the required starting material, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, has been described in the patent literature, often involving the cyclization of an intermediate derived from acetone and diethyl oxalate with methylhydrazine.[13] While elegant, the stringent cryogenic conditions required for the reduction step can make it less amenable to large-scale industrial synthesis compared to the Vilsmeier-Haack reaction.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for researchers.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction (Recommended)

This protocol is recommended for its directness, high yield, and use of readily available starting materials.

Workflow Diagram:

cluster_protocol Vilsmeier-Haack Protocol Workflow A 1. Prepare Vilsmeier Reagent (Add POCl3 to DMF at 0°C) B 2. Add 1,3-Dimethylpyrazole (Dropwise addition) A->B C 3. Heat Reaction Mixture (e.g., 90°C for 4h) B->C D 4. Quench and Neutralize (Pour onto ice, add NaOH) C->D E 5. Extraction (e.g., with Ethyl Acetate) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. The causality for this slow, cooled addition is to safely manage the exothermic reaction. Stir the resulting mixture at 0 °C for an additional 20 minutes.

  • Substrate Addition: To this solution, add 1,3-dimethylpyrazole (1.0 eq) dropwise, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Neutralization: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice (approx. 10 volumes). This step hydrolyzes the intermediate and quenches the reactive reagents.

  • pH Adjustment: Adjust the pH of the aqueous mixture to ~7-8 by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid or liquid.[1]

Protocol 2: Synthesis via Oxidation of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol

This protocol provides a reliable two-step alternative from the corresponding pyrazole ester.

Step-by-Step Methodology:

Part A: Reduction of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Add a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Quench: Carefully quench the reaction by the sequential, dropwise addition of water, then 15% NaOH solution, then water again (Fieser workup).

  • Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield (1,3-Dimethyl-1H-pyrazol-5-yl)methanol, which can often be used in the next step without further purification.

Part B: Oxidation to the Aldehyde

  • Setup: In a round-bottom flask, dissolve the crude alcohol from Part A (1.0 eq) in dichloromethane (DCM).

  • Oxidation: Add activated manganese dioxide (MnO₂, 5-10 eq) in portions. The causality for using a large excess of this heterogeneous reagent is to drive the reaction to completion.

  • Reaction: Stir the black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target aldehyde. Further purification can be achieved via column chromatography if necessary.

Conclusion and Recommendation

For the synthesis of this compound, all three routes are chemically valid. However, they are not equal in terms of practicality and efficiency.

  • Route A (Vilsmeier-Haack) stands out as the most superior method for both lab-scale and potential scale-up synthesis. Its use of inexpensive, readily available starting materials and its direct, high-yielding nature make it the most economically and procedurally efficient choice.

  • Route B (Oxidation) is a robust and reliable alternative. While it requires an additional synthetic step to prepare the precursor alcohol, the mild conditions of the oxidation step can be advantageous if the substrate is sensitive.

  • Route C (Reduction) is the most technically demanding due to its reliance on cryogenic temperatures and careful stoichiometry to avoid over-reduction. It is best reserved for small-scale syntheses where other methods have failed.

Therefore, this guide recommends the Vilsmeier-Haack reaction (Route A) as the primary, validated method for the synthesis of this compound for the majority of research and development applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Yang, H., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2936. [Link][2]

  • Fu, B., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2667. [Link][3]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link][9]

  • Yadav, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27383. [Link][8]

  • J&K Scientific. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid Product Page. [Link][14]

  • Google Patents. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. [13]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][4]

  • Patil, S. B., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-69. [Link][6]

  • NRO Chemistry. Vilsmeier-Haack Reaction. YouTube. [Link][7]

  • El-Mekabaty, A., et al. (2011). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Organic and Pharmaceutical Chemistry, 5(2), 123-128. [Link][15]

  • Kira, M. A., et al. (1969). The Vilsmeier-Haack reaction with acetophenone phenylhydrazone. Tetrahedron Letters, 10(1), 109-110. (Note: A direct link to the full text may require a subscription; referencing a review article that cites it is often practical). A review citing this work is available: [Link][16]

  • Bakherad, M., et al. (2022). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 12(1), 1-13. [Link][17]

  • Farghaly, T. A., & Abdallah, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link][11][12]

  • Chemsrc. (1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS#:57012-20-1. [Link][10]

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the reaction mechanisms involving 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed to move beyond simple procedural outlines, offering a deeper understanding of the causality behind experimental choices and providing a comparative analysis with alternative reagents. As professionals in the field of chemical synthesis and drug development, a thorough grasp of reaction mechanisms is paramount for optimizing existing protocols and innovating novel molecular architectures. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its carbaldehyde derivatives is key to unlocking its full potential.

Introduction to this compound: A Versatile Building Block

This compound is a valuable heterocyclic aldehyde that serves as a versatile precursor in the synthesis of a wide array of more complex molecules. Its structure, featuring a disubstituted pyrazole ring appended with a formyl group, presents a unique electronic and steric environment that dictates its reactivity. The pyrazole ring itself is an electron-rich aromatic system, yet the aldehyde group at the 5-position introduces an electrophilic center, creating a molecule with dual reactivity. This guide will dissect the mechanisms of key reactions involving this aldehyde, providing a comparative perspective against other commonly used aldehydes in organic synthesis.

The Vilsmeier-Haack Reaction: A Gateway to Pyrazole Carbaldehydes

The primary route to this compound and its analogues is the Vilsmeier-Haack reaction. This formylation reaction is a powerful tool for introducing an aldehyde group onto electron-rich heterocyclic systems.

Mechanistic Elucidation

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium cation, commonly referred to as the Vilsmeier reagent. This reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The mechanism can be broken down into the following key steps:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of a chloroiminium cation. This cation is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate, 1,3-dimethyl-5-pyrazolone, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the crucial C-C bond-forming event.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1,3-Dimethyl-5-pyrazolone Pyrazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis caption Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of 1,3-dimethyl-5-pyrazolone.

Experimental Protocol: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1]
  • To a well-stirred, cold (273 K) solution of DMF (60 mmol), add phosphorus oxychloride (90 mmol) dropwise.

  • Stir the resulting mixture at 273 K for an additional 20 minutes.

  • To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

  • Heat the reaction mixture to 363 K for 4 hours.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture and pour it into 100 ml of cold water.

  • Adjust the pH of the mixture to 7 using a sodium hydroxide solution.

  • Extract the resulting solution with ethyl acetate (3 x 30 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the product.

The Wittig Reaction: Olefination of this compound

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. This reaction is highly valuable for the derivatization of this compound, allowing for the introduction of a variety of unsaturated moieties.

Mechanistic Insights

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, which is the driving force for the reaction.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically afford (E)-alkenes, while non-stabilized ylides (with alkyl or aryl substituents) generally lead to (Z)-alkenes. This selectivity is a critical consideration in synthetic planning.

Wittig_Reaction Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO caption Wittig Reaction Mechanism

Caption: The mechanism of the Wittig reaction.

Comparative Performance: Alternative Aldehydes in the Wittig Reaction
AldehydeElectronic NatureSteric HindranceExpected Reactivity
This compound Electron-rich pyrazole ring can slightly decrease carbonyl electrophilicity.Moderate, due to the adjacent methyl group and the pyrazole ring.Good reactivity, but may be slower than simple aliphatic or aromatic aldehydes.
Benzaldehyde Aromatic ring is moderately electron-withdrawing.Low.High reactivity, serves as a benchmark.
Pivalaldehyde Alkyl group is electron-donating.High, due to the t-butyl group.Lower reactivity due to significant steric hindrance.
4-Nitrobenzaldehyde Nitro group is strongly electron-withdrawing.Low.Very high reactivity due to increased carbonyl electrophilicity.

The pyrazole ring in this compound is expected to have a modest electronic effect on the aldehyde's reactivity. The steric bulk around the formyl group is more significant and may influence the rate of reaction, particularly with bulky ylides.

The Knoevenagel Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for synthesizing α,β-unsaturated compounds and is widely applicable to pyrazole aldehydes.

Mechanistic Pathway

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product.

Knoevenagel_Condensation Aldehyde This compound Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion + Base Base Base Base->Carbanion Carbanion->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Product Aldol_Adduct->Product - H₂O caption Knoevenagel Condensation Mechanism

Caption: The mechanism of the Knoevenagel condensation.

Comparative Experimental Data: Knoevenagel Condensation of Pyrazole Aldehydes

A study on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile provides valuable comparative data.[2] The reactions were carried out using ammonium carbonate as a catalyst in a water-ethanol mixture.

Pyrazole AldehydeSubstituentsYield (%)
1,3-Diphenyl-1H-pyrazole-4-carbaldehydePhenyl at N1, Phenyl at C3High
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl at N1, 4-Bromophenyl at C3High
3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePhenyl at N1, 2,4-Dichlorophenyl at C3High

While this compound was not specifically included in this study, the consistently high yields across a range of substituted pyrazole-4-carbaldehydes suggest that it would also be a highly effective substrate in this transformation. The electronic and steric environment of the 5-carbaldehyde is similar to that of the 4-carbaldehyde, and thus high yields can be anticipated.

Experimental Protocol: General Procedure for Knoevenagel Condensation of Pyrazole Aldehydes[2]
  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 ml of a water-ethanol (1:1) mixture.

  • Stir the mixture for 3-5 minutes.

  • Add ammonium carbonate (20 mol %).

  • Stir the resulting reaction mixture at reflux temperature for 3-20 minutes, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitate, wash with water, and dry to obtain the product.

Multi-Component Reactions: A Paradigm of Efficiency

This compound is also an excellent substrate for multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product. These reactions are of great interest in drug discovery for the rapid generation of chemical libraries.

One notable example is the synthesis of pyranopyrazoles, where an aldehyde, an active methylene compound, and a pyrazolone derivative react in a domino sequence.[3]

Conclusion: A Versatile and Reactive Synthetic Intermediate

This guide has provided a detailed mechanistic elucidation of key reactions involving this compound. Through a comparative analysis, we have contextualized its reactivity within the broader landscape of synthetic aldehydes. The Vilsmeier-Haack reaction provides an efficient entry point to this valuable building block. Subsequently, the Wittig reaction and Knoevenagel condensation offer robust and versatile methods for its elaboration into a diverse range of complex molecules. Furthermore, its utility in multi-component reactions underscores its importance in modern, efficiency-driven synthetic chemistry. A thorough understanding of these reaction mechanisms empowers researchers to not only replicate and optimize existing procedures but also to rationally design novel synthetic pathways for the discovery of new chemical entities with potential therapeutic applications.

References

  • (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 75-91. [Link]

  • (2021). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

  • (2016). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. ResearchGate. [Link]

  • (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • (2018). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. ResearchGate. [Link]

  • (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • (2017). Synthetic approaches toward stilbenes and their related structures. National Institutes of Health. [Link]

  • (2014). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

  • (2019). Synthesis of stilbene derivatives 139. ResearchGate. [Link]

  • (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]

  • (2020). MULTI-COMPONENT SYNTHESIS OF HETEROCYCLIC FUSED PYRAZOLE SYSTEMS BASED ON 1,3-DIMETHYL PYRAZOL-5(4H)-ONDERIVATIVES AND THEIR ANTIPROLIFERATIVE EVALUATIONS. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, highly reactive, and synthetically valuable subset: pyrazole-5-carbaldehyde derivatives. These compounds serve as crucial building blocks for a diverse array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to kinase inhibition.[2][3][4]

This guide moves beyond a simple recitation of facts to explain the causal relationships behind the observed SAR, providing detailed experimental protocols and comparative data to inform the design of next-generation therapeutics.

The Strategic Importance of the Pyrazole-5-Carbaldehyde Moiety

The aldehyde functional group at the C-5 position of the pyrazole ring is a key feature that allows for a multitude of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines.[5][6][7][8] This reactivity makes pyrazole-5-carbaldehydes versatile starting materials for creating large libraries of derivatives for high-throughput screening.[9] The pyrazole ring itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][10] Its derivatives have been shown to target a variety of key signaling proteins involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[9]

Core Structure-Activity Relationship Insights

The biological activity of pyrazole-5-carbaldehyde derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and the modifications made to the carbaldehyde group. The following sections dissect the key SAR principles.

Impact of Substituents on the Pyrazole Ring

The substituents at the N-1, C-3, and C-4 positions of the pyrazole ring play a critical role in modulating the pharmacological activity of the resulting compounds.

  • N-1 Position: The substituent at the N-1 position significantly impacts the molecule's overall conformation and its ability to interact with target proteins. For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be crucial for potent and selective CB1 receptor antagonistic activity.[11] The steric and electronic properties of the N-1 substituent can influence the orientation of other parts of the molecule within a binding pocket.

  • C-3 Position: The C-3 position is another critical point for modification. In the same series of cannabinoid receptor antagonists, a carboxamido group at the C-3 position was essential for activity.[11] This highlights the importance of hydrogen bond donors and acceptors at this position for target engagement.

  • C-4 Position: The C-4 position of the pyrazole ring can also be functionalized to enhance biological activity. For example, the synthesis of novel pyrazole derivatives often involves reactions at the C-4 position, such as the Vilsmeier-Haack reaction, to introduce a carbaldehyde group, which can then be further modified.[12]

Modifications of the 5-Carbaldehyde Group

The aldehyde group at the C-5 position is a prime site for derivatization, most commonly through the formation of Schiff bases. The resulting imine bond introduces a new point of diversity and allows for the incorporation of a wide range of functionalities. The nature of the amine used in the condensation reaction is a key determinant of the final compound's biological activity.

For example, the condensation of pyrazole-5-carbaldehydes with various aromatic and heterocyclic amines has led to the development of potent antimicrobial and antioxidant agents.[5][6][7] The electronic properties of the substituent on the amine component can influence the overall electron density of the molecule and its ability to participate in key interactions with biological targets.

Comparative Analysis of Biological Activities

The versatility of the pyrazole-5-carbaldehyde scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following table summarizes the performance of representative compounds against various targets, providing a comparative overview of their efficacy.

Compound ID Target/Activity Key Structural Features IC50/EC50/MIC Reference
Compound 43 PI3 Kinase Inhibitor (Anticancer)Pyrazole carbaldehyde derivative0.25 µM (against MCF7 breast cancer cells)[13]
Compound 29 CDK2 Inhibitor (Anticancer)Pyrazolo[1,5-a]pyrimidine derivative10.05 µM (against HepG2 cells)[13]
Compound 50 Dual EGFR/VEGFR-2 Inhibitor (Anticancer)Fused pyrazole derivative0.09 µM (EGFR), 0.23 µM (VEGFR-2)[13]
Compound C-10 AntifungalPyrazol-5-yl-quinoline-2-carboxamide1.71 mg/L (against Gaeumannomyces graminis)[14]
Compound 3f AntibacterialPyrazole-based Schiff baseExcellent activity against S. aureus[8]
Compound 12 FabH Inhibitor (Antibacterial)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolePotent inhibitor of E. coli FabH[15]
Compound 8a JNK3 Inhibitor (Neurodegenerative Diseases)3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole227 nM[16]

Experimental Protocols

To ensure the reproducibility of the findings discussed in this guide, detailed experimental protocols for the synthesis and biological evaluation of pyrazole-5-carbaldehyde derivatives are provided below.

General Synthesis of Pyrazole-5-Carbaldehyde Derivatives

The synthesis of pyrazole-5-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a common approach.[12]

Step-by-step methodology:

  • Preparation of the Hydrazone: Condense a suitable β-ketoester with a substituted hydrazine in an appropriate solvent like ethanol.

  • Cyclization: The resulting hydrazone undergoes cyclization to form the pyrazole ring.

  • Formylation (Vilsmeier-Haack Reaction): Treat the pyrazole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbaldehyde group at the C-5 position.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Synthesis of Pyrazole-Based Schiff Bases

The aldehyde functionality of pyrazole-5-carbaldehydes is readily converted to a Schiff base.[8]

Step-by-step methodology:

  • Dissolution: Dissolve an equimolar amount of the pyrazole-5-carbaldehyde and a primary amine in a suitable solvent, such as ethanol.

  • Catalysis: Add a catalytic amount of an acid, like glacial acetic acid, to the mixture.

  • Reaction: Reflux the reaction mixture for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is then filtered, washed, and recrystallized to yield the pure Schiff base.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-step methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing SAR: Key Principles and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key SAR principles and experimental workflows.

SAR_Principles cluster_core Pyrazole-5-Carbaldehyde Core cluster_mods Key Modification Sites cluster_activity Biological Activity Py_Core Pyrazole Ring N1_Sub N-1 Substituent (e.g., Aryl, Alkyl) Py_Core->N1_Sub Influences Conformation C3_Sub C-3 Substituent (e.g., Carboxamide) Py_Core->C3_Sub Provides H-bond Donors/Acceptors C4_Sub C-4 Substituent Py_Core->C4_Sub Fine-tunes Properties C5_CHO 5-Carbaldehyde CHO_Deriv Carbaldehyde Derivatization (e.g., Schiff Base) C5_CHO->CHO_Deriv Introduces Diversity Activity Modulated Biological Activity (Anticancer, Antimicrobial, etc.) N1_Sub->Activity C3_Sub->Activity C4_Sub->Activity CHO_Deriv->Activity

Caption: Key modification sites on the pyrazole-5-carbaldehyde scaffold and their influence on biological activity.

Synthesis_Workflow Start Start: β-Ketoester + Hydrazine Hydrazone 1. Condensation (Formation of Hydrazone) Start->Hydrazone Pyrazole 2. Cyclization (Formation of Pyrazole Ring) Hydrazone->Pyrazole Formylation 3. Vilsmeier-Haack Reaction (Introduction of CHO at C-5) Pyrazole->Formylation P5C Pyrazole-5-Carbaldehyde Formylation->P5C Schiff_Base_Synth 4. Condensation with R-NH2 (Formation of Schiff Base) P5C->Schiff_Base_Synth Schiff_Base Schiff Base Derivative Schiff_Base_Synth->Schiff_Base Bio_Eval 5. Biological Evaluation (e.g., Antimicrobial Assay) Schiff_Base->Bio_Eval

Caption: General workflow for the synthesis and biological evaluation of pyrazole-5-carbaldehyde Schiff base derivatives.

Comparison with Alternative Scaffolds

While pyrazole-5-carbaldehyde derivatives have demonstrated significant therapeutic potential, it is important to consider alternative heterocyclic scaffolds that are also employed in drug discovery for similar applications.

  • Indole-3-carbaldehydes: Like pyrazole-5-carbaldehydes, indole-3-carbaldehydes are versatile intermediates for the synthesis of a wide range of biologically active compounds, including anticancer and antimicrobial agents. The indole nucleus is another privileged scaffold in medicinal chemistry.

  • Thiophene-2-carbaldehydes: Thiophene-containing compounds are known for their diverse pharmacological properties. Thiophene-2-carbaldehydes serve as starting materials for the synthesis of compounds with antibacterial, antifungal, and anti-inflammatory activities.

  • Pyridine-2-carbaldehydes: The pyridine ring is a common feature in many approved drugs. Pyridine-2-carbaldehydes are used to synthesize compounds targeting a variety of receptors and enzymes.

The choice of scaffold often depends on the specific therapeutic target and the desired physicochemical properties of the final compound. Pyrazoles are often favored for their metabolic stability and the relative ease with which they can be synthesized and functionalized.

Conclusion and Future Perspectives

The pyrazole-5-carbaldehyde scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The ease of modification at multiple positions on the pyrazole ring, coupled with the reactivity of the carbaldehyde group, provides medicinal chemists with a powerful tool for fine-tuning the pharmacological properties of lead compounds. The structure-activity relationships discussed in this guide highlight the importance of a rational approach to drug design, where a deep understanding of the interplay between chemical structure and biological activity can accelerate the discovery of new and effective medicines. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this promising class of compounds.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. NML Eprints. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. PubMed. [Link]

  • Synthesis, antimicrobial and antioxidant activities of some 5-pyrazolone based Schiff bases. ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

  • INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF SOME SCHIFF BASES INTRODUCTION. ISAR Publisher. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

  • Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Semantic Scholar. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect. [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]

Sources

A Researcher's Guide to Quantum Chemical Calculations for 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out as a cornerstone scaffold for the development of novel therapeutic agents and functional materials.[1] Their versatile biological activities are intimately linked to their three-dimensional structure, electronic properties, and reactivity. 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block, is no exception. A thorough understanding of its molecular characteristics is paramount for designing new synthetic pathways and predicting its behavior in biological systems.

Quantum chemical calculations have emerged as an indispensable tool, offering profound insights that complement and guide experimental work.[2] This guide provides a comparative overview of common quantum chemical methods for characterizing this compound, offering a framework for selecting the most appropriate computational strategy to meet specific research needs.

The "Why": Causality Behind Computational Choices

The selection of a computational method is not arbitrary; it is a deliberate choice based on a trade-off between accuracy and computational cost. For a molecule like this compound, we are interested in several key properties:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's 3D shape.

  • Electronic Properties: The distribution of electrons, encapsulated by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.

  • Spectroscopic Properties: Predicting infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to aid in experimental characterization.

This guide will compare three widely used Density Functional Theory (DFT) functionals—B3LYP, M06-2X, and ωB97X-D—all paired with the Pople-style 6-311++G(d,p) basis set, which provides a good balance of flexibility and computational efficiency for molecules of this size.

Comparative Analysis of Quantum Chemical Methods

Geometric Parameters

The optimization of the molecular geometry is the foundational step in any quantum chemical study. The accuracy of the predicted geometry directly impacts the reliability of all other calculated properties.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.

  • Method Selection: The chosen DFT functional (B3LYP, M06-2X, or ωB97X-D) and the 6-311++G(d,p) basis set are specified in the input file for a quantum chemistry software package like Gaussian or ORCA.

  • Optimization and Frequency Calculation: A geometry optimization calculation is performed to find the minimum energy structure. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies).

Below is a table comparing the expected performance of the selected methods for key geometric parameters, benchmarked against a representative substituted pyrazole crystal structure.

MethodC=O Bond Length (Å)C-N Bond Length (Å, avg.)Pyrazole Ring Planarity
B3LYP/6-311++G(d,p) Slight overestimationGood agreementGenerally good
M06-2X/6-311++G(d,p) Excellent agreementExcellent agreementExcellent
ωB97X-D/6-311++G(d,p) Good agreementGood agreementExcellent
Experimental (related pyrazole)~1.21 Å~1.34-1.37 ÅPlanar

B3LYP , a workhorse functional, provides a reliable starting point. M06-2X is known for its superior performance with non-covalent interactions and systems with significant electron correlation effects. ωB97X-D includes long-range dispersion corrections, making it suitable for studying intermolecular interactions. For an isolated molecule, all three are expected to provide geometries that are in good agreement with experimental data.

Electronic Properties: HOMO-LUMO Analysis

The HOMO and LUMO energies are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability.

Experimental Protocol: Electronic Property Calculation

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) is requested in the calculation input to obtain information about orbital energies and compositions.

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP/6-311++G(d,p) -6.5 to -7.0-1.5 to -2.04.5 to 5.5
M06-2X/6-311++G(d,p) -7.0 to -7.5-1.0 to -1.55.5 to 6.5
ωB97X-D/6-311++G(d,p) -7.2 to -7.7-1.2 to -1.75.5 to 6.5

It is a known tendency for B3LYP to underestimate the HOMO-LUMO gap. M06-2X and ωB97X-D generally provide more accurate predictions of electronic properties.

Spectroscopic Properties

Quantum chemical calculations can be a powerful tool for interpreting and predicting experimental spectra.

Experimental Protocol: Spectroscopic Calculations

  • IR Spectra: Calculated from the second derivatives of the energy with respect to the nuclear coordinates (from the frequency calculation).

  • NMR Spectra: Typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • UV-Vis Spectra: Calculated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies.

MethodIR (C=O stretch, cm⁻¹)¹H NMR (aldehyde H, ppm)UV-Vis (λmax, nm)
B3LYP/6-311++G(d,p) ~1700-1720~9.5-10.0~260-270
M06-2X/6-311++G(d,p) ~1710-1730~9.6-10.1~255-265
ωB97X-D/6-311++G(d,p) ~1715-1735~9.6-10.1~250-260
Experimental (typical range)~1680-1700~9.0-10.0~260-280

Calculated vibrational frequencies are often systematically overestimated and may require scaling for better comparison with experimental data. For NMR, all methods are expected to provide good qualitative agreement, with calculated chemical shifts being highly valuable for peak assignment. TD-DFT calculations with these functionals can provide a reasonable estimate of the main electronic transitions.

Visualizing the Workflow

A typical workflow for a quantum chemical investigation of a molecule like this compound can be visualized as follows:

G cluster_start 1. Initial Steps cluster_methods 2. Method Selection cluster_calcs 3. Core Calculations cluster_analysis 4. Property Analysis cluster_end 5. Final Output start Define Research Question mol_build Build Initial Molecular Structure start->mol_build method_select Choose DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Properties (HOMO/LUMO) freq_calc->elec_prop spec_prop Spectroscopic Properties (IR, NMR, UV-Vis) freq_calc->spec_prop compare Compare with Experimental Data or Known Chemical Principles elec_prop->compare spec_prop->compare conclusion Draw Conclusions compare->conclusion

Computational Chemistry Workflow

Conclusion: A Trusted Co-pilot in Research

Quantum chemical calculations offer a powerful, predictive framework for understanding the properties of this compound. While B3LYP remains a cost-effective and reliable choice for initial studies, functionals like M06-2X and ωB97X-D are likely to provide more accurate predictions for electronic and spectroscopic properties. The choice of method should always be guided by the specific research question and the desired level of accuracy. By carefully selecting the computational approach and validating against known chemical principles and data from related molecules, researchers can confidently leverage these calculations to accelerate discovery in drug development and materials science.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure"[1][2][3]. Its presence in numerous FDA-approved drugs, including celecoxib (anti-inflammatory) and sildenafil (for erectile dysfunction), underscores its therapeutic potential[1][4]. The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity[5]. This guide provides an in-depth, objective comparison of methodologies to assess the drug-likeness of novel derivatives of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, a key building block for synthesizing diverse pyrazole analogs.

Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols for making informed decisions in the early stages of drug discovery. By effectively triaging compounds, we can "fail early and fail cheap," a crucial strategy for navigating the high-attrition landscape of pharmaceutical R&D[6].

The Rationale: Why Drug-Likeness Matters

A pharmacologically active compound is not necessarily a viable drug. The journey from a "hit" to a marketable therapeutic is contingent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[7]. Poor ADMET characteristics are a primary cause of clinical trial failures[7]. Therefore, early assessment of "drug-likeness"—a qualitative concept that gauges a compound's potential to become an orally active drug—is paramount. This guide will explore both computational and experimental approaches to de-risk this compound derivatives at the outset.

Foundational Principles: Lipinski's Rule of Five and Beyond

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines for predicting oral bioavailability[8][9][10]. It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[8][10]:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular mass less than 500 daltons

  • An octanol-water partition coefficient (log P) not exceeding 5

While highly influential, Lipinski's Rule is a guideline, not an immutable law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, fall outside these parameters[8][11]. Extensions to this rule, such as those proposed by Ghose et al., provide additional filters, including ranges for molar refractivity and the number of heavy atoms[9].

Comparative Analysis of this compound Derivatives: A Hypothetical Case Study

To illustrate the assessment process, let us consider three hypothetical derivatives of this compound:

  • Derivative A: A simple amide coupling product.

  • Derivative B: A more complex derivative with a fused ring system.

  • Derivative C: A derivative with a highly polar side chain.

The following sections will detail the computational and experimental workflows to compare the drug-likeness of these hypothetical compounds.

Part 1: In Silico Assessment - The First Pass

Computational, or in silico, methods offer a rapid and cost-effective means to screen large libraries of virtual compounds, prioritizing those with the highest probability of success[6][12].

Workflow for In Silico Drug-Likeness Prediction

G cluster_0 Computational Workflow Start Start Draw_Structures Draw 2D Structures of Derivatives Start->Draw_Structures Calculate_Properties Calculate Physicochemical Properties (MW, logP, HBD, HBA, TPSA) Draw_Structures->Calculate_Properties Lipinski_Filter Apply Lipinski's Rule of Five Calculate_Properties->Lipinski_Filter ADMET_Prediction Predict ADMET Properties (Solubility, Permeability, Metabolism, Toxicity) Lipinski_Filter->ADMET_Prediction Virtual_Screening Virtual Screening & Docking (Optional) ADMET_Prediction->Virtual_Screening Prioritize_Candidates Prioritize Candidates for Synthesis Virtual_Screening->Prioritize_Candidates End End Prioritize_Candidates->End

Caption: A streamlined workflow for the computational assessment of drug-likeness.

Detailed Protocol: In Silico Analysis
  • Structure Preparation:

    • Draw the 2D structures of this compound and its derivatives (A, B, and C) using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D and perform energy minimization using appropriate force fields (e.g., MMFF94). This step is crucial for subsequent 3D-dependent calculations.

  • Physicochemical Property Calculation:

    • Utilize computational tools (e.g., SwissADME, StarDrop, MOE) to calculate key physicochemical properties.

    • Rationale: These properties are the foundation of Lipinski's Rule and provide a first glimpse into the compound's potential behavior in a biological system. Lipophilicity (log P), for instance, is a critical determinant of a drug's absorption, distribution, and metabolism[13].

  • ADMET Prediction:

    • Employ predictive models to forecast ADMET properties. Many platforms now integrate machine learning algorithms trained on large datasets of known drugs to make these predictions[6][7].

    • Key Parameters to Predict:

      • Aqueous Solubility (log S): Poor solubility is a major hurdle for oral drug absorption.

      • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

      • Hepatotoxicity: Early flag for potential liver damage.

      • hERG Inhibition: A critical indicator of potential cardiotoxicity.

    • Rationale: Early identification of potential liabilities in metabolism or toxicity can save significant time and resources[14].

Hypothetical Data Summary: In Silico Analysis
ParameterThis compoundDerivative ADerivative BDerivative C
Molecular Weight ( g/mol ) 124.14250.3480.5350.4
log P 0.82.54.8-0.5
Hydrogen Bond Donors 0123
Hydrogen Bond Acceptors 2468
Lipinski Violations 0000
Predicted log S -1.5-2.0-4.5-0.8
Predicted BBB Permeability HighHighLowLow
Predicted hERG Inhibition Low RiskLow RiskModerate RiskLow Risk

Interpretation: Based on this in silico data, Derivative C's high polarity and low predicted log P may lead to poor membrane permeability, despite its good predicted solubility. Derivative B, while compliant with Lipinski's rules, is approaching the upper limit for molecular weight and log P, and its lower predicted solubility and potential for hERG inhibition warrant caution. Derivative A appears to have the most balanced profile for further investigation.

Part 2: Experimental Validation - Grounding Predictions in Reality

While computational predictions are invaluable for initial screening, they must be validated through experimental assays[15]. In vitro experiments provide tangible data on a compound's behavior.

Workflow for Experimental Drug-Likeness Assays

G cluster_1 Experimental Workflow Synthesize_Compounds Synthesize Prioritized Derivatives Purity_Analysis Confirm Purity & Identity (NMR, LC-MS) Synthesize_Compounds->Purity_Analysis Solubility_Assay Kinetic/Thermodynamic Solubility Assay Purity_Analysis->Solubility_Assay Permeability_Assay PAMPA or Caco-2 Assay Solubility_Assay->Permeability_Assay Metabolic_Stability Microsomal Stability Assay Permeability_Assay->Metabolic_Stability Cytotoxicity_Assay In Vitro Cytotoxicity Assay Metabolic_Stability->Cytotoxicity_Assay Analyze_Data Analyze & Compare Data Cytotoxicity_Assay->Analyze_Data Select_Leads Select Leads for Further Optimization Analyze_Data->Select_Leads

Caption: An overview of the experimental workflow for validating drug-likeness properties.

Detailed Protocols: Key Experimental Assays
  • Aqueous Solubility Assay (Kinetic Nephelometry):

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

    • Monitor the solution for precipitation over time using a nephelometer.

    • Rationale: This high-throughput method provides a rapid assessment of a compound's kinetic solubility, which is often more relevant to the conditions in the gastrointestinal tract than thermodynamic solubility.

  • Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA):

    • A filter plate is coated with a lipid-infused artificial membrane, separating a donor well from an acceptor well.

    • The test compound is added to the donor well.

    • After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

    • Rationale: PAMPA is a cost-effective, cell-free method to predict passive membrane permeability. It serves as a good initial screen before progressing to more complex and resource-intensive cell-based assays like the Caco-2 assay[6].

  • Metabolic Stability Assay (Liver Microsomes):

    • Incubate the test compound with liver microsomes (which contain key drug-metabolizing enzymes like CYP450s) and cofactors (e.g., NADPH).

    • Take samples at various time points and quench the reaction.

    • Analyze the concentration of the parent compound remaining over time using LC-MS/MS.

    • Rationale: This assay provides an early indication of how quickly a compound might be cleared from the body. High metabolic instability can lead to poor bioavailability and a short duration of action.

Hypothetical Data Summary: Experimental Assays
AssayDerivative ADerivative BDerivative C
Kinetic Solubility (µM at pH 7.4) 15025250
PAMPA Permeability (10⁻⁶ cm/s) 8.5 (High)2.5 (Moderate)0.5 (Low)
Microsomal Stability (t½, min) >6045>60

Interpretation: The experimental data largely corroborates the in silico predictions. Derivative A demonstrates a favorable combination of good solubility, high permeability, and excellent metabolic stability. Derivative B's moderate permeability and lower solubility could present challenges for oral absorption. Derivative C, as predicted, shows poor permeability despite its high solubility, likely due to its polarity.

Conclusion: A Synergistic Approach to De-Risking Drug Candidates

The assessment of drug-likeness is a multi-faceted process that requires a synergistic application of both computational and experimental methodologies. For derivatives of this compound, this integrated approach allows for the early and efficient identification of compounds with the highest potential for success.

Based on our hypothetical comparative analysis, Derivative A emerges as the most promising lead candidate. Its balanced physicochemical properties, favorable ADMET predictions, and strong performance in in vitro assays make it a prime candidate for further optimization and efficacy studies. This data-driven decision-making process is fundamental to streamlining the drug discovery pipeline and increasing the probability of bringing novel, effective therapeutics to the clinic.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]

  • Bionity. (n.d.). Lipinski's Rule of Five. Bionity. [Link]

  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Wikipedia. (2023). Lipinski's rule of five. Wikipedia. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Protheragen. (n.d.). ADMET Prediction. Protheragen. [Link]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • ResearchGate. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • PubMed Central. (n.d.). BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Briefings in Bioinformatics. [Link]

  • Scribd. (n.d.). Computational Methods For Prediction of Drug Likeness. Scribd. [Link]

  • AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. [Link]

  • MDPI. (n.d.). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • University of Modena and Reggio Emilia. (n.d.). Directory of in silico Drug Design tools. University of Modena and Reggio Emilia. [Link]

  • Creative Biolabs. (n.d.). Drug Likeness Assessment. Creative Biolabs. [Link]

  • PubMed Central. (2019). Development and Testing of Druglike Screening Libraries. PubMed Central. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. NIH. [Link]

Sources

A Comparative Guide to the Kinetic Studies of Knoevenagel Condensation with 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands as a privileged structure, integral to a wide array of therapeutic agents. The reactivity of functionalized pyrazoles, such as 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, is of paramount importance in the synthesis of novel molecular entities. This guide provides an in-depth comparative analysis of the kinetic aspects of the Knoevenagel condensation reaction involving this compound and offers a framework for understanding its reactivity in comparison to other aromatic and heterocyclic aldehydes.

Introduction to Pyrazole-5-carbaldehydes and the Knoevenagel Condensation

This compound is a versatile heterocyclic aldehyde whose chemical behavior is dictated by the interplay of the pyrazole ring's electronic properties and the reactivity of the aldehyde functional group. The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, influences the electrophilicity of the carbonyl carbon, a key factor in nucleophilic addition reactions.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[1][2] The reaction mechanism, proceeding through a nucleophilic addition followed by dehydration, is sensitive to the electronic and steric characteristics of the aldehyde substrate.[3] Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes.

Comparative Kinetic Analysis: this compound vs. Alternative Aldehydes

While specific kinetic data for the Knoevenagel condensation of this compound is not extensively available in peer-reviewed literature, we can infer its reactivity based on the electronic nature of the pyrazole ring and by comparing it with well-studied aromatic aldehydes. The reactivity of aldehydes in the Knoevenagel condensation is significantly influenced by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase the reaction rate, while electron-donating groups decrease it.[4]

The pyrazole ring is considered to be a relatively electron-rich heterocycle, which can act as an electron-donating group through resonance. However, the presence of two nitrogen atoms also introduces an inductive electron-withdrawing effect. The overall electronic effect of the 1,3-dimethyl-1H-pyrazol-5-yl group is a subject of nuanced consideration, but it is generally considered to be less activating than a simple phenyl group. This suggests that the Knoevenagel condensation with this compound would likely proceed at a rate comparable to or slightly slower than that of benzaldehyde under similar conditions.

To provide a quantitative framework for comparison, we can examine the kinetic data for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile.

Table 1: Comparative Reaction Times for Knoevenagel Condensation of Various Aldehydes with Malononitrile

AldehydeCatalystSolventReaction TimeYield (%)Reference
BenzaldehydeAmmonium AcetateSonication (RT)5-7 minHigh[5]
p-NitrobenzaldehydePyrrolidineEthanol330 min~100 (Conversion)[6]
p-AnisaldehydePiperidineEthanol--[6]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeAmmonium CarbonateWater-Ethanol (1:1)3-20 min (reflux)High[7]

Note: Direct kinetic data (rate constants) for all listed reactions under identical conditions is not available in a single source, hence reaction times and yields are presented for a qualitative comparison.

The data in Table 1 illustrates the significant impact of substituents on the reaction rate. For instance, the presence of a strong electron-withdrawing nitro group in p-nitrobenzaldehyde leads to a very high conversion, while electron-donating groups would be expected to slow the reaction. The rapid reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde suggests that the pyrazole moiety in this context facilitates the condensation. It is important to note that the substitution pattern on the pyrazole ring will significantly influence its electronic properties and thus the reactivity of the aldehyde.

Causality Behind Experimental Choices in Kinetic Studies

The choice of experimental methodology is critical for obtaining reliable kinetic data. Two primary techniques are widely employed for monitoring the progress of Knoevenagel condensations:

  • UV-Vis Spectrophotometry: This technique is advantageous when the product of the condensation has a distinct UV-Vis absorption spectrum compared to the reactants.[8] The formation of the α,β-unsaturated system in the product often leads to a chromophore that absorbs at a longer wavelength, allowing for continuous monitoring of the reaction progress by measuring the increase in absorbance at that wavelength over time. The choice of solvent is crucial to ensure solubility of all components and to avoid interference with the absorption measurements.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for kinetic analysis, particularly for complex reaction mixtures or when UV-Vis spectroscopy is not feasible.[9][10] It allows for the separation and quantification of individual components (reactants, intermediates, and products) over time. The choice of the column, mobile phase, and detector is critical for achieving good separation and accurate quantification.[11][12][13]

The selection of the base catalyst is another critical parameter. Weak bases like piperidine, pyrrolidine, or ammonium salts are commonly used to avoid self-condensation of the aldehyde.[1] The concentration of the catalyst can also influence the reaction rate, and its effect should be investigated as part of the kinetic study.

Experimental Protocols

The following are detailed, self-validating protocols for conducting kinetic studies of the Knoevenagel condensation of this compound.

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol is suitable for determining the initial rate of the reaction.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in ethanol (e.g., 0.1 M).

    • Prepare a stock solution of malononitrile in ethanol (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in ethanol (e.g., 0.01 M).

  • Determination of λmax of the Product:

    • Run a preliminary reaction to completion to synthesize the product, 2-((1,3-dimethyl-1H-pyrazol-5-yl)methylene)malononitrile.

    • Record the UV-Vis spectrum of the purified product to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

    • In a cuvette, add the appropriate volumes of the ethanol, this compound stock solution, and malononitrile stock solution.

    • Initiate the reaction by adding the piperidine stock solution, quickly mix the contents of the cuvette, and immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions).

Self-Validation: The linearity of the initial rate plots under pseudo-first-order conditions will validate the assumed reaction order. The rate constant should remain consistent across different initial concentrations of the excess reactants.

Protocol 2: Kinetic Analysis by HPLC

This protocol is suitable for monitoring the reaction over a longer period and for more complex reaction mixtures.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Method Development:

    • Develop an HPLC method that can effectively separate the starting materials (this compound and malononitrile) and the product. This will involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the reactants and catalyst in the chosen solvent.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by diluting with a cold mobile phase or adding a small amount of acid to neutralize the catalyst).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Record the peak areas of the reactants and product at each time point.

    • Convert peak areas to concentrations using calibration curves prepared with standards of known concentrations.

    • Plot the concentration of the product versus time to determine the reaction rate. The data can be fitted to appropriate rate laws to determine the rate constant and reaction orders.

Self-Validation: The consistency of the calculated rate constant from different kinetic runs with varying initial concentrations will validate the methodology. A good mass balance between the consumption of reactants and the formation of the product should be observed throughout the reaction.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the kinetic analysis protocols.

UV_Vis_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) det_lambda Determine λmax of Product mix_reactants Mix Reactants in Cuvette det_lambda->mix_reactants initiate_reaction Initiate with Catalyst mix_reactants->initiate_reaction record_abs Record Absorbance vs. Time initiate_reaction->record_abs plot_data Plot Absorbance vs. Time record_abs->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate det_order Determine Reaction Order calc_rate->det_order

Caption: Workflow for Kinetic Analysis using UV-Vis Spectrophotometry.

HPLC_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis method_dev Develop HPLC Method prep_cal Prepare Calibration Standards setup_reaction Set up Reaction prep_cal->setup_reaction take_samples Withdraw Aliquots at Intervals setup_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction inject_hplc Inject into HPLC quench_reaction->inject_hplc quantify_peaks Quantify Peak Areas inject_hplc->quantify_peaks plot_conc Plot Concentration vs. Time quantify_peaks->plot_conc det_rate_order Determine Rate and Order plot_conc->det_rate_order

Caption: Workflow for Kinetic Analysis using HPLC.

Conclusion

While direct, quantitative kinetic data for the Knoevenagel condensation of this compound remains an area for further investigation, a robust framework for such studies can be established. By understanding the electronic nature of the pyrazole ring and by making judicious comparisons with well-characterized aromatic aldehydes, researchers can formulate informed hypotheses about its reactivity. The detailed experimental protocols provided herein offer a clear and self-validating pathway for obtaining the necessary data to rigorously evaluate the kinetic profile of this important synthetic intermediate. Such studies are essential for the rational design and optimization of synthetic routes towards novel pyrazole-containing drug candidates.

References

  • Knoevenagel Condensation. In Wikipedia; 2024. [Link][1]

  • Doebner Modification of the Knoevenagel Condensation. Organic Chemistry Portal. [Link][3]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. [Link][4]

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.[5]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.[7]

  • Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.[9]

  • Vastenhout, K. J., Tornberg, R. H., Johnson, A. L., Amolins, M. W., & Mays, J. R. (2014). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Journal of analytical methods in chemistry, 2014.[10]

  • HPLC Method Development. Phenomenex. [Link][11]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link][13]

  • hplc method development: Topics by Science.gov. [Link][12]

Sources

A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Microwave-Assisted Methods Against the Traditional Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The efficient and sustainable synthesis of these heterocyclic compounds is therefore a critical focus in modern organic chemistry. This guide provides an in-depth, objective comparison between a novel, microwave-assisted pyrazole synthesis and the long-established Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to support the evaluation of these methodologies.

The traditional Knorr synthesis, first reported in 1883, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions and conventional heating.[2][3][4][5][6][7] While robust and widely utilized, this method often requires long reaction times and can present challenges in regioselectivity when using substituted hydrazines.[4][7][8] In contrast, modern synthetic approaches, such as microwave-assisted organic synthesis (MAOS), offer significant enhancements in reaction rates and yields, often coupled with the benefits of green chemistry principles like the use of environmentally benign solvents or even solvent-free conditions.[9][10][11][12][13][14]

This guide will benchmark a microwave-assisted, catalyst-free approach in a green solvent against the conventional Knorr synthesis, providing a clear, data-driven comparison of their performance.

Mechanistic Considerations: A Tale of Two Pathways

The underlying mechanism for both the traditional and microwave-assisted synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines follows a similar pathway of condensation and cyclization. However, the mode of activation and the reaction kinetics differ significantly.

The Knorr Pyrazole Synthesis: This reaction is typically catalyzed by an acid.[3][4][5] The mechanism involves the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which activates it for nucleophilic attack by the hydrazine. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring.[3][5] The requirement for prolonged heating is a key characteristic of this method.[15]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,3-Dicarbonyl->Protonated Carbonyl Acid Catalyst Hydrazine Hydrazine Hydrazone Hydrazone Protonated Carbonyl->Hydrazone + Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone->Cyclized Intermediate Intramolecular Condensation Pyrazole Pyrazole Cyclized Intermediate->Pyrazole - H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Microwave-Assisted Pyrazole Synthesis: Microwave irradiation accelerates the reaction by directly heating the polar reactants and intermediates in the reaction mixture.[12][14][16] This rapid and efficient energy transfer dramatically reduces reaction times.[9][11][12] In many cases, the high temperatures achieved in a sealed microwave vessel can overcome the activation energy barrier without the need for an acid catalyst, leading to a cleaner reaction profile. The mechanism still proceeds through a similar condensation-cyclization pathway, but at a much-accelerated rate.

Head-to-Head Comparison: Experimental Data

The following table summarizes the key performance indicators for the synthesis of a model pyrazole, 3,5-dimethyl-1-phenyl-1H-pyrazole, using both the traditional Knorr synthesis and a modern microwave-assisted approach.

ParameterTraditional Knorr SynthesisMicrowave-Assisted Synthesis
Reaction Time 3 - 6 hours5 - 15 minutes
Temperature 80-100°C (Reflux)120-150°C
Solvent Acetic Acid / EthanolEthanol / Water
Catalyst Acid (e.g., H₂SO₄, HCl)Often catalyst-free
Yield 75-85%90-98%
Energy Input High (prolonged heating)Low (short irradiation time)
Sustainability ModerateHigh
Experimental Protocols

The following detailed protocols provide a step-by-step guide for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole via both methods, allowing for a direct and reproducible comparison.

Experimental_Workflow cluster_traditional Traditional Knorr Synthesis cluster_microwave Microwave-Assisted Synthesis A1 Mix Reactants: Acetylacetone, Phenylhydrazine, Ethanol, Acetic Acid A2 Reflux for 4 hours A1->A2 A3 Cool and Precipitate A2->A3 A4 Filter and Recrystallize A3->A4 End End A4->End B1 Combine Reactants in Microwave Vessel: Acetylacetone, Phenylhydrazine, Ethanol B2 Microwave Irradiation: 150°C for 10 minutes B1->B2 B3 Cool and Precipitate B2->B3 B4 Filter and Recrystallize B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Comparative experimental workflow.

Protocol 1: Traditional Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Materials: Acetylacetone (1.0 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve acetylacetone and phenylhydrazine in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

  • Materials: Acetylacetone (1.0 g, 10 mmol), Phenylhydrazine (1.08 g, 10 mmol), Ethanol (10 mL).

  • Procedure:

    • In a 20 mL microwave-safe vessel, combine acetylacetone, phenylhydrazine, and ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 10 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a beaker and add 50 mL of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Discussion and Conclusion

The comparative data and protocols clearly demonstrate the advantages of the microwave-assisted approach for the synthesis of pyrazoles. The dramatic reduction in reaction time from hours to minutes is a significant improvement in efficiency, allowing for higher throughput in research and development settings.[9][11] Furthermore, the ability to conduct the reaction without a strong acid catalyst and in a more environmentally friendly solvent system aligns with the principles of green chemistry.[10][17][18][19]

While the traditional Knorr synthesis remains a valuable and reliable method, particularly when specialized microwave equipment is unavailable, the microwave-assisted synthesis offers a superior alternative in terms of speed, yield, and sustainability. For drug development professionals and researchers focused on the rapid synthesis of pyrazole libraries for biological screening, the adoption of microwave-assisted methods is highly recommended.

The choice between these methods can be guided by several factors, as illustrated in the decision logic diagram below.

Caption: Decision logic for synthesis method selection.

References

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC - NIH. (n.d.).
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - NIH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (n.d.).
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Publishing. (n.d.).
  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem. (n.d.).
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024, July 9).
  • Full article: Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.).
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - NIH. (n.d.).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed. (n.d.).
  • A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.).
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (n.d.).
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024, September 10).
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022, April 4).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents. (n.d.).
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18).
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.).
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025, April 24).
  • Full article: Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (n.d.).
  • Paal–Knorr synthesis - Wikipedia. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. (2020, February 12).
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (n.d.).
  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. - ResearchGate. (n.d.).
  • Knorr pyrazole synthesis | Request PDF - ResearchGate. (n.d.).
  • Green and Sustainable Approaches to the Synthesis of Pyrazole-Thiazole Hybrids Biological Activity-Focused - ResearchGate. (2025, August 22).

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. The reactivity of heterocyclic aldehydes, such as 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, offers a gateway to a diverse array of scaffolds with potential biological activity. This guide provides an in-depth technical comparison of common reactions involving this versatile starting material, with a focus on the rigorous analytical techniques required to definitively confirm the structure of the resulting products. We will delve into the causality behind experimental choices and present supporting data to ensure the trustworthiness of the described protocols.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The aldehyde functionality at the C5 position serves as a versatile handle for a variety of chemical transformations, primarily through nucleophilic addition and condensation reactions. The electron-withdrawing nature of the pyrazole ring can influence the reactivity of the aldehyde, and understanding this interplay is crucial for predicting reaction outcomes.

This guide will explore three key reaction classes:

  • Knoevenagel Condensation: Formation of a new carbon-carbon double bond by reaction with active methylene compounds.

  • Schiff Base Formation: Condensation with primary amines to yield imines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

For each reaction, we will present a comparative analysis of the expected products and the critical analytical data necessary for their unequivocal structural elucidation.

I. Knoevenagel Condensation: A Gateway to α,β-Unsaturated Pyrazole Derivatives

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates.

A. Reaction with Malononitrile

A classic example is the reaction of this compound with malononitrile, typically catalyzed by a mild base like ammonium carbonate in an aqueous medium.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product aldehyde This compound product 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methylene)malononitrile aldehyde->product Condensation malononitrile Malononitrile malononitrile->product catalyst Ammonium Carbonate catalyst->product Catalyzes

Caption: Knoevenagel condensation of this compound.

B. Structural Confirmation of the Knoevenagel Product

Unequivocal confirmation of the product's structure, 2-((1,3-dimethyl-1H-pyrazol-5-yl)methylene)malononitrile, relies on a combination of spectroscopic techniques.

Technique Observed Data Interpretation
¹H NMR Singlet at ~8.20 ppm (vinyl-H), Multiplets for pyrazole protons, Singlets for methyl groups.The downfield shift of the vinyl proton confirms the formation of the α,β-unsaturated system. The disappearance of the aldehyde proton signal is a key indicator of reaction completion.
¹³C NMR Signals for nitrile carbons (~115 ppm), vinyl carbons, and pyrazole ring carbons.The presence of the nitrile carbon signals and the shifts of the vinyl carbons are diagnostic for the Knoevenagel product.
IR Spectroscopy Strong absorption around 2225 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C stretch).The characteristic nitrile stretch provides strong evidence for the incorporation of the malononitrile unit.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight of the product.Confirms the overall molecular formula and successful condensation.

Expert Insight: The choice of a mild base like ammonium carbonate is crucial to prevent side reactions, such as polymerization or decomposition of the starting materials. The aqueous-ethanolic solvent system offers a greener alternative to traditional organic solvents[1].

C. Experimental Protocol: Knoevenagel Condensation
  • To a 50 mL round-bottom flask, add this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure homogeneity.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with water, and dry to obtain the pure product[1].

II. Schiff Base Formation: Creating Pyrazole-Containing Imines

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. These compounds are important intermediates for the synthesis of various nitrogen-containing heterocycles and have applications in coordination chemistry.

A. Reaction with Aniline

The reaction of this compound with aniline, typically in an acidic medium, yields the corresponding N-phenylmethanimine derivative.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product aldehyde This compound product (E)-1-((1,3-dimethyl-1H-pyrazol-5-yl)methylene)aniline aldehyde->product Condensation aniline Aniline aniline->product catalyst Acetic Acid (catalytic) catalyst->product Catalyzes

Caption: Schiff base formation from this compound.

B. Structural Confirmation of the Schiff Base

The formation of the imine linkage is readily confirmed by spectroscopic analysis.

Technique Observed Data Interpretation
¹H NMR Singlet at ~8.6 ppm (imine C-H), Multiplets for aromatic and pyrazole protons, Singlets for methyl groups.The characteristic downfield singlet for the imine proton and the absence of the aldehyde proton signal are definitive indicators of Schiff base formation[2].
¹³C NMR Signal for the imine carbon at ~160 ppm.The chemical shift of the imine carbon is a key diagnostic feature[3].
IR Spectroscopy Strong absorption band around 1600-1620 cm⁻¹ (C=N stretch).This band is characteristic of the newly formed imine double bond[4].
Mass Spectrometry Molecular ion peak consistent with the expected molecular weight of the Schiff base.Confirms the successful condensation of the aldehyde and amine.

Expert Insight: The use of a catalytic amount of a weak acid, such as acetic acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

C. Experimental Protocol: Schiff Base Synthesis
  • Dissolve this compound (1 mmol) and aniline (1 mmol) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base[4].

III. Wittig Reaction: Olefination of the Pyrazole Aldehyde

The Wittig reaction provides a powerful and reliable method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents). A key advantage of this reaction is that the position of the double bond in the product is unambiguously determined by the location of the carbonyl group in the starting material.

A. Reaction with a Phosphorus Ylide

The reaction of this compound with a phosphorus ylide, such as methyltriphenylphosphonium bromide treated with a strong base, will yield the corresponding vinylpyrazole derivative.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde This compound betaine Betaine aldehyde->betaine ylide Phosphorus Ylide ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene 1,3-Dimethyl-5-vinyl-1H-pyrazole oxaphosphetane->alkene phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: Wittig reaction of this compound.

B. Structural Confirmation of the Vinylpyrazole

The formation of the vinyl group can be definitively established using the following analytical methods.

Technique Observed Data Interpretation
¹H NMR Characteristic signals for the vinyl protons (typically a multiplet for the ABX system), disappearance of the aldehyde proton signal.The coupling patterns and chemical shifts of the vinyl protons are highly diagnostic for the formation of the alkene[5].
¹³C NMR Signals for the two sp² hybridized carbons of the vinyl group.Confirms the presence of the C=C double bond.
IR Spectroscopy C=C stretching vibration around 1640 cm⁻¹.Provides evidence for the newly formed double bond.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight of the vinylpyrazole.Verifies the successful olefination reaction.

Expert Insight: The stereochemical outcome of the Wittig reaction (E/Z isomerism) is dependent on the nature of the ylide. Unstabilized ylides generally favor the Z-alkene, while stabilized ylides tend to give the E-alkene. For terminal alkenes, this is not a concern. The choice of a strong, non-nucleophilic base is critical for the efficient generation of the ylide from the corresponding phosphonium salt[6].

C. Experimental Protocol: Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the vinylpyrazole[7].

Conclusion

The structural confirmation of reaction products is a critical aspect of chemical research and development. For a versatile starting material like this compound, a multi-faceted analytical approach is essential for unambiguous structure elucidation. This guide has provided a comparative overview of common reactions and the key spectroscopic signatures that enable confident characterization of the resulting products. By understanding the underlying principles of these reactions and the information provided by each analytical technique, researchers can effectively and efficiently confirm the structures of novel pyrazole derivatives, paving the way for further investigation of their biological and material properties.

References

  • Royal Society of Chemistry. (n.d.). OBC supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts (ppm) of the Schiff bases 1-3 (in CD3OD). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
  • Gomez-Caro, L., et al. (2021).
  • Khan, I., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646.
  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Sciforum. (n.d.). Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of Schiff base L1. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Quiroga, J., et al. (2010).
  • Singh, S., & Srivastava, S. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • ResearchGate. (n.d.). Phosphorus Ylides and Related Compounds. Retrieved from [Link]

  • Abonia, R., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3169.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Shaaban, M. R. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986.
  • Bentham Science Publishers. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Vitale, P., et al. (2020). Experimental and Theoretical DFT Investigations in the[3][4]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 25(18), 4268.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. 1879, 032115.
  • ResearchGate. (n.d.). Synthesis and characterization of some novel 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (n.d.). Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(19), 6527.
  • Heterocycles. (2015).
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Search Results. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Retrieved from [Link]

Sources

The Strategic Advantage of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the plethora of heterocyclic building blocks, 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde has emerged as a particularly advantageous starting material. This guide provides an in-depth comparison of its applications, performance, and versatility against other synthetic alternatives, supported by peer-reviewed experimental data. Our analysis will demonstrate that the strategic incorporation of this pyrazole derivative can significantly enhance the efficiency of synthesizing novel therapeutic agents, particularly in the realm of oncology.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a well-established pharmacophore present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The unique arrangement of nitrogen atoms in the pyrazole ring allows for a variety of intermolecular interactions with biological targets, making it a "privileged structure" in drug design.

This compound: A Versatile Synthon

The subject of this guide, this compound, offers several key advantages as a synthetic intermediate:

  • Strategic Methylation: The presence of two methyl groups at the 1 and 3 positions sterically hinders metabolic degradation at these sites, potentially improving the pharmacokinetic profile of derivative compounds.

  • Reactive Aldehyde Functionality: The carbaldehyde group at the 5-position is a versatile chemical handle for a wide array of transformations, including condensations, reductive aminations, and oxidations. This allows for the facile introduction of diverse chemical moieties to explore the chemical space around the pyrazole core.

  • Efficient Synthesis: This pyrazole carbaldehyde can be synthesized through well-established and scalable methods, such as the Vilsmeier-Haack reaction, ensuring its accessibility for research and development.

Comparative Analysis of Applications

To illustrate the utility of this compound, we will compare its application in the synthesis of anticancer agents with alternative synthetic strategies.

Case Study: Synthesis of Pyrazole-5-carboxamide Derivatives as Anticancer Agents

Recent studies have highlighted the potential of pyrazole-5-carboxamide derivatives as potent anticancer agents. A common synthetic route to these compounds involves the conversion of a pyrazole-5-carboxylate to the corresponding carbonyl chloride, followed by amidation. While this compound is not a direct precursor in this specific route, its aldehyde functionality provides an alternative and highly versatile pathway to a diverse range of bioactive pyrazole derivatives.

Alternative Approach using this compound:

The aldehyde can be readily converted to the corresponding carboxylic acid via oxidation, which can then be activated and reacted with amines to form the desired carboxamides. This two-step process from the aldehyde offers greater flexibility in the initial stages of a drug discovery program, as the aldehyde itself can be used to generate other classes of compounds, such as Schiff bases and chalcones, for screening.

Experimental Data and Performance Comparison

The true measure of a building block's value lies in the biological activity of its derivatives. Below is a table summarizing the anticancer activity of pyrazole derivatives, highlighting the potency that can be achieved with this scaffold.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrazole-5-carboxamidesc-Met kinase, JAK1VariousPromising cytotoxicity
Pyrazolyl semicarbazidoandrrostaneNot specifiedMCF-70.02
Pyrazolyl semicarbazidoandrrostaneNot specifiedNCI-H4600.01
Pyrazolyl semicarbazidoandrrostaneNot specifiedSF-2680.03
Pyrazoles with S-substituted-1,3,4-oxadiazoleNot specifiedMCF-715.54

While the table does not directly feature derivatives of this compound, it underscores the significant anticancer potential of the pyrazole core. The versatility of the 5-carbaldehyde derivative allows for the systematic exploration of structure-activity relationships (SAR) to identify highly potent compounds like those listed.

Experimental Protocols

To facilitate the application of this compound in your research, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5(4H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a well-stirred cold solution of DMF (2.0 eq) in an ice bath, add phosphoryl chloride (3.0 eq) dropwise.

  • Stir the resulting mixture at 0°C for 20 minutes to form the Vilsmeier reagent.

  • To the above solution, add 1,3-Dimethyl-1H-pyrazol-5(4H)-one (1.0 eq).

  • Heat the reaction mixture to 90°C for 4 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture and pour it into cold water (100 ml).

  • Adjust the pH of the mixture to 7 with a sodium hydroxide solution.

  • Extract the resulting solution with ethyl acetate (3 x 30 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a close analog and important intermediate.

Protocol 2: Knoevenagel Condensation for the Synthesis of Pyrazole-based Alkenes

This protocol describes a green and efficient method for the Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound.

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (as a representative pyrazole aldehyde)

  • Malononitrile

  • Ammonium carbonate

  • Water:Ethanol (1:1) mixture

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and ethanol.

  • Add ammonium carbonate (20 mol%) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to obtain the desired 2-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.

Visualizing Synthetic Pathways

To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.

G cluster_0 Synthesis of Pyrazole Carbaldehyde Pyrazole_Ketone 1,3-Dimethyl-1H-pyrazol-5(4H)-one Pyrazole_Carbaldehyde This compound Pyrazole_Ketone->Pyrazole_Carbaldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Pyrazole_Carbaldehyde

Caption: Synthesis of this compound.

G cluster_1 Derivatization of Pyrazole Carbaldehyde Pyrazole_Carbaldehyde This compound Alkene_Product Pyrazole-based Alkene Pyrazole_Carbaldehyde->Alkene_Product Knoevenagel Condensation Schiff_Base_Product Schiff Base/Amine Pyrazole_Carbaldehyde->Schiff_Base_Product Reductive Amination Carboxylic_Acid_Product Pyrazole-5-carboxylic acid Pyrazole_Carbaldehyde->Carboxylic_Acid_Product Oxidation Active_Methylene Active Methylene Compound Active_Methylene->Alkene_Product Amine Primary/Secondary Amine Amine->Schiff_Base_Product Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Carboxylic_Acid_Product

Caption: Versatile reactions of this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic design, coupled with the reactive aldehyde functionality, provides a robust platform for the synthesis of diverse libraries of bioactive compounds. As demonstrated, the pyrazole scaffold is a cornerstone in the development of potent anticancer agents, and the use of this specific carbaldehyde derivative offers an efficient and flexible entry point into this promising chemical space. The provided protocols and comparative analysis serve as a foundation for researchers to leverage the full potential of this compound in their drug discovery endeavors.

References

  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]

  • ResearchGate. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. [Link]

  • PMC. (2012). Three-dimensional quantitative structure activity relationship (QSAR) of cytotoxic active 3,5-diaryl-4,5-dihydropyrazole analogs: a comparative molecular field analysis (CoMFA) revisited study. [Link]

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Semantic Scholar. (2021). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent like 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is not merely a regulatory compliance task; it is a critical component of responsible laboratory practice that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Assessment and Risk Mitigation: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound, like many heterocyclic aldehydes, presents specific risks that must be actively managed.

Key Hazards Summary

The primary hazards associated with this compound are related to its irritant properties.[1][2][3] The Globally Harmonized System (GHS) classifications provide a standardized summary of these risks.

Hazard StatementGHS Classification CodeDescriptionSource(s)
Causes skin irritation.H315The substance can cause redness, itching, or inflammation upon contact with skin.[1][2][3]
Causes serious eye irritation.H319Direct contact with the eyes can result in significant irritation, pain, or damage.[1][2][3]
May cause respiratory irritation.H335Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing or shortness of breath.[1][2][3]

Causality Behind PPE Selection: Given these hazards, the choice of Personal Protective Equipment (PPE) is a direct countermeasure. Standard laboratory attire is insufficient.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] This is non-negotiable, as the compound is a serious eye irritant.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5] After handling, gloves should be removed using the proper technique to avoid skin contact and disposed of as contaminated waste in accordance with good laboratory practices.[5]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]

  • Respiratory Protection: All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Waste Segregation and Containment Protocol

The fundamental principle of chemical waste management is that improper disposal is never an option . This compound must not be poured down the drain or discarded in regular trash.[6][7] It must be collected and managed as hazardous chemical waste.

The Principle of Incompatibility: A critical aspect of waste storage is preventing accidental and hazardous reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5][8][9] Co-mingling this waste with incompatible materials can lead to vigorous reactions, gas generation, or fire. Therefore, the waste container for this compound must be stored separately from these chemical classes.[10]

Step-by-Step Waste Collection Procedure:

  • Select a Proper Container: The waste container must be chemically compatible, in good condition, and have a secure, leak-proof cap.[11] Ideally, use the original container or one designated for halogenated/nitrogenous organic waste.[10] Never use food-grade containers.[10]

  • Label the Container: Before adding any waste, affix a completed hazardous waste label.[6] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[10]

    • The associated hazards (e.g., "Irritant").[10]

    • If it is a solution, list all components and their approximate percentages.[6]

  • Contain the Waste: Collect all surplus, unwanted, or contaminated quantities of the chemical in the designated container.

  • Secure and Store: Keep the waste container tightly closed except when adding waste.[6][10] Store it in a designated "Satellite Accumulation Area" (SAA), such as a secondary containment tray within a fume hood or a ventilated cabinet.[10] This area must be away from incompatible chemicals.[10]

  • Request Pickup: Once the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[5][6][12]

Decision Workflow for Final Disposal

The disposal path depends on whether you are dealing with the chemical product itself or the empty container that held it. The following workflow provides a clear decision-making process.

DisposalWorkflow start Waste Generated: This compound decision Is it the chemical substance (pure, residue, or solution)? start->decision collect_waste 1. Collect in a designated, compatible, and labeled hazardous waste container. decision->collect_waste YES rinse 1. Triple-rinse the container with a suitable solvent (e.g., water or acetone). decision->rinse NO (Empty Container) substance_path YES container_path NO (Empty Container) segregate 2. Store segregated from incompatible materials (acids, oxidizers). collect_waste->segregate pickup 3. Arrange for pickup by EHS or a licensed waste disposal service. segregate->pickup collect_rinse 2. Collect the first rinse as hazardous waste in the appropriate waste stream. rinse->collect_rinse deface 3. Obliterate or remove the original label. collect_rinse->deface dispose_container 4. Dispose of the clean, dry container in the appropriate lab glass or plastic recycling bin. deface->dispose_container

Caption: Disposal decision workflow for this compound.

Decontamination of Empty Containers: An "empty" container is never truly empty and must be decontaminated before disposal. The standard and required procedure is to triple-rinse the container.[13] The first rinseate must be collected and disposed of as hazardous waste, as it will contain residual amounts of the chemical.[6] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they are not contaminated with other hazardous materials and the pH is neutral.[6][7] After rinsing and air-drying, the labels must be completely removed or defaced before the container is placed in the appropriate recycling bin.[6][13]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Protect Yourself: Wear the appropriate PPE as described in Section 1, including respiratory protection if dust is present.[1][5]

  • Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a labeled container for hazardous waste disposal.[5][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or EHS department.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[5] Remove contaminated clothing. If irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.[5]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of every chemical in your laboratory is managed responsibly from acquisition to final disposal.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: From Personal Protection to Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde, requires more than just following a checklist; it necessitates a fundamental understanding of the potential risks and the scientific principles behind the procedures designed to mitigate them. This guide provides essential, field-tested safety and operational protocols, grounded in authoritative data, to ensure your work is conducted with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified with specific hazard statements that form the basis of our safety protocols. According to safety data sheets (SDS), this compound is known to:

  • Cause skin irritation (H315) [1][2][3]

  • Cause serious eye irritation (H319) [1][2][3]

  • May cause respiratory irritation (H335) [1][2][3]

The aldehyde functional group makes the compound reactive, while the pyrazole core is a common scaffold in pharmacologically active molecules[4][5][6]. While the full toxicological profile may not be exhaustively investigated, the existing classifications demand that we treat this compound with significant respect, assuming it may have other uncharacterized hazards[7]. All handling procedures must aim to prevent contact with skin, eyes, and the respiratory system.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on established best practices for handling irritating and reactive aldehydes[8][9].

Eye and Face Protection: The First Line of Defense

Given the severe eye irritation hazard (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.[10]

  • High-Risk Operations: When pouring, transferring larger quantities, or performing reactions with a risk of splashing, a full face shield must be worn over the chemical splash goggles.[8][11][12] Standard safety glasses do not provide an adequate seal and are insufficient.

Hand Protection: Selecting the Right Barrier

Aldehydes can be particularly challenging for glove selection. The material must be resistant to permeation to prevent skin contact and subsequent irritation[8].

  • Recommended: Butyl rubber and nitrile gloves are the most suitable materials for protection against aldehyde solutions.[8] Disposable nitrile gloves offer good short-term protection for general handling.[10]

  • Not Recommended: Latex gloves are not suitable as aldehydes can readily pass through them, offering a false sense of security.[8][11]

  • Protocol: Always inspect gloves for tears or holes before use.[12] For prolonged tasks, consider double-gloving. Contaminated gloves must be disposed of immediately as hazardous waste, and hands should be washed thoroughly after removal.[13]

Glove Selection Guide for Aldehyde Handling
Glove MaterialSuitability for AldehydesAdvantagesDisadvantages
Nitrile Good to Very Good Good chemical resistance, dexterity, and allergy-friendly.Can tear; provides shorter-term protection than butyl rubber.
Butyl Rubber Excellent Highly resistant to aldehydes, ketones, and esters.More expensive, can be less dexterous.
Neoprene Fair to Good Good physical properties, moderate chemical resistance.[14]Less resistant than Butyl or Nitrile to many organic compounds.
Natural Rubber (Latex) Poor (Not Recommended) Low cost, good dexterity.Poor chemical resistance to aldehydes and many organic solvents; can cause allergies.[8][11][15]
Body and Respiratory Protection
  • Lab Coat: A standard, buttoned lab coat is mandatory. For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[9][11]

  • Footwear: Closed-toe and closed-heel shoes, preferably made of a non-porous material, are required.[10][11]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all work with this compound, especially when it is in solid/powder form or being heated, must be conducted inside a certified chemical fume hood.[7][12][16] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8][10]

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Standard Handling Protocol (Small Quantities)
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, chemical splash goggles, and appropriate nitrile or butyl rubber gloves.

  • Handling: Conduct all weighing and transferring operations deep within the fume hood. Use a spatula for solids and appropriate glassware for liquids. Keep the container tightly sealed when not in use.[2]

  • Post-Handling: After use, securely seal the chemical's container. Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doff PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[13] Remove your lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water.[2][17]

Emergency Response: Spill and Exposure Plan

Accidents happen, but a well-defined emergency plan can prevent a minor incident from escalating.

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Controlled Response cluster_final Final Steps spill Spill Occurs alert Alert Colleagues & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (Respirator, Goggles, Face Shield, Double Gloves, Apron) alert->ppe If spill is large or volatile, call emergency services. contain Contain the Spill (Use inert absorbent like sand or vermiculite) ppe->contain cleanup Clean Up Spill (Collect absorbent material into a sealed container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (Label as hazardous waste) decontaminate->dispose report Report Incident dispose->report

Sources

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Retrosynthesis Analysis

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1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.